Product packaging for Methyl biotin(Cat. No.:CAS No. 415725-35-8)

Methyl biotin

Cat. No.: B602342
CAS No.: 415725-35-8
M. Wt: 258.34
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Description

Methyl biotin, the methyl ester derivative of biotin (Vitamin B7), is a crucial reagent in fundamental biochemical and biotechnological research. Its primary research value lies in its application in molecular recognition studies, where its enhanced solubility in organic solvents compared to native biotin makes it a superior model compound for investigating and improving binding interactions with synthetic receptors and proteins like avidin and streptavidin . This strong and specific binding, with a dissociation constant (Kd) in the order of 10−15 mol/L for the biotin-streptavidin complex, is foundational to numerous diagnostic and laboratory techniques . As a biotin derivative, it facilitates studies centered on the powerful (strept)avidin-biotin system, which is instrumental in methods such as enzyme-linked immunosorbent assays (ELISA), where biotinylated molecules are used to capture targets . Beyond its role as a tool in affinity systems, biotin itself is an essential coenzyme for five carboxylases in human metabolism, vital for processes like fatty acid synthesis, gluconeogenesis, and amino acid catabolism . Recent research also highlights biotin's involvement in epigenetic regulation, as it is covalently attached to histones, potentially influencing chromatin structure and gene expression . This compound provides researchers with a versatile chemical tool to probe these critical biological pathways and develop advanced analytical and diagnostic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O3S B602342 Methyl biotin CAS No. 415725-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBSLIBPXCFHDN-UYXKVSBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858021
Record name 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415725-35-8
Record name 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Methyl Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of methyl biotin, also known as biotin methyl ester. This document is intended for researchers, scientists, and professionals in drug development who utilize biotin and its derivatives in their work. It includes detailed methodologies for chemical and enzymatic synthesis, a summary of its chemical and physical properties, and a discussion of its biological relevance, particularly in the context of biotin biosynthesis and epigenetic modifications.

Chemical and Physical Properties of this compound

This compound is the methyl ester derivative of biotin (Vitamin B7). The esterification of the carboxylic acid group of biotin's valeric acid side chain alters its polarity and reactivity, which can be advantageous in certain experimental and synthetic contexts.

Physical Properties

The physical properties of D-(+)-biotin methyl ester are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₈N₂O₃S
Molecular Weight 258.34 g/mol
Appearance White to off-white crystalline powder
Melting Point ~166.5 °C
Optical Rotation ([α]D) +82° (c=0.4 in Methanol)
Solubility Soluble in methanol, acetone, methyl ethyl ketone, benzene, and cyclohexane. Insoluble in saturated and paraffin hydrocarbons.
Chemical Properties

Reactivity: The primary reactive site of this compound, apart from the ester linkage, is the ureido ring, which is also present in native biotin. The ester group can undergo transesterification in the presence of other alcohols and suitable catalysts. It can also be reduced to the corresponding alcohol. The reactivity of the ester allows for its use as a protected form of biotin in multi-step chemical syntheses, where the free carboxylic acid might interfere with other reactions.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic routes.

Chemical Synthesis

The most common methods for the chemical synthesis of this compound involve the direct esterification of biotin.

Method 1: Acid-Catalyzed Esterification

This classic method involves reacting biotin with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).

Experimental Protocol: Acid-Catalyzed Esterification of Biotin

Materials:

  • D-(+)-Biotin

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

  • Silica Gel for column chromatography

Procedure:

  • Suspend D-(+)-biotin in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop) or bubble hydrogen chloride gas through the solution.

  • Reflux the mixture for 2-15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using a solvent system such as ethyl acetate/petroleum ether (e.g., 75% EtOAc in pet ether) to yield pure D-(+)-biotin methyl ester.

Method 2: Reaction with Diazomethane

Diazomethane is a potent methylating agent that reacts rapidly and cleanly with carboxylic acids to form methyl esters. However, it is highly toxic and explosive, requiring specialized handling.

Experimental Protocol: Synthesis of this compound using Diazomethane

Materials:

  • D-(+)-Biotin

  • Diazomethane solution in ether

  • Methanol (MeOH)

  • Diethyl Ether

  • Petroleum Ether

Procedure:

  • Dissolve D-(+)-biotin in methanol.

  • Slowly add an ethereal solution of diazomethane at 0 °C until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Stir the reaction mixture for a short period (e.g., 30 minutes) at room temperature.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • Remove the solvents under reduced pressure.

  • The resulting residue can be recrystallized from a mixture of methanol, ether, and petroleum ether to yield fine needles of this compound.

Enzymatic Synthesis Pathway

In many bacteria, such as E. coli, the biosynthesis of biotin involves a methylated intermediate. The pimeloyl moiety, which forms the valeric acid side chain of biotin, is synthesized through a modified fatty acid pathway. A key intermediate in this pathway is pimeloyl-acyl carrier protein (ACP) methyl ester.

The synthesis begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC, using S-adenosyl-L-methionine (SAM) as the methyl donor. This methylation allows the fatty acid synthesis machinery to recognize and elongate this atypical substrate. After two rounds of elongation, the resulting pimeloyl-ACP methyl ester is hydrolyzed by the enzyme BioH to yield pimeloyl-ACP and methanol. This pimeloyl-ACP then enters the next stage of biotin synthesis.

The following diagram illustrates the enzymatic synthesis pathway leading to the formation of pimeloyl-ACP, highlighting the role of methylation.

Enzymatic_Synthesis_of_Pimeloyl_ACP Malonyl_CoA Malonyl-CoA Malonyl_ACP_ME Malonyl-ACP Methyl Ester Malonyl_CoA->Malonyl_ACP_ME BioC Pimeloyl_ACP_ME Pimeloyl-ACP Methyl Ester Malonyl_ACP_ME->Pimeloyl_ACP_ME Fatty Acid Synthase (2 cycles) Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP BioH To_Biotin_Synthesis To Biotin Ring Assembly Pimeloyl_ACP->To_Biotin_Synthesis SAM SAM dummy1 SAM->dummy1 SAH SAH H2O H₂O dummy2 H2O->dummy2 MeOH Methanol dummy1->Malonyl_ACP_ME dummy1->SAH dummy2->Pimeloyl_ACP dummy2->MeOH

Caption: Enzymatic synthesis of pimeloyl-ACP, a precursor to biotin.

Biological Role and Relevance

While "this compound" itself is not known to have a direct signaling role, the processes of methylation and biotinylation are critically linked in biology. Biotin is a cofactor for several carboxylases involved in key metabolic pathways. Furthermore, biotin plays a crucial role in epigenetics through the biotinylation of histones, a post-translational modification that influences chromatin structure and gene expression.

The enzyme responsible for histone biotinylation is holocarboxylase synthetase (HCS). There is evidence of crosstalk between histone biotinylation and other epigenetic marks, such as histone methylation and DNA methylation. For instance, some studies suggest that histone biotinylation may depend on prior DNA methylation.

The following diagram illustrates the relationship between biotin, holocarboxylase synthetase, and histone modifications.

Biotin_and_Histone_Modification cluster_0 Biotin Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS activates Histones Histones HCS->Histones biotinylates Biotinylated_Histones Biotinylated Histones Gene_Regulation Gene Regulation & Chromatin Structure Biotinylated_Histones->Gene_Regulation influences DNA_Methylation DNA Methylation DNA_Methylation->HCS may influence HCS activity

Caption: Role of biotin in histone modification and gene regulation.

Characterization and Analysis of this compound

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.

Experimental Protocol: Characterization of this compound

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 3:1 v/v).

  • Visualization: Staining with a potassium permanganate solution or iodine vapor. The Rf value of this compound will be higher than that of biotin due to its increased hydrophobicity.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid.

  • Detection: UV detection at a low wavelength (e.g., ~200-230 nm).

  • Sample Preparation: Dissolve the sample in methanol or the mobile phase.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum will show a characteristic singlet for the methyl ester protons (-OCH₃) at approximately 3.6-3.7 ppm. Other expected signals include those for the protons on the thiophane and ureido rings, and the methylene groups of the valeric acid side chain.

  • ¹³C NMR: The spectrum will show a resonance for the methyl ester carbon at around 51-52 ppm and the ester carbonyl carbon at ~174 ppm.

4. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of this compound (259.11).

This guide provides a foundational understanding of the synthesis and chemical properties of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers should always adhere to appropriate laboratory safety practices, especially when working with hazardous reagents like diazomethane.

An In-depth Technical Guide to the Structure and Function of Methyl Biotin (Biotin Methyl Ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as Vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme in a variety of carboxylation reactions essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2][3] The remarkablely high affinity and specificity of the interaction between biotin and the proteins avidin and streptavidin have been extensively exploited in a vast array of biotechnological applications, including immunoassays, affinity chromatography, and targeted drug delivery.[4][5][6] This technical guide provides a comprehensive overview of the structure and function of a key derivative of biotin: methyl biotin, more formally known as biotin methyl ester.

This document will delve into the chemical structure of biotin methyl ester, its functional implications, and its applications in research and development. We will provide detailed experimental protocols and present quantitative data in a structured format to facilitate understanding and practical application by researchers, scientists, and drug development professionals.

Structure of this compound (Biotin Methyl Ester)

Biotin methyl ester is a derivative of biotin where the carboxylic acid group of the valeric acid side chain is esterified with a methyl group.

Chemical Structure:

Caption: Chemical structure of biotin methyl ester.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₁H₁₈N₂O₃S[7]
Molecular Weight 258.34 g/mol [7]
IUPAC Name methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate[7]
CAS Number 608-16-2[7]

Function of this compound

The primary functions of biotin and its derivatives are centered around the exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin.

Interaction with Avidin and Streptavidin

Biotin binds to avidin and streptavidin with an extraordinarily high affinity, characterized by a very low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[4][6] This interaction is one of the strongest non-covalent bonds known in nature.

G cluster_0 Streptavidin Monomer Biotin Binding Pocket Biotin Binding Pocket Biotin Methyl Ester Biotin Methyl Ester Biotin Methyl Ester->Biotin Binding Pocket High-affinity binding (Kd likely > 10⁻¹⁵ M)

Caption: Interaction of Biotin Methyl Ester with the Streptavidin binding pocket.

Reduced Cellular Uptake

A critical functional consequence of the methyl ester modification is the significantly reduced binding of biotin methyl ester to the sodium-dependent multivitamin transporter (SMVT). SMVT is the primary transporter responsible for the cellular uptake of biotin. The free carboxylic acid group of biotin is essential for recognition and transport by SMVT. Consequently, biotin methyl ester is not efficiently taken up by cells, which limits its application in in-vivo targeted drug delivery strategies that rely on SMVT-mediated internalization.

Applications in Research and Drug Development

Despite the reduced cellular uptake, biotin methyl ester remains a valuable tool in various in-vitro research and development applications.

Affinity Chromatography

Biotin methyl ester can be used to create affinity chromatography resins for the purification of avidin, streptavidin, or their fusion proteins. A molecule of interest can be chemically conjugated to biotin methyl ester, and this conjugate can then be used to immobilize the molecule on a streptavidin-coated solid support.

Control Experiments

In studies involving biotin-streptavidin interactions, biotin methyl ester can serve as a useful negative or weaker-binding control. By comparing the results obtained with biotin to those with biotin methyl ester, researchers can assess the contribution of the carboxylate group to the binding interaction and the specificity of the observed effects.

Development of Molecularly Imprinted Polymers (MIPs)

Biotin methyl ester has been used as a template molecule in the development of molecularly imprinted polymers. These synthetic polymers are designed to have binding sites that are complementary in shape and functionality to the template molecule, enabling their use in sensor and separation technologies.

Experimental Protocols

The following are detailed methodologies for key experiments involving biotin methyl ester.

Synthesis of a Biotin Methyl Ester-Labeled Protein

This protocol describes the conjugation of biotin methyl ester to a protein via its primary amine groups using a carbodiimide crosslinker.

Materials:

  • Protein of interest (in a buffer free of primary amines, e.g., PBS)

  • Biotin methyl ester

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column

Procedure:

  • Prepare Reagents:

    • Dissolve biotin methyl ester in DMSO to a concentration of 10 mg/mL.

    • Prepare a 100 mM solution of EDC in water.

    • Prepare a 100 mM solution of NHS in water.

  • Activate Biotin Methyl Ester:

    • In a microcentrifuge tube, mix 10 µL of the biotin methyl ester solution with 10 µL of EDC solution and 10 µL of NHS solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxyl group.

  • Conjugation Reaction:

    • Add the activated biotin methyl ester solution to your protein solution. The molar ratio of biotin methyl ester to protein should be optimized, but a starting point of 20:1 is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • Quench Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to quench the reaction. Incubate for 5 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotin methyl ester and byproducts using a desalting column equilibrated with PBS.

G A Prepare Reagents (Biotin Methyl Ester, EDC, NHS) B Activate Biotin Methyl Ester (EDC/NHS chemistry) A->B C Conjugate to Protein (Amine coupling) B->C D Quench Reaction (Hydroxylamine) C->D E Purify Conjugate (Desalting column) D->E

Caption: Workflow for protein labeling with biotin methyl ester.

Affinity Purification using a Biotin Methyl Ester-Labeled Ligand

This protocol outlines the general steps for using a biotin methyl ester-labeled molecule to purify a target protein from a complex mixture.

Materials:

  • Biotin methyl ester-labeled ligand

  • Streptavidin-agarose beads or magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0, or a buffer containing a high concentration of free biotin)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Cell lysate or protein mixture containing the target protein

Procedure:

  • Bead Preparation:

    • Wash the required amount of streptavidin beads with Binding/Wash Buffer to remove any storage solution.

  • Immobilization of Ligand:

    • Incubate the washed beads with the biotin methyl ester-labeled ligand in Binding/Wash Buffer for 30-60 minutes at room temperature with gentle rotation.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound ligand.

  • Affinity Capture:

    • Incubate the ligand-immobilized beads with the cell lysate or protein mixture for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound target protein from the beads using the Elution Buffer. If using a low pH elution buffer, collect the fractions into tubes containing Neutralization Buffer to immediately neutralize the pH.

    • Alternatively, if the interaction between the ligand and the target protein is of interest, the entire complex can be eluted under denaturing conditions (e.g., SDS-PAGE sample buffer).

G A Prepare Streptavidin Beads B Immobilize Biotin Methyl Ester-Labeled Ligand A->B C Incubate with Protein Mixture B->C D Wash to Remove Non-specific Binders C->D E Elute Target Protein D->E

Caption: General workflow for affinity purification.

Quantitative Data Summary

While specific quantitative binding data for biotin methyl ester is scarce, the following table summarizes the key known values for the biotin-streptavidin interaction for comparison.

InteractionDissociation Constant (Kd)Reference
Biotin - Streptavidin~10⁻¹⁴ M[4][6]
Biotin - Avidin~10⁻¹⁵ M[4][6]
Biotin Methyl Ester - Streptavidin Not readily available in literature, but expected to be > 10⁻¹⁴ M

Conclusion

Biotin methyl ester is a valuable derivative of biotin for in-vitro applications in research and drug development. Its key structural feature, the esterified carboxylic acid, leads to a significant reduction in cellular uptake via the SMVT, a critical consideration for in-vivo studies. While this modification likely reduces the binding affinity to avidin and streptavidin compared to unmodified biotin, the interaction remains strong enough for applications such as affinity chromatography and as a control reagent. The provided experimental protocols offer a starting point for the practical application of biotin methyl ester in the laboratory. Further research to quantify the precise binding kinetics of biotin methyl ester with avidin and streptavidin would be beneficial for its more widespread and optimized use.

References

Early Investigations into the Biological Activity of Methyl Biotin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of early seminal studies investigating the biological activity of methyl biotin analogs, with a primary focus on their role as inhibitors of biotin biosynthesis and their antimicrobial properties. Biotin, an essential B vitamin, functions as a critical cofactor for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Consequently, molecules that interfere with biotin's function or synthesis have long been of interest as potential antimicrobial agents and tools for studying metabolic pathways. This document summarizes key quantitative data, details experimental methodologies from foundational papers, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early research on the biological activity of this compound analogs.

Table 1: Inhibition of Biotin Synthesis in Escherichia coli

CompoundTarget EnzymeAssay SystemIC50 Value (µM)Reference
α-MethyldethiobiotinBiotin SynthetaseResting-cell suspensions of E. coli1.1[1]Eisenberg & Hsiung, 1982[1]
Actithiazic Acid (for comparison)Biotin SynthetaseResting-cell suspensions of E. coli0.45[1]Eisenberg & Hsiung, 1982[1]

Table 2: Antimicrobial Activity of this compound Analogs

CompoundSpectrum of ActivityReversibilityAffinity for AvidinReference
α-MethyldethiobiotinStrong and specific against mycobacteriaReversed by biotinYesHanka et al., 1972[2][3]
α-MethylbiotinStrong and specific against mycobacteriaReversed by biotinYesHanka et al., 1972[2][3]

Note: Specific Minimum Inhibitory Concentration (MIC) values from the early study by Hanka et al. (1972) are not available in the public domain. The described activity is qualitative.

Experimental Protocols

Inhibition of Dethiobiotin to Biotin Conversion in E. coli

This protocol is based on the methodology described by Eisenberg and Hsiung (1982).[1]

Objective: To determine the inhibitory effect of this compound analogs on the conversion of dethiobiotin to biotin in whole cells.

Materials:

  • Escherichia coli K-12 (biotin auxotroph)

  • Minimal medium (e.g., M9) supplemented with glucose and required amino acids

  • Dethiobiotin

  • α-Methyldethiobiotin (or other test compounds)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Centrifuge

  • Shaking water bath

Procedure:

  • Cell Culture: Grow E. coli in minimal medium supplemented with a limiting concentration of biotin to mid-log phase.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash twice with cold phosphate buffer, and resuspend in the same buffer to a specific cell density (e.g., A600 of 1.0). These are the "resting-cell suspensions".

  • Reaction Mixture: Prepare reaction tubes containing the resting-cell suspension, dethiobiotin (substrate), and varying concentrations of the inhibitor (α-methyldethiobiotin). Include a control with no inhibitor.

  • Incubation: Incubate the reaction mixtures in a shaking water bath at 37°C for a defined period (e.g., 2 hours).

  • Termination and Biotin Assay: Terminate the reaction by heating the tubes (e.g., 90°C for 5 minutes). Centrifuge to pellet the cells. The amount of biotin synthesized in the supernatant is then quantified using a microbiological assay with a biotin-requiring indicator organism (e.g., Lactobacillus plantarum).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the antimicrobial activity of biotin antimetabolites, as would have been standard practice during the period of the early studies by Hanka et al. (1972).[2][3]

Objective: To assess the antimicrobial efficacy of this compound analogs against susceptible microorganisms.

Materials:

  • Test microorganism (e.g., Mycobacterium species)

  • Appropriate culture medium (e.g., Middlebrook 7H10 agar)

  • α-Methyldethiobiotin and α-methylbiotin

  • Biotin (for reversal studies)

  • Sterile petri dishes or microtiter plates

  • Incubator

Procedure (Agar Dilution Method):

  • Preparation of Test Plates: Prepare a series of agar plates containing serial dilutions of the test compounds (α-methyldethiobiotin or α-methylbiotin). For reversal studies, also prepare plates containing the test compound and biotin.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Inoculation: Inoculate the surface of the agar plates with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the test organism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Reversal Assessment: Observe for growth on the plates containing both the inhibitor and biotin to confirm that the antimicrobial effect is due to biotin antagonism.

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

The primary mode of action of α-methyldethiobiotin is the inhibition of biotin synthetase, a key enzyme in the final step of biotin biosynthesis. This inhibition leads to a depletion of intracellular biotin, which in turn causes the derepression of the bio operon, responsible for the synthesis of biotin biosynthetic enzymes.

Biotin_Synthesis_Inhibition cluster_synthesis Biotin Biosynthesis Pathway cluster_inhibition Inhibition cluster_regulation Gene Regulation Dethiobiotin Dethiobiotin Biotin_Synthetase Biotin_Synthetase Dethiobiotin->Biotin_Synthetase Substrate Biotin Biotin Biotin_Synthetase->Biotin Product BirA_Repressor BirA_Repressor Biotin->BirA_Repressor Co-repressor Biotin->BirA_Repressor alpha_Methyldethiobiotin alpha_Methyldethiobiotin alpha_Methyldethiobiotin->Biotin_Synthetase Inhibits bio_Operon bio_Operon BirA_Repressor->bio_Operon Represses Transcription Experimental_Workflow Start Start Cell_Culture Culture E. coli (biotin auxotroph) Start->Cell_Culture Harvest_Wash Harvest and Wash Cells Cell_Culture->Harvest_Wash Resting_Cell_Suspension Prepare Resting-Cell Suspension Harvest_Wash->Resting_Cell_Suspension Reaction_Setup Set up Reaction with Dethiobiotin and Inhibitor Resting_Cell_Suspension->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Biotin_Assay Microbiological Biotin Assay Termination->Biotin_Assay Data_Analysis Calculate IC50 Biotin_Assay->Data_Analysis End End Data_Analysis->End Logical_Relationship Inhibition Inhibition of Biotin Synthetase Biotin_Depletion Decreased Intracellular Biotin Concentration Inhibition->Biotin_Depletion BirA_Inactive BirA Repressor Loses Co-repressor Biotin_Depletion->BirA_Inactive Derepression Derepression of bio Operon BirA_Inactive->Derepression Enzyme_Synthesis Increased Synthesis of Biotin Biosynthetic Enzymes Derepression->Enzyme_Synthesis

References

understanding the mechanism of methyl biotin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms of Methyl Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "this compound" can refer to several distinct molecules, each with a unique role in the biochemistry of the essential vitamin biotin (Vitamin B7). This technical guide provides a comprehensive overview of the core mechanisms associated with these methylated forms of biotin. We will explore:

  • The Role of Methylation in Biotin Biosynthesis: A critical enzymatic methylation step that initiates the formation of biotin's valeric acid side chain in many bacteria.

  • Biotin Methyl Ester: A synthetic derivative of biotin used in research and as a precursor for chemical synthesis.

  • Methylated Catabolites of Biotin: The formation and significance of naturally occurring methylated breakdown products of biotin.

This guide will present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways and workflows to facilitate a deeper understanding of the subject matter for researchers, scientists, and drug development professionals.

The Pivotal Role of Methylation in Biotin Biosynthesis

In numerous bacteria, including Escherichia coli, the synthesis of biotin hijacks the fatty acid synthesis (FAS) pathway through a clever methylation strategy. This process involves two key enzymes: BioC , a SAM-dependent methyltransferase, and BioH , a pimeloyl-ACP methyl ester esterase.

The core mechanism involves the methylation of the ω-carboxyl group of a malonyl-thioester, typically malonyl-acyl carrier protein (malonyl-ACP). This methylation allows the molecule to be accepted as a primer by the fatty acid synthesis machinery, which would otherwise reject a substrate with a free carboxyl group. Following two rounds of chain elongation, the resulting pimeloyl-ACP methyl ester is demethylated by BioH to produce pimeloyl-ACP, the direct precursor for the assembly of biotin's heterocyclic rings.[1][2][3][4]

Signaling Pathway and Experimental Workflow

The biosynthetic pathway involving methylation is a linear metabolic process rather than a signaling cascade. Below are diagrams illustrating this pathway and a typical experimental workflow for studying the enzymes involved.

Biotin_Biosynthesis_Methylation cluster_initiation Initiation cluster_elongation Elongation (Fatty Acid Synthesis) cluster_termination Termination & Ring Precursor Formation Malonyl-ACP Malonyl-ACP Malonyl-ACP_ME Malonyl-ACP Methyl Ester Malonyl-ACP->Malonyl-ACP_ME Methylation BioC BioC SAH SAH BioC->SAH BioC->Malonyl-ACP_ME SAM SAM SAM->BioC FAS 2x FAS Cycles Malonyl-ACP_ME->FAS Enters FAS Pimeloyl-ACP_ME Pimeloyl-ACP Methyl Ester FAS->Pimeloyl-ACP_ME Pimeloyl-ACP Pimeloyl-ACP Pimeloyl-ACP_ME->Pimeloyl-ACP Demethylation (Hydrolysis) Methanol Methanol Pimeloyl-ACP_ME->Methanol BioH BioH BioH->Pimeloyl-ACP BioH->Methanol Biotin_Rings To Biotin Ring Assembly (BioF) Pimeloyl-ACP->Biotin_Rings

Figure 1: Biotin biosynthesis pathway involving methylation.

BioC_BioH_Workflow cluster_expression Protein Expression & Purification cluster_substrate Substrate Synthesis cluster_assay Enzyme Assays Clone Clone bioC and bioH into expression vectors Transform Transform E. coli Clone->Transform Induce Induce protein expression (e.g., with IPTG) Transform->Induce Purify Purify BioC and BioH (e.g., Ni-NTA chromatography) Induce->Purify BioC_Assay BioC Methyltransferase Assay (Incubate Malonyl-ACP, BioC, [3H]SAM) Purify->BioC_Assay BioH_Assay BioH Esterase Assay (Incubate Pimeloyl-ACP-ME, BioH) Purify->BioH_Assay Synth_ACP Synthesize and purify apo-ACP Synth_Malonyl Synthesize Malonyl-ACP Synth_Malonyl->BioC_Assay BioC_Assay->BioH_Assay Synthesized Pimeloyl-ACP-ME (via in vitro FAS) Detect_BioC Detect [3H]Malonyl-ACP-ME (Scintillation counting) BioC_Assay->Detect_BioC Detect_BioH Detect Pimeloyl-ACP (Urea-PAGE) BioH_Assay->Detect_BioH

Figure 2: Experimental workflow for studying BioC and BioH.
Quantitative Data

While detailed kinetic parameters for BioC are not widely published, the activity of BioH has been characterized. The enzyme shows a preference for short-chain fatty acid esters.

Table 1: Kinetic Parameters for E. coli BioH

Substrate Relative Activity (%)
p-Nitrophenyl acetate 100
p-Nitrophenyl propionate ~90
p-Nitrophenyl butyrate ~80
p-Nitrophenyl caproate ~60

Data derived from studies on p-nitrophenyl esters, which are model substrates. The physiological substrate is pimeloyl-ACP methyl ester.[5]

Experimental Protocols

Protocol 1: BioH Esterase Activity Assay [6]

  • Reaction Mixture:

    • 50 mM Tris-HCl (pH 7.0)

    • 5% glycerol

    • 50 µM pimeloyl-ACP methyl ester (substrate)

    • 0.3–25 nM purified BioH enzyme

  • Procedure: a. Prepare a master mix of buffer and substrate. Pre-incubate at 37°C for 1 minute. b. Initiate the reaction by adding the BioH enzyme. c. Incubate at 37°C for 2-10 minutes. d. Stop the reaction by adding loading dye containing urea.

  • Analysis: a. Separate the substrate (pimeloyl-ACP methyl ester) from the product (pimeloyl-ACP) using conformationally-sensitive urea-PAGE. The product, having a free carboxyl group, will migrate more slowly. b. Visualize the bands by staining with Coomassie Brilliant Blue. The extent of conversion can be quantified by densitometry.

Protocol 2: General Methyltransferase Colorimetric Assay (Adaptable for BioC) [7]

This is a general protocol for SAM-dependent methyltransferases that can be adapted for BioC, where the acceptor substrate is Malonyl-ACP.

  • Reagents:

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Purified BioC enzyme

    • Malonyl-ACP (acceptor substrate)

    • S-Adenosyl-L-methionine (SAM)

    • Coupled enzyme system that detects S-adenosylhomocysteine (SAH) production. Several commercial kits are available that link SAH formation to a colorimetric or fluorometric output.

  • Procedure: a. To a 96-well plate, add Assay Buffer, the acceptor substrate (Malonyl-ACP), and the BioC enzyme. b. Initiate the reaction by adding SAM. c. Incubate at 37°C for a defined period (e.g., 15-30 minutes). d. Add the detection reagents from the coupled enzyme system.

  • Analysis: a. Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. b. The signal is proportional to the amount of SAH produced, which is stoichiometric with the amount of methylated product formed.

Biotin Methyl Ester: A Synthetic Analog

Biotin methyl ester is a derivative of biotin where the carboxyl group of the valeric acid side chain is esterified with a methyl group. It is not a known natural metabolite but is widely used in chemical synthesis and as a research tool.[8]

Mechanism of Action and Biological Relevance

The primary mechanism by which biotin methyl ester is relevant in biological systems is through its lack of interaction with key biotin-related proteins. Studies have shown that a free carboxyl group is essential for the recognition and transport of biotin by the sodium-dependent multivitamin transporter (SMVT).[9] Consequently, biotin methyl ester is not efficiently taken up by cells through this primary route.[9]

Its main utility lies in:

  • Chemical Synthesis: Serving as a protected form of biotin in the synthesis of more complex biotin derivatives, such as inhibitors or probes.[10]

  • Control Experiments: Used as a negative control in biotin uptake and binding assays to demonstrate the requirement of the free carboxyl group.[9]

There is no evidence to suggest that biotin methyl ester has a direct biological activity or is part of a signaling pathway. It is possible that non-specific intracellular esterases could hydrolyze the methyl ester to yield free biotin, but this is not considered its primary metabolic fate or intended function in experimental settings.

Logical Relationship Diagram

Biotin_Methyl_Ester_Interaction Biotin Biotin SMVT SMVT Transporter Biotin->SMVT Binds Biotin_ME Biotin Methyl Ester Biotin_ME->SMVT No significant binding Cell_Interior Cell Interior SMVT->Cell_Interior Transports

Figure 3: Differential interaction with the SMVT transporter.

Methylated Catabolites of Biotin

Biotin undergoes catabolism in mammals through two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom.[11] The β-oxidation pathway can lead to the formation of methylated catabolites.

Formation of Bisnorbiotin Methyl Ketone

The β-oxidation of biotin's side chain is analogous to fatty acid oxidation. This process shortens the valeric acid side chain by two-carbon units, leading to the formation of bisnorbiotin.[11] Further oxidation can produce a β-keto intermediate (β-ketobisnorbiotin). This intermediate is unstable and can undergo spontaneous decarboxylation to yield bisnorbiotin methyl ketone .[1][11]

Metabolic Pathway

Biotin_Catabolism Biotin Biotin Beta_Oxidation β-Oxidation Biotin->Beta_Oxidation Bisnorbiotin Bisnorbiotin Beta_Oxidation->Bisnorbiotin Further_Oxidation Further β-Oxidation Bisnorbiotin->Further_Oxidation Beta_Keto β-Ketobisnorbiotin Further_Oxidation->Beta_Keto Decarboxylation Spontaneous Decarboxylation Beta_Keto->Decarboxylation BNBMK Bisnorbiotin Methyl Ketone Decarboxylation->BNBMK

Figure 4: Formation of bisnorbiotin methyl ketone.
Quantitative Data

The relative abundance of biotin and its catabolites can be measured in human urine, providing an indication of biotin turnover.

Table 2: Representative Distribution of Avidin-Binding Substances in Human Urine

Compound Percentage of Total (%)
Biotin 32 ± 12
Bisnorbiotin 52 ± 15
Bisnorbiotin methyl ketone 7.9 ± 5.8
Biotin-d,l-sulfoxide 4.0 ± 3.2
Biotin sulfone 3.6 ± 1.9

Data from healthy adults. Values are mean ± SD. [Source: Adapted from literature]

Experimental Protocols

Protocol 3: Quantitative Analysis of Biotin and Methylated Metabolites by LC-MS/MS [12]

  • Sample Preparation (Urine/Plasma): a. Thaw samples on ice. b. Perform protein precipitation by adding a 3:1 volume of acetonitrile containing an internal standard (e.g., ¹³C-labeled biotin). c. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the sample in the mobile phase (e.g., 0.1% formic acid in water).

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm; 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: A suitable gradient from ~5% to 95% Mobile Phase B over several minutes to separate the analytes.

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte (biotin, bisnorbiotin, bisnorbiotin methyl ketone) and the internal standard must be optimized.

  • Quantification: a. Generate a standard curve using known concentrations of each analyte. b. Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The concept of "this compound" encompasses distinct but important aspects of biotin biochemistry. The methylation of a malonyl-thioester by BioC is a crucial, rate-limiting step in the biosynthesis of biotin in many microorganisms, representing a potential target for novel antimicrobial agents. Biotin methyl ester, a synthetic compound, serves as an invaluable tool for researchers studying biotin transport and for the chemical synthesis of biotin derivatives. Finally, the formation of methylated catabolites like bisnorbiotin methyl ketone is a natural consequence of biotin degradation in mammals, and their quantification can provide insights into biotin status and metabolism. This guide has provided a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and clear visualizations to aid researchers in their understanding and future investigations.

References

An In-depth Technical Guide on the Role of Methyl Biotin in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl biotin, the methyl ester derivative of biotin (Vitamin B7), serves as a critical chemical probe in contemporary molecular biology and drug development. While it does not function as a direct coenzyme for carboxylases like its parent molecule, its modified carboxyl group grants it unique properties that are leveraged for affinity labeling, protein interaction studies, and targeted drug delivery. This technical guide provides a comprehensive overview of this compound's biochemical characteristics, its applications in cellular research, and detailed protocols for its use. We explore its interaction with biotin-binding proteins, its inability to be transported by the sodium-dependent multivitamin transporter (SMVT), and its role in studying biotin-dependent signaling pathways. This document aims to be an essential resource for researchers utilizing biotin-based technologies for target identification, validation, and the development of novel therapeutics.

Introduction: Biotin and the Advent of this compound

Biotin is a water-soluble B-vitamin essential for all domains of life, where it acts as a covalently attached coenzyme for carboxylase enzymes.[1][2] These enzymes are pivotal in a range of metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[2] The biological function of biotin is intrinsically linked to its covalent attachment to these enzymes, a process catalyzed by Holocarboxylase Synthetase (HCS).[2][3]

The extraordinary high-affinity, non-covalent interaction between biotin and the proteins avidin and streptavidin (with dissociation constants in the femtomolar to picomolar range) forms the foundation of a vast array of biotechnological applications.[4][5][6] This robust interaction is exploited for detection, purification, and labeling of biomolecules.

This compound (formally known as biotin methyl ester) is a synthetic derivative of biotin where the carboxylic acid group of the valeric acid side chain is esterified with a methyl group. This seemingly minor modification has profound functional consequences. Primarily, the esterification of the carboxyl group prevents this compound from being recognized and transported by the sodium-dependent multivitamin transporter (SMVT), a key transporter for biotin uptake into cells. This property makes this compound a valuable tool for studying extracellular interactions and for use in cell-free systems without the complication of cellular uptake through this major pathway.

Biochemical Properties and Binding Affinity

This compound retains the core bicyclic ring structure of biotin, which is essential for its recognition by avidin and streptavidin. However, the modification of the valeric acid side chain, which is also involved in the binding interaction, is expected to alter its affinity compared to unmodified biotin. While the binding of biotin to streptavidin and avidin is one of the strongest non-covalent interactions known in nature, specific quantitative data for the binding affinity of this compound is not extensively documented in publicly available literature. The interaction is still of a sufficiently high affinity to be utilized in affinity-based applications like pull-down assays.

Table 1: Comparison of Binding Affinities for Biotin and its Derivatives

LigandBinding PartnerDissociation Constant (Kd)Association Constant (Ka)Reference(s)
Biotin Avidin~10⁻¹⁵ M~10¹⁵ M⁻¹[5][6][7]
Biotin Streptavidin~10⁻¹⁴ M~10¹⁴ M⁻¹[1][4]
This compound Avidin / StreptavidinData not readily available in cited literature. The esterification of the carboxyl group, which forms hydrogen bonds within the binding pocket, likely results in a lower binding affinity compared to free biotin.Data not readily available.

Role in Cellular Processes and Research Applications

This compound's primary role is not as a direct participant in endogenous cellular metabolism but as a versatile chemical probe. Its utility stems from its ability to act as a potent biotin analogue in affinity-based assays while having distinct cellular transport characteristics.

Affinity Labeling and Proteomics

This compound is widely used in chemical proteomics to identify protein targets and study protein-protein interactions. As a terminal component of more complex chemical probes, the biotin moiety allows for the capture and enrichment of labeled proteins using streptavidin-coated beads.

  • Target Identification: A bioactive small molecule can be functionalized with a reactive group and a linker terminating in this compound. After treating cells or cell lysates with this probe and inducing covalent linkage to target proteins, the this compound tag allows for the selective enrichment of these proteins for identification by mass spectrometry.

  • Pull-Down Assays: When conjugated to a known "bait" protein or molecule, this compound facilitates the isolation of interacting "prey" proteins from a complex mixture.

Drug Development

In drug discovery, the biotin-streptavidin system is a cornerstone of many screening and diagnostic assays. This compound can be incorporated into drug candidates or screening compounds to facilitate their immobilization on streptavidin-coated surfaces for interaction studies, such as those using Surface Plasmon Resonance (SPR).[8]

Studying Biotin-Dependent Signaling

While this compound itself is not a direct signaling molecule, its parent compound, biotin, influences several key signaling pathways. Understanding these pathways is crucial for interpreting data from experiments where biotinylation is used.

  • NF-κB Pathway: Biotin supplementation has been shown to reduce the activation of the transcription factor NF-κB, thereby preventing the production of inflammatory cytokines.[9] This has implications for studies on inflammation and immunity.

  • Sp1/Sp3 Transcription Factors: The nuclear abundance and transcriptional activity of Sp1 and Sp3 are dependent on biotin levels.[10][11] These transcription factors regulate a wide array of genes, and biotin-mediated changes in their activity can have far-reaching effects on gene expression.[10]

  • Holocarboxylase Synthetase (HCS) Pathway: HCS is not only responsible for attaching biotin to carboxylases but also participates in a signaling cascade that regulates its own expression and that of the carboxylases.[3] This pathway involves guanylate cyclase and cGMP-dependent protein kinase.[3]

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in experimental workflows and signaling pathways relevant to the use of this compound.

cluster_workflow Affinity Purification Workflow Bait Biotinylated Bait (e.g., using this compound derivative) Incubate Incubation (Bait-Prey Interaction) Bait->Incubate Lysate Cell Lysate (Containing Prey Proteins) Lysate->Incubate Capture Capture (Biotin-Streptavidin Binding) Incubate->Capture Beads Streptavidin-Coated Magnetic Beads Beads->Capture Wash Wash Steps (Remove Non-specific Binders) Capture->Wash Elute Elution Wash->Elute Analysis Downstream Analysis (Western Blot / Mass Spec) Elute->Analysis

Affinity Purification Workflow using a Biotinylated Probe.

cluster_HCS Biotin-Dependent HCS Signaling Pathway Biotin Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS activates GC Guanylate Cyclase HCS->GC stimulates cGMP cGMP GC->cGMP produces PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG activates Gene_Expression ↑ HCS & Carboxylase mRNA Levels PKG->Gene_Expression leads to

Simplified Biotin-HCS Signaling Cascade.[3]

cluster_Sp1 Biotin's Influence on Sp1/Sp3 Transcription Factors Biotin_Supp Biotin Supplementation Sp1_Sp3_mRNA ↑ Sp1/Sp3 mRNA Biotin_Supp->Sp1_Sp3_mRNA increases transcription Sp1_Sp3_Protein ↑ Sp1/Sp3 Nuclear Abundance Sp1_Sp3_mRNA->Sp1_Sp3_Protein DNA_Binding ↑ DNA Binding (GC & CACCC boxes) Sp1_Sp3_Protein->DNA_Binding Target_Genes Altered Expression of Sp1/Sp3 Target Genes DNA_Binding->Target_Genes

Biotin's effect on Sp1/Sp3 nuclear abundance and activity.[10]

Key Experimental Protocols

The following sections provide detailed methodologies for common applications involving biotinylated molecules like this compound derivatives.

Protocol 1: Streptavidin Pull-Down Assay for Protein-Protein Interactions

This protocol describes the capture of a biotinylated "bait" protein and its interacting partners ("prey") from a cell lysate using streptavidin-coated magnetic beads.[12][13][14][15]

Materials:

  • Streptavidin-coated magnetic beads (e.g., NEB #S1420)[12]

  • Biotinylated bait protein

  • Cell lysate containing prey proteins

  • Magnetic separation rack[12]

  • Binding/Wash Buffer (e.g., 1X PBS, pH 7.4, with 0.05% Tween-20)[12]

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • End-over-end rotator

Procedure:

  • Bead Preparation: a. Vortex the streptavidin magnetic beads to create a uniform slurry.[12] b. Aliquot the required volume of beads into a microcentrifuge tube. (Binding capacity is typically ~30 µg of biotinylated antibody per 1 mg of beads).[12] c. Place the tube on the magnetic rack to pellet the beads, then carefully remove and discard the storage buffer.[12] d. Resuspend the beads in a volume of Binding/Wash Buffer equal to the initial slurry volume. e. Repeat the magnetic separation and resuspension for a total of three washes to equilibrate the beads.[12]

  • Binding of Bait and Prey: a. In a separate tube, incubate the biotinylated bait protein with the cell lysate for at least 30 minutes at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Capture of Protein Complexes: a. After the final wash, pellet the equilibrated beads on the magnetic rack and discard the supernatant. b. Add the lysate containing the bait-prey complexes to the beads. c. Incubate for at least 30 minutes at room temperature or 4°C (depending on protein stability) with end-over-end rotation.[12]

  • Washing: a. Pellet the beads on the magnetic rack and discard the supernatant (flow-through). b. Resuspend the beads in 500 µL of Binding/Wash Buffer. c. Repeat this wash step three to five times to thoroughly remove non-specifically bound proteins.

  • Elution: a. After the final wash, remove the supernatant. b. Resuspend the beads in 20-50 µL of 1X SDS-PAGE sample buffer. c. Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads. d. Place the tube on the magnetic rack and carefully collect the supernatant (eluate), which contains the purified bait and prey proteins.

  • Analysis: a. The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting or mass spectrometry.

Protocol 2: Western Blot Detection of Biotinylated Proteins

This protocol outlines the detection of biotinylated proteins that have been separated by SDS-PAGE and transferred to a membrane.[16][17][18]

Materials:

  • Nitrocellulose or PVDF membrane with transferred proteins

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)[16]

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[16]

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent HRP substrate

  • Imaging system (X-ray film or CCD camera)

Procedure:

  • Blocking: a. After transferring the proteins from the SDS-PAGE gel to the membrane, place the membrane in a clean container. b. Add enough Blocking Buffer to fully cover the membrane. c. Incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[16]

  • Washing: a. Discard the blocking buffer. b. Wash the membrane three times for 5-10 minutes each with TBST.[16][17]

  • Streptavidin-HRP Incubation: a. Dilute the Streptavidin-HRP conjugate in fresh Blocking Buffer to the manufacturer's recommended concentration (e.g., 1:5,000 to 1:15,000).[17] b. Add the diluted conjugate to the membrane and incubate for 1 hour at room temperature with gentle agitation.[16]

  • Washing: a. Discard the Streptavidin-HRP solution. b. Wash the membrane three times for 10 minutes each with TBST to remove unbound conjugate.[17]

  • Detection: a. Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions. b. Drain the excess wash buffer from the membrane and incubate it with the substrate solution for 1-5 minutes.[16] c. Remove the membrane from the substrate, drain the excess liquid, and place it in a plastic sheet protector. d. Expose the membrane to an X-ray film or a CCD imaging system to capture the chemiluminescent signal.[16]

Conclusion and Future Outlook

This compound is an indispensable tool in the arsenal of modern life scientists. Its defining characteristic—the inability to engage with the primary cellular biotin transporter SMVT—provides a crucial experimental control and enables the specific investigation of extracellular phenomena and the analysis of complex protein mixtures in cell-free environments. While the fundamental principles of its application in affinity-based techniques are well-established, the future will likely see the development of more sophisticated this compound-containing chemical probes for dynamic studies of cellular processes, such as activity-based protein profiling and in-vivo imaging. Furthermore, as our understanding of biotin's role in gene regulation and signaling continues to grow, this compound and its derivatives will remain vital for dissecting the intricate molecular mechanisms that govern cellular function. The continued development of novel biotinylation strategies and analytical techniques will undoubtedly expand the utility of this versatile molecule in both basic research and therapeutic development.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl biotin, also known as biotin methyl ester. The information presented herein is intended to support research and development activities by providing detailed data on its properties, synthesis, purification, and analysis, along with its biological context.

Core Physicochemical Properties

This compound is the methyl ester derivative of biotin (Vitamin B7). The esterification of the carboxylic acid group of biotin modifies its polarity and reactivity, making it a useful intermediate in various synthetic and analytical applications.

  • IUPAC Name: methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate[1]

  • Synonyms: (+)-Biotin methyl ester, D-(+)-Biotin methyl ester, Biotinmethylester[1]

  • CAS Number: 608-16-2[1]

  • Molecular Formula: C₁₁H₁₈N₂O₃S[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 258.34 g/mol [1][2]
Exact Mass 258.10381361 Da[1]
Melting Point 166.5 °C[3]
Appearance Fine needles or white solid[4]
XLogP3-AA 0.7[1]
Topological Polar Surface Area 92.7 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 5[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research.

This compound is typically synthesized via the esterification of the valeric acid side chain of D-(+)-biotin.

Protocol: Acid-Catalyzed Esterification

This protocol is adapted from a general esterification procedure for biotin.

  • Dissolution: Suspend D-(+)-biotin in methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise to the suspension.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base, such as sodium bicarbonate (NaHCO₃), until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the resulting residue with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude biotin methyl ester.

Alternative Protocol: Using Diazomethane

A historical method for preparing the methyl ester involves reacting the free acid form of biotin in methanol with a diazomethane solution in ether.[4] This method is effective but requires caution due to the toxic and explosive nature of diazomethane.

Purification is essential to remove unreacted biotin and other impurities.

Protocol: Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of methanol and diethyl ether.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

  • Isolation: Collect the resulting crystals (fine needles) by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether or petroleum ether to remove residual soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Protocol: Column Chromatography

  • Stationary Phase: Prepare a silica gel (SiO₂) column.

  • Elution: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with a suitable solvent system, such as 75% ethyl acetate in petroleum ether, to separate the this compound from impurities.[5]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for the analysis of biotin and its derivatives.

Protocol: Reversed-Phase HPLC (RP-HPLC)

This is a general method that can be optimized for this compound.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic solvent like acetonitrile.[7] A typical ratio could be 91.5:8.5 (buffer:acetonitrile).[6]

  • Flow Rate: 1.2 mL/min.[6]

  • Detection: UV detection at 200 nm.[6]

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase or a suitable solvent like methanol.[7] Filter the solution through a 0.2 µm filter before injection.

  • Injection Volume: 100 µL.[6]

  • Column Temperature: 40°C.[6]

  • Analysis: The retention time for biotin is typically between 10-12 minutes under these conditions; this compound's retention time will be different due to its increased hydrophobicity and will need to be determined using a pure standard.[6] Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.

Biological Activity and Signaling Pathways

This compound is primarily used as a biochemical reagent and an intermediate in the synthesis of biotin derivatives.[8] Its direct biological activity is not as well-documented as that of biotin. It is understood in the context of biotin's metabolic roles.

Biotin is an essential cofactor for five mammalian carboxylase enzymes that play critical roles in metabolism:

  • Acetyl-CoA Carboxylase 1 & 2 (ACC1, ACC2): Involved in the first committed step of fatty acid synthesis.

  • Pyruvate Carboxylase (PC): A crucial enzyme in gluconeogenesis.

  • Propionyl-CoA Carboxylase (PCC): Involved in the metabolism of certain amino acids and odd-chain fatty acids.

  • Methylcrotonyl-CoA Carboxylase (MCC): Essential for the breakdown of the amino acid leucine.

The covalent attachment of biotin to these enzymes (a process called biotinylation) is necessary for their function.[9] this compound, with its esterified carboxyl group, cannot be attached to these enzymes by holocarboxylase synthetase and thus is not biologically active in this context until hydrolyzed back to biotin.

In some biosynthetic pathways, such as in E. coli, a methyl ester intermediate (pimeloyl-ACP methyl ester) is formed and subsequently hydrolyzed as part of the biotin synthesis pathway.[10][11]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Biotin D-(+)-Biotin Reflux Reflux (2-4h) Biotin->Reflux Methanol Methanol (Solvent) Methanol->Reflux Acid H₂SO₄ (Catalyst) Acid->Reflux Neutralize Neutralize (NaHCO₃) Reflux->Neutralize Extract Extract (Ethyl Acetate) Neutralize->Extract Crude Crude this compound Extract->Crude Recrystallize Recrystallize (Methanol/Ether) Crude->Recrystallize Option 1 Chromatography Silica Gel Chromatography Crude->Chromatography Option 2 Pure Pure this compound Recrystallize->Pure Chromatography->Pure

Caption: Workflow for the synthesis and purification of this compound.

HPLC_Analysis_Workflow Sample Prepare Sample (Dissolve & Filter) HPLC HPLC System (Pump, Injector) Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector (200 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for the HPLC analysis of this compound.

Biotin_Carboxylase_Pathway cluster_biotinylation Enzyme Activation cluster_metabolism Metabolic Reactions Biotin Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS Apoenzyme Apocarboxylase (Inactive Enzyme) Apoenzyme->HCS Holoenzyme Holocarboxylase (Active Enzyme) HCS->Holoenzyme AMP_PPi AMP + PPi HCS->AMP_PPi Substrate Metabolic Substrate (e.g., Acetyl-CoA) Product Carboxylated Product (e.g., Malonyl-CoA) Holoenzyme->Product ATP ATP ATP->HCS Substrate->Holoenzyme HCO3 HCO₃⁻ HCO3->Holoenzyme

Caption: The role of biotin as a cofactor for carboxylase enzymes.

References

An In-depth Technical Guide to the Exploration of Methyl Biotin Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, biotin-based labeling technologies are indispensable tools for detection, purification, and functional analysis of biomolecules. The high-affinity interaction between biotin and avidin or streptavidin is the cornerstone of these techniques.[1][2][3] Among the various biotin derivatives, methyl biotin compounds, particularly biotin methyl ester, serve as crucial intermediates and reagents in the synthesis of more complex biotinylating agents. This guide provides a comprehensive overview of this compound derivatives, their synthesis, applications, and relevant experimental protocols.

Core Concepts: Biotin and Biotinylation

Biotin, a small, water-soluble B vitamin, can be covalently attached to proteins, nucleic acids, and other molecules in a process called biotinylation.[2][4] This labeling is generally rapid, specific, and minimally disruptive to the biomolecule's natural function due to biotin's small size.[1][4] The resulting biotinylated molecule can then be detected or isolated using avidin or streptavidin conjugates. A variety of biotinylation reagents are available, targeting specific functional groups such as primary amines, sulfhydryls, and carboxyls.[2]

Biotin Methyl Ester: A Key Derivative

Biotin methyl ester is a fundamental derivative where the carboxylic acid group of biotin's valeric acid side chain is esterified with a methyl group.[5][6][7][8][9][10] This modification is often a critical step in the synthesis of other biotinylating reagents, as it protects the carboxyl group during other chemical modifications of the biotin molecule.

Properties of Biotin Methyl Ester
PropertyValueReferences
CAS Number 608-16-2[6][7]
Molecular Formula C₁₁H₁₈N₂O₃S[6][9][10]
Molecular Weight 258.34 g/mol [6][10]
Appearance White solid[11]
Solubility Soluble in methanol, DMSO, DMF[8][11][12]

Synthesis of this compound Derivatives

The synthesis of biotin methyl ester is a common starting point for producing various biotinylating agents. Subsequently, the methyl ester can be converted into other functional groups, such as hydrazides or activated esters like N-hydroxysuccinimide (NHS) esters.

Experimental Protocol: Synthesis of Biotin Methyl Ester

This protocol describes the synthesis of biotin methyl ester from D-biotin using thionyl chloride in methanol.

Materials:

  • D-biotin

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend D-biotin (e.g., 150 mg, 0.65 mmol) in anhydrous methanol (e.g., 2 ml) in a round-bottom flask equipped with a magnetic stirrer.[11]

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (e.g., 0.15 ml, 2.0 mmol) to the stirred suspension.[11]

  • Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The suspension should become a clear solution.[11]

  • Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator to obtain biotin methyl ester as a white solid.[11] The yield is typically high (e.g., 94%).[11]

Synthesis of Biotin Hydrazide from Biotin Methyl Ester

Biotin hydrazide is a useful derivative for labeling aldehydes and ketones. It can be synthesized from biotin methyl ester.

Procedure:

  • Disperse the synthesized biotin methyl ester (e.g., 148 mg, 0.52 mmol) in methanol (e.g., 1.5 ml).[11]

  • Add hydrazine (e.g., 0.15 ml, 5 mmol) to the solution with stirring.[11]

  • Continue stirring for approximately 16 hours at room temperature.[11]

  • Concentrate the solution under reduced pressure to remove the solvent.[11]

  • The resulting crude product can be purified by recrystallization.

Synthesis of Biotin-NHS from D-Biotin

Biotin-N-hydroxysuccinimide (Biotin-NHS) is a widely used reagent for labeling primary amines on proteins and other molecules.[1][3]

Procedure:

  • Dissolve D-biotin and N-hydroxysuccinimide in a suitable solvent like dimethylformamide (DMF).[13]

  • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to the mixture.[13]

  • Allow the reaction to proceed at room temperature overnight, during which a white precipitate of dicyclohexylurea will form.[13]

  • Filter the reaction mixture to remove the precipitate.[13]

  • The filtrate containing the Biotin-NHS can be further purified, for example, by precipitation with a non-solvent like diethyl ether or by recrystallization from a solvent such as isopropanol.[13]

Applications of this compound Derivatives in Research

While biotin methyl ester is primarily an intermediate, biotinylating reagents derived from it have widespread applications.

  • Protein Labeling: Biotin-NHS and other amine-reactive derivatives are commonly used to label proteins on lysine residues and the N-terminus for subsequent detection or purification.[1][3]

  • Affinity Chromatography: Biotinylated molecules can be purified from complex mixtures using columns with immobilized avidin or streptavidin.

  • Immunoassays: The high specificity of the biotin-avidin interaction is leveraged in techniques like ELISA and Western blotting for sensitive detection.[14]

  • Proximity Labeling: Techniques like TurboID utilize biotin ligases to biotinylate proteins in close proximity to a protein of interest, enabling the study of protein-protein interaction networks.[15]

  • Drug Delivery: Biotinylation can be used to target drugs to specific cells or tissues that overexpress biotin receptors.

Experimental Protocols for Biotinylation

General Protocol for Antibody Biotinylation using Biotin-NHS

This protocol provides a general guideline for labeling antibodies with Biotin-NHS.

Materials:

  • Antibody of interest

  • Biotin-NHS

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.0)

  • Phosphate-buffered saline (PBS)

  • Ammonium chloride (NH₄Cl)

  • Dialysis tubing or desalting column

Procedure:

  • Prepare the antibody at a concentration of 1 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.0).[14]

  • Dissolve Biotin-NHS in DMSO to a concentration of 1 mg/mL.[14]

  • Add the Biotin-NHS solution to the antibody solution. A common molar ratio is to add 120 µL of the NHSB solution for every 1 mg of protein.[14]

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[14]

  • To quench the reaction, add a small amount of a primary amine-containing buffer, such as 1 M NH₄Cl.[14]

  • Remove unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.[14]

  • Determine the protein concentration and the degree of biotinylation using appropriate assays.

Quantifying Biotinylation

The extent of biotinylation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or commercially available kits.[16] The Quant*Tag™ Biotin Kit, for instance, provides a method to determine the amount of free or conjugated biotin in a sample.[16] This assay involves a chemical reaction that produces a colored product quantifiable by spectrophotometry at 535 nm.[16]

Advanced Derivatives: Biotinidase-Resistant Biotin

For in vivo applications, the stability of the biotin label is crucial. Biotinidase, an enzyme present in serum and tissues, can cleave the amide bond between biotin and lysine, releasing the biotin tag.[17][18] To overcome this, biotinidase-resistant derivatives have been developed. These often feature modifications to the linkage between biotin and the target molecule, such as the use of a triazole group, to prevent enzymatic cleavage while maintaining high affinity for avidin and streptavidin.[17][18]

Visualizing Workflows and Pathways

Synthesis of Biotin-NHS from Biotin

G Synthesis of Biotin-NHS Biotin D-Biotin Reaction Reaction Mixture Biotin->Reaction NHS N-hydroxysuccinimide NHS->Reaction DCC DCC (Coupling Agent) DCC->Reaction DMF DMF (Solvent) DMF->Reaction Filtration Filtration Reaction->Filtration Stir at RT Precipitate Dicyclohexylurea (Precipitate) Filtration->Precipitate Remove Filtrate Filtrate (contains Biotin-NHS) Filtration->Filtrate Collect Purification Purification (e.g., Recrystallization) Filtrate->Purification Final_Product Biotin-NHS Purification->Final_Product

Caption: Workflow for the synthesis of Biotin-NHS.

General Experimental Workflow for Protein Biotinylation and Pulldown

G Protein Biotinylation and Pulldown Workflow Protein Protein Sample Reaction Biotinylation Reaction Protein->Reaction Biotin_NHS Biotin-NHS Reagent Biotin_NHS->Reaction Quench Quench Reaction Reaction->Quench Purify_Protein Remove Excess Biotin (Dialysis/Desalting) Quench->Purify_Protein Biotinylated_Protein Biotinylated Protein Purify_Protein->Biotinylated_Protein Incubation Incubation Biotinylated_Protein->Incubation Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analysis (e.g., Western Blot, MS) Elution->Analysis

Caption: Workflow for biotinylating and purifying a protein.

References

Methylated Biotin Analogs as Molecular Probes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The covalent labeling of biomolecules with affinity tags is a cornerstone of modern chemical biology and drug discovery. Among these, biotin and its derivatives have emerged as indispensable tools for the enrichment and identification of protein targets, the elucidation of protein-protein interactions, and the mapping of complex signaling pathways. This technical guide provides an in-depth overview of the application of methylated biotin analogs, specifically focusing on biotin methyl ester, as molecular probes. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work. This guide details the core principles of biotin-based affinity purification, provides comprehensive experimental protocols, presents quantitative data from relevant studies, and illustrates the application of these probes in dissecting cellular signaling networks.

Introduction to Biotin-Based Molecular Probes

Biotin, a water-soluble vitamin, exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1][2]. This high-affinity interaction forms the basis of biotin-streptavidin technology, which is widely employed for the detection, purification, and immobilization of biomolecules[3][4]. By chemically modifying biotin, researchers can create a variety of molecular probes capable of covalently attaching to specific functional groups on proteins or other macromolecules.

"Methyl biotin" is a term that can refer to various methylated derivatives of biotin, with biotin methyl ester being a primary example[5][6]. In this derivative, the carboxylic acid group of biotin is esterified with a methyl group. While biotin methyl ester itself is not typically used as a reactive probe for direct protein labeling due to the relative inertness of the methyl ester group, it serves as a crucial synthetic intermediate in the creation of more complex biotinylated probes[1]. The core principle involves incorporating a reactive group into the biotin molecule, often via the valeric acid side chain, which can then form a stable covalent bond with a target biomolecule.

These biotinylated probes are instrumental in "pull-down" assays, a form of affinity purification[7][8]. In this technique, a biotinylated "bait" molecule (which could be a small molecule inhibitor, a photo-crosslinker, or a non-specific labeling reagent) is introduced to a complex biological sample, such as a cell lysate. The bait molecule covalently binds to its protein targets. Subsequently, streptavidin-coated beads are used to capture the biotinylated bait-protein complexes, effectively "pulling" them out of the lysate. After washing away non-specifically bound proteins, the captured proteins can be eluted and identified by mass spectrometry[7][9].

Quantitative Data from Biotin Probe-Based Proteomics

The utility of biotin-based probes is powerfully demonstrated through quantitative proteomics experiments. These studies allow for the identification and quantification of proteins that interact with a probe, providing insights into drug targets, off-target effects, and the composition of protein complexes. The following tables summarize quantitative data from representative studies that employed biotinylated probes for protein enrichment and analysis.

Table 1: Identification of Biotinylated Peptides and Proteins Using an Amine-Reactive Biotin Probe

Starting Material (HEK Cell Lysate)Biotin-Modified Peptides IdentifiedBiotin-Modified Proteins Identified
1 mg378184
3 mg3,5661,077
6 mg3,7771,210
10 mg10,7152,185

Data adapted from a study using NHS-biotin to label proteins in HEK 293T cells, followed by a novel direct detection of biotin-containing tags (DiDBiT) method for mass spectrometry analysis. This demonstrates the scalability of the approach and the depth of proteome coverage achievable.[10][11]

Table 2: Identification of Newly Synthesized Proteins Using a Biotin-Alkyne Probe

MethodBiotin-AHA-Modified Peptides DetectedNewly Synthesized Proteins IdentifiedUnmodified Peptides DetectedCorresponding Unmodified Proteins
DiDBiT4,1271,817~700345

This table presents data from an experiment where a non-canonical amino acid, azidohomoalanine (AHA), was incorporated into newly synthesized proteins. These proteins were then tagged with a biotin-alkyne probe via click chemistry. The data highlights the specificity of the labeling technique in targeting a specific sub-population of the proteome.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of biotinylated probes for protein labeling and identification.

General Protein Biotinylation with an Amine-Reactive Probe (NHS-Ester)

This protocol describes the general procedure for labeling proteins with a biotin derivative containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and N-termini).

Materials:

  • Protein sample (1-10 mg) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Biotin-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer.

  • Biotin Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the biotin-NHS ester in DMF or DMSO.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Pull-Down Assay for Biotinylated Proteins

This protocol outlines the enrichment of biotinylated proteins from a complex mixture using streptavidin-coated beads.

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-coated magnetic beads or agarose resin

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer containing a high concentration of free biotin)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer to solubilize proteins. Centrifuge the lysate to pellet cell debris.

  • Bead Preparation: Wash the streptavidin-coated beads several times with the lysis buffer to equilibrate them.

  • Binding: Add the cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

  • Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. Typically, this involves increasing the stringency of the washes by increasing the salt and/or detergent concentration.

  • Elution: After the final wash, elute the bound proteins from the beads. For subsequent analysis by SDS-PAGE and western blotting, proteins can be eluted by boiling the beads in SDS-PAGE sample buffer. For mass spectrometry, on-bead digestion or elution with a buffer containing a high concentration of free biotin can be performed.

On-Bead Digestion for Mass Spectrometry Analysis

This protocol describes the preparation of enriched biotinylated proteins for identification by mass spectrometry through on-bead tryptic digestion.

Materials:

  • Streptavidin beads with bound biotinylated proteins

  • Reduction buffer (e.g., containing DTT)

  • Alkylation buffer (e.g., containing iodoacetamide)

  • Trypsin solution

  • Digestion buffer (e.g., ammonium bicarbonate)

  • Formic acid

Procedure:

  • Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Then, add an alkylating agent (e.g., iodoacetamide) to cap the free thiols.

  • Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Acidification: Acidify the peptide solution with formic acid to stop the digestion and prepare the sample for mass spectrometry analysis.

Visualization of Experimental Workflows and Signaling Pathways

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication. The following diagrams, generated using the DOT language, illustrate a typical pull-down assay workflow and an example of a signaling pathway that can be investigated using biotinylated probes.

Experimental Workflow: Biotin Pull-Down Assay

pull_down_workflow start Start: Cell Lysate with Biotinylated Proteins incubate Incubate with Streptavidin Beads start->incubate 1-2 hours at 4°C bind Binding of Biotinylated Proteins to Beads incubate->bind wash Wash to Remove Non-specific Binders bind->wash Multiple washes elute Elute Bound Proteins wash->elute end End: Purified Proteins for Downstream Analysis (SDS-PAGE, MS) elute->end kinase_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_BioID Kinase-BioID (Bait) Receptor->Kinase_BioID Activation Substrate1 Substrate 1 (Biotinylated Prey) Kinase_BioID->Substrate1 Phosphorylation & Proximity Labeling Scaffold Scaffold Protein (Biotinylated Prey) Kinase_BioID->Scaffold Interaction & Proximity Labeling Effector Downstream Effector Substrate1->Effector Scaffold->Effector Ligand Ligand Ligand->Receptor

References

Methodological & Application

Application Notes and Protocols for Protein Labeling Using Amine-Reactive Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique in life sciences. The exceptionally high affinity of biotin for streptavidin and avidin (Kd ≈ 10⁻¹⁵ M) provides a powerful and versatile tool for detecting, purifying, and studying proteins and their interactions.[1][2][3][4] This non-covalent interaction is one of the strongest known in biology, forming the basis for numerous applications in research and diagnostics.[5]

This document provides detailed protocols for protein biotinylation using N-hydroxysuccinimide (NHS) ester-activated biotin reagents. These reagents efficiently and specifically label proteins by reacting with primary amines (-NH₂) found on lysine residues and the N-terminus of polypeptides, forming stable amide bonds.[6] While the term "methyl biotin" is sometimes used, it typically refers to biotin methyl ester, a compound used in chemical synthesis rather than for direct protein labeling. The protocols detailed below focus on the widely adopted and effective NHS- and Sulfo-NHS-biotin methodologies.

Amine-reactive biotinylation reagents are available in two main forms:

  • NHS-Biotin: A hydrophobic molecule that requires dissolution in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. Its membrane permeability allows it to label intracellular proteins.

  • Sulfo-NHS-Biotin: A water-soluble version with a sulfonate group on the NHS ring.[6] This modification prevents it from crossing the cell membrane, making it ideal for specifically labeling cell surface proteins.[7][8][9]

The choice of reagent depends on the experimental goal, with spacer arms of varying lengths also available to minimize steric hindrance and improve the accessibility of the biotin tag for streptavidin binding.

Data Presentation

Table 1: Properties of Common Biotinylation Reagents and the Biotin-Streptavidin Interaction
ParameterValueDescriptionReferences
Reagent Type NHS-Ester BiotinAmine-reactive reagent for labeling primary amines (-NH₂). Requires organic solvent.[6]
Sulfo-NHS-Ester BiotinWater-soluble, amine-reactive reagent. Ideal for cell-surface labeling as it is membrane-impermeable.[6][7][8][9]
Target Functional Group Primary Aminesε-amino group of Lysine residues and the N-terminus of polypeptides.[6]
Reaction pH 7.2 - 8.5Optimal pH range for the reaction between NHS esters and primary amines.[10]
Biotin-Streptavidin Kd ~1 x 10⁻¹⁵ MDissociation constant, indicating an extremely strong and stable interaction.[1][2][3][11]
Biotin-Streptavidin kon 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹Association rate constant, indicating a rapid binding interaction.[12]
Biotin-Streptavidin koff ~3.1 x 10⁻⁵ s⁻¹Dissociation rate constant, indicating a very slow off-rate and high complex stability.[13]
Table 2: Quantitative Parameters for Protein Biotinylation Experiments
ParameterTypical Range/MethodDescriptionReferences
Molar Excess of Biotin Reagent 10- to 50-foldThe molar ratio of biotin reagent to protein needed for efficient labeling. Dilute protein solutions may require a higher excess.[7][10][14]
Typical Biotin:Protein Ratio 3-8 biotins per proteinThe average number of biotin molecules incorporated per protein molecule. This can be optimized by adjusting the molar excess of the biotin reagent.[15]
Quantification Method HABA AssayA colorimetric assay used to estimate the degree of biotinylation. It relies on the displacement of the HABA dye from an avidin-HABA complex by biotin.[1][16][17][18]
Detection Limit (HABA Assay) ~2 nmolThe lower limit of biotin detection for the HABA assay.[1][11]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification & QC cluster_application Downstream Applications p_sol Protein in Solution (>1 mg/mL in amine-free buffer, pH 7.2-8.0) mix Mix Protein and Biotin Reagent (e.g., 20-fold molar excess) p_sol->mix b_reagent Prepare Biotin Reagent (e.g., 10 mM Sulfo-NHS-Biotin in water) b_reagent->mix incubate Incubate (30-60 min at RT or 2h at 4°C) mix->incubate quench Quench Reaction (e.g., add Tris or Glycine) incubate->quench purify Purify Biotinylated Protein (Desalting column or dialysis to remove excess biotin) quench->purify quantify Quantify Biotin Incorporation (HABA Assay) purify->quantify storage Store Biotinylated Protein quantify->storage applications Western Blot, ELISA, Pull-Down Assays, etc. storage->applications

General workflow for protein biotinylation in solution.

pulldown_assay cluster_bait_prep Bait Preparation cluster_prey_prep Prey Preparation cluster_interaction Interaction cluster_analysis Analysis bait Biotinylated 'Bait' Protein immobilize Immobilize Bait on Beads bait->immobilize beads Streptavidin-Coated Beads beads->immobilize incubate Incubate Immobilized Bait with Cell Lysate immobilize->incubate cells Cell Lysate Containing 'Prey' Proteins cells->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound 'Prey' Proteins wash->elute analyze Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elute->analyze

Workflow for a pull-down assay using a biotinylated bait protein.

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Recruits STAT3 STAT3 EGFR->STAT3 Phosphorylates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Translocates

Simplified EGFR signaling pathway, a common target for protein interaction studies.

Experimental Protocols

Protocol 1: Biotinylation of Proteins in Solution using Sulfo-NHS-Biotin

This protocol is suitable for labeling purified proteins, such as antibodies, in an aqueous solution.

Materials:

  • Purified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • EZ-Link™ Sulfo-NHS-LC-Biotin (or similar)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns or dialysis equipment

  • Reaction tubes

Procedure:

  • Preparation of Protein Sample:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL.[10]

    • The protein must be in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[10]

  • Calculations:

    • Determine the amount of protein to be labeled.

    • Calculate the moles of protein.

    • To achieve a 20-fold molar excess of biotin, multiply the moles of protein by 20. This is a good starting point for efficient labeling.[7][10]

    • Example: For 1 mL of a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ), you have 1.33 x 10⁻⁸ moles of IgG. A 20-fold molar excess would be 2.66 x 10⁻⁷ moles of biotin reagent.

  • Preparation of Biotin Reagent:

    • Allow the vial of Sulfo-NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin in ultrapure water.[7] NHS-esters are moisture-sensitive and hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.[14]

  • Biotinylation Reaction:

    • Add the calculated volume of the 10 mM Sulfo-NHS-Biotin solution to the protein solution.

    • Mix gently and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10][14]

  • Quenching the Reaction:

    • Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction. This will consume any unreacted Sulfo-NHS-Biotin.[14]

    • Incubate for 15 minutes at room temperature.

  • Purification of Biotinylated Protein:

    • Remove excess, non-reacted biotin and the quenching buffer using a desalting column or by dialysis against PBS. This step is crucial for downstream applications and for accurate quantification of biotin incorporation.[15]

  • Storage:

    • Store the purified biotinylated protein under the same conditions as the original, unlabeled protein. For long-term storage, it is advisable to add a cryoprotectant like glycerol and store at -20°C or -80°C.

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol is designed to label proteins on the surface of living cells, as the charged Sulfo-NHS-Biotin cannot permeate the cell membrane.[6][8][9]

Materials:

  • Adherent or suspension cells

  • Ice-cold PBS (pH 8.0)

  • EZ-Link™ Sulfo-NHS-LC-Biotin

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Cell lysis buffer

  • Cell scrapers (for adherent cells)

Procedure:

  • Cell Preparation:

    • Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[7][9]

    • For adherent cells, perform washes directly in the culture dish. For suspension cells, pellet the cells by gentle centrifugation between washes.

    • Resuspend cells to a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[7]

  • Preparation of Biotin Reagent:

    • Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin in ultrapure water.[7]

  • Biotinylation Reaction:

    • Add the Sulfo-NHS-Biotin solution to the cell suspension to a final concentration of 0.5-1 mg/mL.

    • Incubate for 30 minutes at 4°C with gentle rocking to label the surface proteins.[8] The low temperature helps to minimize endocytosis.

  • Quenching the Reaction:

    • Discard the biotin-containing solution.

    • Wash the cells three times with an ice-cold quenching solution (e.g., 100 mM glycine in PBS) to quench and remove any unreacted biotin reagent.[8]

  • Cell Lysis and Downstream Processing:

    • Lyse the cells using an appropriate lysis buffer.

    • The biotinylated cell surface proteins can now be isolated using streptavidin-agarose beads for analysis by Western blotting or mass spectrometry.

Protocol 3: Quantification of Biotin Incorporation (HABA Assay)

This colorimetric assay estimates the number of biotin molecules incorporated per protein molecule.[1][16][17][18]

Materials:

  • HABA/Avidin quantification kit (or individual reagents)

  • Purified biotinylated protein sample (with excess biotin removed)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure:

  • Prepare HABA/Avidin Solution:

    • Follow the kit manufacturer's instructions to prepare the HABA/Avidin working solution.

  • Measure Baseline Absorbance:

    • Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀). This is the baseline reading.

  • Add Biotinylated Sample:

    • Add a known volume of your purified biotinylated protein to the HABA/Avidin solution.

    • Mix well and incubate for a few minutes to allow the biotin to displace the HABA from the avidin.

  • Measure Final Absorbance:

    • Measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces the HABA dye.

  • Calculations:

    • Calculate the change in absorbance (ΔA₅₀₀).

    • Use the molar extinction coefficient of the HABA-avidin complex (provided by the manufacturer, typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to determine the concentration of biotin in your sample.

    • Calculate the moles of biotin and divide by the moles of protein in your sample to determine the biotin-to-protein molar ratio.

Protocol 4: Pull-Down Assay to Detect Protein-Protein Interactions

This protocol uses a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.[19][20][21][22]

Materials:

  • Biotinylated "bait" protein

  • Streptavidin-conjugated magnetic or agarose beads

  • Cell lysate containing potential "prey" proteins

  • Binding/Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack (for magnetic beads) or centrifuge

  • Reaction tubes

Procedure:

  • Immobilize the Bait Protein:

    • Wash the streptavidin beads with Binding/Wash buffer to remove storage buffer.[20]

    • Add the biotinylated bait protein to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.[20]

    • Wash the beads again to remove any unbound bait protein.

  • Binding of Prey Proteins:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the prey proteins to bind to the bait.

  • Washing:

    • Pellet the beads using a magnet or centrifuge and discard the supernatant.

    • Wash the beads extensively (at least three times) with Binding/Wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. This will denature the proteins and release them from the beads.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody specific to the suspected prey protein, or by mass spectrometry for unbiased identification of interaction partners.

Note on Alternative Biotinylation Chemistries: While amine-reactive chemistry is the most common method for protein biotinylation, other strategies exist for more specific labeling. For instance, "click chemistry" using methyltetrazine-activated biotin reagents can be employed for bioorthogonal labeling of proteins that have been metabolically or genetically modified to contain a trans-cyclooctene (TCO) group. This advanced technique offers high specificity and efficiency in complex biological systems.

References

Application Notes and Protocols for Proximity-Dependent Biotinylation (BioID)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Proximity-Dependent Biotinylation (BioID)

Proximity-dependent biotinylation, commercially known as BioID, is a powerful technique used to identify protein-protein interactions (PPIs) and map the proteomic landscape of specific subcellular compartments in living cells.[1][2][3][4] The method relies on the fusion of a protein of interest (the "bait") to a promiscuous biotin ligase.[1][2][3] When supplemented with exogenous biotin, the ligase generates highly reactive biotinoyl-5'-AMP, which then covalently attaches to the primary amines of lysine residues on nearby proteins (the "prey") within a limited radius (typically ~10-15 nm).[1] These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry (MS).[1][2]

A key advantage of BioID is its ability to capture weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation.[1][2] Furthermore, because the labeling occurs in living cells, the identified interactions are more likely to be physiologically relevant.

A Note on "Methyl Biotin": The standard substrate for the biotin ligase in BioID experiments is biotin. While chemically modified versions of biotin exist, such as biotin methyl ester, the established and widely used protocol for BioID utilizes unmodified biotin. This document will, therefore, focus on the standard biotin-based BioID methodology.

Evolution of Biotin Ligases for BioID

Several generations of biotin ligases have been developed to improve the efficiency and temporal resolution of BioID experiments.

Biotin LigaseOriginKey FeaturesLabeling Time
BirA Escherichia coliThe original promiscuous biotin ligase (R118G mutant).18-24 hours
BioID2 Aquifex aeolicusSmaller size (27 kDa) than BirA, potentially causing less steric hindrance.16-24 hours
TurboID Yeast display-evolved BirASignificantly faster kinetics, enabling the study of more dynamic processes.~10 minutes
miniTurbo Yeast display-evolved BirAA smaller version of TurboID with rapid kinetics.~10 minutes

Applications in Research and Drug Development

BioID has become an invaluable tool for:

  • Mapping protein-protein interaction networks: Elucidating the composition of protein complexes and signaling pathways.

  • Identifying novel therapeutic targets: Discovering previously unknown proteins involved in disease processes.

  • Defining the proteome of specific subcellular locations: Characterizing the protein composition of organelles and other cellular compartments.

  • Studying dynamic cellular processes: Investigating changes in protein interactions in response to stimuli or during different cell cycle stages.

Quantitative Data in BioID Experiments

Quantitative mass spectrometry is crucial for distinguishing specific interactors from background contaminants. Label-free quantification methods, such as spectral counting or intensity-based absolute quantification (iBAQ), are commonly used. The data is typically presented as a fold-change of a protein's abundance in the bait experiment compared to a negative control (e.g., cells expressing the biotin ligase alone).

Table 1: Representative Quantitative Data from a BioID Experiment

This table illustrates typical results from a BioID experiment targeting a hypothetical bait protein "Protein X". The data shows the enrichment of known and novel interactors compared to a negative control.

Protein IDGene NameDescriptionSpectral Counts (Protein X-BioID)Spectral Counts (Control-BioID)Fold Change (Protein X / Control)p-value
P12345InteractorAKnown direct interactor of Protein X152276.0< 0.001
Q67890InteractorBKnown component of the Protein X complex89189.0< 0.001
A1B2C3NovelProtein1Uncharacterized protein450-< 0.01
D4E5F6NovelProtein2Putative signaling adapter33311.0< 0.05
G7H8I9Hsp70Common background protein2101981.1> 0.05
J0K1L2TubulinCommon background protein3503451.0> 0.05

Experimental Protocols

This section provides a detailed methodology for a typical BioID experiment in mammalian cells.

Generation of Bait-Biotin Ligase Fusion Constructs

The coding sequence of the bait protein is cloned in-frame with the biotin ligase (e.g., TurboID) in a suitable mammalian expression vector. A linker sequence (e.g., Gly-Gly-Gly-Ser) is often included between the bait and the ligase to ensure proper folding and function of both proteins. The fusion can be at the N- or C-terminus of the bait, and the optimal configuration should be determined empirically.

Generation and Validation of Stable Cell Lines

Stable cell lines expressing the bait-fusion protein are generated to ensure consistent expression levels.

  • Transfection: Transfect the expression vector into the desired cell line using a suitable method (e.g., lipofection or electroporation).

  • Selection: Select for stably transfected cells using the appropriate selection agent (e.g., puromycin or G418).

  • Validation:

    • Western Blot: Confirm the expression of the full-length fusion protein at the expected molecular weight using an antibody against the bait protein or an epitope tag.

    • Immunofluorescence: Verify the correct subcellular localization of the fusion protein by co-staining with known markers for the expected compartment.

Biotin Labeling
  • Culture the stable cell line to the desired confluency (typically 70-80%).

  • Add biotin to the culture medium to a final concentration of 50 µM.

  • Incubate the cells for the appropriate duration based on the biotin ligase used (e.g., 10 minutes for TurboID, 18-24 hours for BioID).

Cell Lysis and Protein Extraction
  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess biotin.

  • Lyse the cells in a stringent lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The harsh lysis conditions are necessary to disrupt non-covalent protein interactions and solubilize proteins.[5]

  • Sonicate the lysate to shear DNA and reduce viscosity.

  • Clarify the lysate by centrifugation to remove insoluble debris.

Streptavidin Affinity Purification of Biotinylated Proteins
  • Incubate the clarified cell lysate with streptavidin-conjugated beads (e.g., magnetic beads or agarose resin) to capture biotinylated proteins.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Perform additional washes with high-salt and/or urea-containing buffers to further reduce background.

  • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

Sample Preparation for Mass Spectrometry
  • Run the eluted proteins a short distance into an SDS-PAGE gel to separate them from the streptavidin beads.

  • Excise the protein band from the gel and perform in-gel tryptic digestion.

  • Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis
  • Identify proteins from the MS/MS data using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

  • Perform quantitative analysis to determine the relative abundance of each identified protein in the bait and control samples.

  • Use statistical tools like SAINT (Significance Analysis of INTeractome) to score the probability of true interactions and filter out non-specific binders.

  • Perform functional enrichment analysis (e.g., Gene Ontology, pathway analysis) to identify biological processes and pathways that are overrepresented in the dataset of identified interactors.

Visualizations

General BioID Experimental Workflow

BioID_Workflow General BioID Experimental Workflow cluster_cell_biology Cell Biology cluster_biochemistry Biochemistry cluster_analysis Data Analysis construct 1. Bait-Ligase Fusion Construct transfection 2. Stable Cell Line Generation construct->transfection biotin_labeling 3. Biotin Labeling in vivo transfection->biotin_labeling lysis 4. Cell Lysis biotin_labeling->lysis purification 5. Streptavidin Affinity Purification lysis->purification ms_prep 6. Sample Prep for Mass Spectrometry purification->ms_prep mass_spec 7. LC-MS/MS ms_prep->mass_spec data_analysis 8. Data Analysis (Quantification, SAINT) mass_spec->data_analysis interpretation 9. Biological Interpretation data_analysis->interpretation

Caption: A schematic overview of the major steps in a BioID experiment.

IGF1R Signaling Pathway Mapped by BioID

This diagram illustrates how BioID can be used to map the proximal proteome of a receptor tyrosine kinase, the Insulin-like Growth Factor 1 Receptor (IGF1R). The identified proteins can shed light on the downstream signaling pathways and regulatory mechanisms.[6][7]

IGF1R_Signaling IGF1R Proximal Proteome Identified by BioID cluster_membrane Plasma Membrane cluster_proximal Proximal Proteins (Identified by BioID) cluster_downstream Downstream Signaling IGF1R IGF1R-BioID (Bait) IRS1 IRS1 IGF1R->IRS1 Known SHC1 SHC1 IGF1R->SHC1 Known SNX6 SNX6 (Novel Interactor) IGF1R->SNX6 Discovered by BioID VAPA VAPA IGF1R->VAPA STX5 STX5 IGF1R->STX5 EPN4 EPN4 IGF1R->EPN4 Akt_Pathway Akt Pathway IRS1->Akt_Pathway ERK_Pathway ERK1/2 Pathway SHC1->ERK_Pathway SNX6->ERK_Pathway Modulates SNX6->Akt_Pathway Modulates

Caption: IGF1R and its proximal proteins as identified by BioID.

References

Application Notes and Protocols for Methyl Biotin Click Chemistry in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a set of bioorthogonal reactions, has become an indispensable tool in chemical proteomics for its ability to specifically and efficiently label biomolecules in complex biological systems.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used to form a stable triazole linkage between a biotin-alkyne or biotin-azide probe and a corresponding azide- or alkyne-modified protein.[3] This enables the selective enrichment and subsequent identification and quantification of proteins of interest from a complex proteome.[1] While the term "methyl biotin" is not a standard nomenclature for a specific click chemistry reagent, it may refer to the broader class of biotin-alkyne or biotin-azide reagents used for these applications. This document provides detailed application notes and protocols for the use of biotin-alkyne/azide click chemistry in proteomics research.

Applications in Proteomics

The versatility of biotin-alkyne/azide click chemistry has enabled a wide range of applications in proteomics, allowing researchers to investigate dynamic cellular processes.

  • Nascent Protein Synthesis Profiling: By introducing "clickable" non-canonical amino acid analogs, such as azidohomoalanine (AHA) in place of methionine, newly synthesized proteins can be tagged with an azide group.[2] Subsequent click reaction with an alkyne-biotin probe allows for the selective capture and identification of the nascent proteome, providing insights into cellular responses to various stimuli.[2]

  • Post-Translational Modification (PTM) Analysis: Clickable analogs of modifying groups, such as fatty acids or sugars, can be metabolically incorporated into proteins. This allows for the specific enrichment and identification of proteins with particular PTMs, which are often challenging to study due to their low stoichiometry and dynamic nature.

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[2] By incorporating a clickable handle (alkyne or azide) into the probe, the bulky biotin tag can be attached in a secondary step after labeling. This "tag-free" approach enhances cell permeability and reduces steric hindrance of the probe.[2]

  • Protein-Protein Interaction (PPI) Studies: Chemical cross-linkers containing alkyne tags can be used to capture interacting proteins in vivo.[4] After cell lysis, a biotin-azide tag is "clicked" onto the cross-linker, enabling the enrichment and identification of the cross-linked protein complexes by mass spectrometry.[4]

Quantitative Data Presentation

The choice of reagents and enrichment strategy can significantly impact the outcome of a proteomics experiment. The following tables summarize quantitative data from studies comparing different aspects of the biotin-alkyne/azide click chemistry workflow.

Biotin-PEG-azide VariantNumber of DDA RunsTotal Peptides IdentifiedAverage Peptides Identified
Biotin-PEG3-azide312,3454,115
Biotin-PEG4-azide313,8764,625
Biotin-PEG5-azide314,5674,856
Table 1: Comparison of different PEG linker lengths on the number of identified peptides after click reaction and enrichment. Longer PEG linkers can reduce steric hindrance and improve identification efficiency.
Enrichment StrategyNumber of Cross-linked SpectraNumber of Cross-linked PeptidesNumber of Protein-Protein Interactions (PPIs)
Protein-based Click Chemistry with Acid-cleavable Linker~3500~2500~1800
Peptide-based Click Chemistry with Acid-cleavable Linker~2000~1500~1000
Protein-based Click Chemistry with Reduction-cleavable Linker~2800~2000~1400
Peptide-based Click Chemistry with Reduction-cleavable Linker~1500~1000~700
Table 2: Comparison of protein-based versus peptide-based click chemistry and different cleavable linkers for the enrichment of cross-linked peptides. Protein-based click chemistry with an acid-cleavable linker yielded the highest number of identified PPIs.[4]

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for labeling an azide-modified protein with a biotin-alkyne probe. The same protocol can be adapted for labeling alkyne-modified proteins with a biotin-azide probe.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • Biotin-Alkyne (e.g., PEG4 carboxamide-Propargyl Biotin) stock solution (10 mM in DMSO)

  • Copper(II) Sulfate (CuSO4) stock solution (50 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in deionized water)

  • Sodium Ascorbate stock solution (300 mM in deionized water, freshly prepared)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in deionized water)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein solution with the other reagents in the following order. The final reaction volume can be scaled as needed.

    • Azide-modified protein (e.g., 1 mg in 346 µL PBS)

    • Biotin-Alkyne stock solution (to a final concentration of 50-100 µM)

    • TCEP stock solution (8 µL, for a final concentration of ~1 mM)

    • THPTA ligand stock solution (10 µL, for a final concentration of ~2.5 mM)

    • Copper(II) Sulfate stock solution (10 µL, for a final concentration of ~1.25 mM)

  • Vortex the mixture briefly after the addition of each reagent.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (10 µL, for a final concentration of ~7.5 mM).

  • Vortex the reaction mixture briefly and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

  • The biotinylated proteins are now ready for downstream processing, such as enrichment via streptavidin beads.

Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Beads

Materials:

  • Biotinylated protein sample from Protocol 1

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer: 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 150 mM NaCl, 1 mM EDTA, 25 mM Tris-HCl, pH 7.4)

  • Wash Buffer 1 (e.g., 2% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (e.g., 20% acetonitrile in PBS)

  • Magnetic rack

Procedure:

  • Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.

  • Add the biotinylated protein lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Place the tube on the magnetic rack to capture the beads and discard the supernatant.

  • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

    • Twice with Lysis Buffer

    • Once with Wash Buffer 1

    • Once with Wash Buffer 2

    • Twice with Wash Buffer 3

  • After the final wash, the beads with the enriched biotinylated proteins are ready for on-bead digestion.

Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis

Materials:

  • Protein-bound streptavidin beads from Protocol 2

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Sequencing-grade modified trypsin (e.g., Promega)

  • Digestion buffer (50 mM ammonium bicarbonate)

  • Quenching solution (e.g., 5% formic acid)

Procedure:

  • Resuspend the protein-bound beads in 100 µL of digestion buffer.

  • Add 10 µL of reduction solution, vortex, and incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature.

  • Add 10 µL of alkylation solution and incubate in the dark at room temperature for 20 minutes.

  • Add trypsin to the bead suspension at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.

  • To collect the digested peptides, centrifuge the beads and transfer the supernatant to a new tube.

  • To quench the digestion, add formic acid to a final concentration of 1%.

  • The peptide mixture is now ready for desalting and subsequent LC-MS/MS analysis.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate a general experimental workflow for proteomic analysis using biotin click chemistry and a specific example of its application in elucidating a signaling pathway.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_bioconjugation Bioconjugation cluster_enrichment_digestion Sample Preparation cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling with Clickable Analog (e.g., AHA) Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Probe_Labeling Activity-Based Probe Labeling (Alkyne/Azide Probe) Probe_Labeling->Cell_Lysis Click_Chemistry CuAAC Click Reaction (Biotin-Alkyne/Azide) Cell_Lysis->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment On_Bead_Digestion On-Bead Digestion Enrichment->On_Bead_Digestion LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS Data_Analysis Protein Identification and Quantification LC_MSMS->Data_Analysis

General experimental workflow for proteomics using biotin click chemistry.

signaling_pathway_elucidation cluster_experimental_design Experimental Design cluster_proteomic_workflow Proteomic Workflow cluster_data_analysis Data Analysis & Pathway Mapping Cancer_Cells Cancer Cell Lines with Activated RTK Signaling Inhibitors Treat with Specific Kinase Inhibitors (e.g., PI3K, MEK, mTOR inhibitors) Cancer_Cells->Inhibitors Metabolic_Labeling Metabolic Labeling with Clickable Amino Acid Analog Inhibitors->Metabolic_Labeling Lysis_Click Cell Lysis & Biotin Click Chemistry Metabolic_Labeling->Lysis_Click Enrichment_Digestion Streptavidin Enrichment & On-Bead Digestion Lysis_Click->Enrichment_Digestion LC_MSMS Quantitative LC-MS/MS Enrichment_Digestion->LC_MSMS Protein_Quantification Identify and Quantify Nascent Proteome Changes LC_MSMS->Protein_Quantification Pathway_Mapping Map Differentially Expressed Proteins to Signaling Pathways Protein_Quantification->Pathway_Mapping Downstream_Effectors Identify Downstream Effectors of Akt-RSK-S6 Kinase Signaling Pathway_Mapping->Downstream_Effectors

Workflow for elucidating the Akt-RSK-S6 kinase signaling network.

References

Application Notes and Protocols for Methyl Biotin-Based Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for performing methyl biotin-based pull-down assays, a robust in vitro technique to study protein-protein interactions.[1][2][3] This method utilizes the high-affinity interaction between biotin and streptavidin to isolate a "bait" protein and its interacting "prey" partners from a complex mixture such as a cell lysate.[4]

Introduction

The pull-down assay is a powerful tool for identifying and validating protein-protein interactions, which are fundamental to virtually all cellular processes.[3] In a this compound-based pull-down assay, a purified protein of interest (the "bait") is labeled with biotin. This biotinylated bait is then immobilized on a solid support, typically agarose or magnetic beads coated with streptavidin.[4][5] The immobilized bait is subsequently incubated with a cell lysate or other sample containing potential binding partners (the "prey"). Unbound proteins are washed away, and the prey proteins that interact with the bait are eluted and identified by methods such as Western blotting or mass spectrometry.[6]

Key Advantages:

  • High Specificity: The extremely strong and specific interaction between biotin and streptavidin (Kd = 10⁻¹⁵ M) ensures efficient capture of the bait protein.

  • Versatility: The assay can be adapted to various sample types, including cell lysates, tissue extracts, and purified protein preparations.[6]

  • Discovery and Confirmation: It is useful for both discovering new protein interactions and confirming suspected interactions.[2]

Experimental Workflow

The overall workflow of a this compound-based pull-down assay is depicted below. It involves biotinylation of the bait protein, immobilization on streptavidin beads, incubation with the prey protein lysate, washing to remove non-specific binders, and finally, elution of the protein complexes for analysis.

PullDown_Workflow Bait Bait Protein Biotinylated_Bait Biotinylated Bait Protein Bait->Biotinylated_Bait Biotinylation Biotin This compound Biotin->Biotinylated_Bait Immobilized_Bait Immobilized Bait-Bead Complex Biotinylated_Bait->Immobilized_Bait Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilized_Bait Immobilization Incubation Incubation Immobilized_Bait->Incubation Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubation Binding Wash Washing Steps Incubation->Wash Elution Elution Wash->Elution Analysis Downstream Analysis (Western Blot / Mass Spec) Elution->Analysis

Figure 1: Experimental workflow of a this compound-based pull-down assay.

Detailed Experimental Protocol

This protocol provides a general guideline. Optimization of buffer components, incubation times, and wash conditions may be necessary for specific protein interactions.[7][8]

Reagent Preparation
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100. Immediately before use, add protease and phosphatase inhibitors.

  • Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20. The salt concentration can be adjusted to modulate stringency.[7]

  • Elution Buffer:

    • For SDS-PAGE: 1X Laemmli sample buffer.

    • For Mass Spectrometry (Gentle Elution): High concentration of free biotin (e.g., 2-10 mM) in PBS or a low pH buffer like 0.1 M glycine, pH 2.8.[7]

  • Streptavidin Beads: Commercially available streptavidin-conjugated agarose or magnetic beads.[5][9]

Step-by-Step Procedure

A. Biotinylation of the Bait Protein

  • Dissolve the purified bait protein in a suitable buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[10]

  • Prepare a stock solution of a methyl biotinylation reagent (e.g., NHS-Biotin) in an organic solvent like DMSO.[11]

  • Add the biotinylation reagent to the protein solution at a specific molar excess (e.g., 20-fold).

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove excess, unreacted biotin using a desalting column or dialysis against PBS.

B. Immobilization of Biotinylated Bait Protein

  • Resuspend the streptavidin bead slurry and transfer the desired amount to a microcentrifuge tube.[9]

  • Wash the beads three times with Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at low speed (e.g., 500 x g) for 1 minute.[5][9]

  • Add the biotinylated bait protein to the washed beads. A suggested starting amount is 10-50 µg of bait protein per 50 µL of bead slurry.[7][12]

  • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation to allow the bait to bind to the beads.

  • Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

C. Binding of Prey Protein

  • Prepare cell lysate by incubating cells in ice-cold Lysis Buffer for 30 minutes on ice, followed by centrifugation to pellet cell debris.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Add the cell lysate (typically 0.5-1.0 mg of total protein) to the beads with the immobilized bait protein.

  • Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

D. Washing

  • Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer. With each wash, resuspend the beads and incubate for 5 minutes before pelleting. These steps are crucial to minimize non-specific binding.[7]

E. Elution

  • After the final wash, remove all supernatant.

  • Add 20-50 µL of Elution Buffer to the beads.

  • For SDS-PAGE: Add 1X Laemmli buffer and boil at 95-100°C for 5-10 minutes.

  • For Mass Spectrometry: Use a gentle elution method to preserve protein complexes if required.

  • Separate the beads from the eluate (containing the bait and prey proteins) by centrifugation or using a magnetic stand.

Controls

To ensure the specificity of the observed interactions, appropriate controls are essential:[7]

  • Negative Control 1: Use beads without any bait protein to identify proteins that bind non-specifically to the streptavidin beads.

  • Negative Control 2: Use a non-relevant biotinylated protein as bait to distinguish true interactors from proteins that bind non-specifically to any immobilized protein.

Data Presentation and Analysis

The eluted proteins are typically analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For a broader, unbiased identification of interacting partners, mass spectrometry is the method of choice.[6]

Quantitative Data Summary

Quantitative analysis can be performed to assess the strength and stoichiometry of interactions.[6][13] This can involve techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification in mass spectrometry.[3]

Sample ID Bait Protein Conc. (µg) Prey Lysate Conc. (mg) Prey Protein Yield (µg) Key Interactors (MS Hits) Fold Enrichment (vs. Control)
Experiment 1501.02.5Protein X, Protein Y15.2 (Protein X), 8.5 (Protein Y)
Control 101.00.1--
Control 250 (Biotin-BSA)1.00.3--

This table presents hypothetical data for illustrative purposes.

Application Example: Investigating a Signaling Pathway

Pull-down assays are instrumental in elucidating signaling pathways.[3][6] For instance, they can be used to identify proteins that interact with a specific kinase upon cell stimulation.

Consider a hypothetical pathway where a receptor tyrosine kinase (RTK), upon ligand binding, phosphorylates and activates Kinase A. Activated Kinase A then phosphorylates Substrate B, creating a docking site for Adaptor Protein C, which propagates the downstream signal. A pull-down assay using biotinylated Kinase A as bait could identify both Substrate B and Adaptor Protein C as interacting partners, helping to map the pathway.

Signaling_Pathway cluster_pull_down Pull-down Interaction Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Kinase_A Kinase A (Bait) RTK->Kinase_A Activates Substrate_B Substrate B (Prey) Kinase_A->Substrate_B Phosphorylates Kinase_A->Substrate_B Adaptor_C Adaptor Protein C (Prey) Kinase_A->Adaptor_C Substrate_B->Adaptor_C Recruits Downstream Downstream Signaling Adaptor_C->Downstream

Figure 2: Hypothetical signaling pathway suitable for pull-down analysis.

References

Application of Methyl Biotin in Live-Cell Imaging: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic and complex nature of cellular processes necessitates advanced tools for their study in a native context. Methyl biotin and its derivatives have become indispensable reagents in live-cell imaging, primarily through their application in proximity-dependent labeling and bioorthogonal chemistry. These techniques allow for the identification of protein-protein interactions, the characterization of subcellular proteomes, and the visualization of biomolecules with high specificity and temporal resolution. This document provides detailed application notes and protocols for the use of this compound-based methods in live-cell imaging, tailored for researchers, scientists, and professionals in drug development.

Principle of Technologies

Two primary strategies leverage biotin for live-cell imaging:

  • Proximity-Dependent Biotinylation: This method utilizes an enzyme, fused to a protein of interest (the "bait"), that generates reactive biotin species to covalently label nearby proteins (the "prey") within a nanometer-scale radius. These biotinylated proteins can then be visualized or identified. Key enzymes include:

    • Biotin Ligase (e.g., BioID, TurboID, AirID): These enzymes, derived from E. coli BirA, are engineered to be promiscuous, releasing highly reactive biotinoyl-5'-AMP that covalently attaches to primary amines (primarily lysine residues) of neighboring proteins.[1][2][3][4] TurboID offers significantly faster kinetics compared to BioID, enabling the capture of more transient interactions.[1][2][3][5]

    • Peroxidases (e.g., APEX2, HRP): These enzymes, in the presence of hydrogen peroxide (H₂O₂), catalyze the oxidation of biotin-phenol or biotin-tyramide to generate short-lived, highly reactive radicals that label electron-rich amino acids like tyrosine on proximal proteins.[6][7][8][9][10] APEX2 is active in various cellular compartments, while HRP is primarily active in oxidizing environments like the extracellular space or the lumen of the secretory pathway.[7][8][11]

  • Bioorthogonal "Click" Chemistry: This approach involves a two-step "pre-targeting" strategy.[12] First, a biomolecule of interest is metabolically, genetically, or chemically tagged with a bioorthogonal handle (e.g., trans-cyclooctene, TCO). Subsequently, a biotin derivative containing the complementary reactive group (e.g., methyltetrazine, MeTz), such as Biotin-PEG4-MeTz, is introduced. The two moieties "click" together via a highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition, effectively labeling the target biomolecule with biotin for downstream applications.[12][13]

Applications in Research and Drug Development

  • Mapping Protein-Protein Interaction Networks: Identify novel binding partners and construct interaction maps for proteins of interest, providing insights into signaling pathways and protein function.[14][15]

  • Defining Subcellular Proteomes: Characterize the protein composition of specific organelles or subcellular regions, even those difficult to isolate biochemically.[1][2][3]

  • Studying Transient Interactions: The rapid labeling kinetics of methods like TurboID and APEX2 allow for the capture of dynamic and transient protein interactions that are often missed by traditional techniques like co-immunoprecipitation.[1][2][3][10]

  • Drug Target Engagement: Monitor the interaction of a drug candidate with its cellular target and elucidate its mechanism of action by observing changes in the target's interactome.

  • Glycoprotein Labeling: Investigate the roles of glycosylation in health and disease by metabolically labeling glycans with modified sugars that can be subsequently biotinylated.[12]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for different this compound-based live-cell imaging techniques to aid in experimental design.

ParameterBioIDTurboIDAPEX2Biotin-PEG4-MeTz (iEDDA)
Labeling Time 16-24 hours[16]10 minutes - 1 hour[1][5]~1 minute[10]30-60 minutes[17]
Labeling Radius ~10 nm[18][19]~10 nm~20 nmDependent on target
Substrate(s) Biotin (50 µM)[16][18]Biotin (50-500 µM)[5]Biotin-phenol or Biotin-tyramide (500 µM) + H₂O₂ (1 mM)[10]TCO-modified biomolecule + Biotin-PEG4-MeTz (50-100 µM)[17]
Labeled Residues Lysine[7]LysineTyrosine[8]N/A (targets specific bioorthogonal handle)
Temporal Resolution LowHighHighHigh
Toxicity LowLowH₂O₂ can be toxicGenerally low

Experimental Protocols

Protocol 1: Proximity Labeling using TurboID for Live-Cell Imaging and Pulldown

This protocol describes the use of TurboID to identify the proximal interactors of a protein of interest (POI) in live mammalian cells.

Materials:

  • Mammalian cells of interest

  • Plasmid encoding POI-TurboID fusion protein

  • Transfection reagent (e.g., Lipofectamine)

  • Complete cell culture medium

  • D-Biotin (stock solution of 50 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., RIPA buffer, high salt buffer, urea buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

  • Streptavidin-HRP conjugate for Western blot

  • Antibody against the POI or a fusion tag

Procedure:

  • Transfection and Expression:

    • Seed cells in a 6-well plate or 10 cm dish to be 70-80% confluent at the time of transfection.

    • Transfect cells with the POI-TurboID plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow cells to express the fusion protein for 24-48 hours.

  • Biotin Labeling:

    • Add D-biotin to the cell culture medium to a final concentration of 50 µM.

    • Incubate the cells for 10 minutes to 1 hour at 37°C. A 10-minute labeling is often sufficient for TurboID.[1][5]

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells and scrape to collect the lysate.

    • Incubate the lysate on ice for 20 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Verification of Biotinylation (Optional but Recommended):

    • Take a small aliquot of the lysate for Western blot analysis.

    • Run the lysate on an SDS-PAGE gel and transfer to a membrane.

    • Probe with streptavidin-HRP to visualize the extent of biotinylation. A smear of biotinylated proteins should be visible.

    • Probe with an antibody against the POI or tag to confirm expression of the fusion protein.

  • Pulldown of Biotinylated Proteins:

    • Equilibrate the streptavidin magnetic beads by washing them three times with RIPA buffer.

    • Add the cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with rotation.

    • Place the tube on a magnetic stand to collect the beads and discard the supernatant.

    • Wash the beads sequentially with:

      • RIPA buffer (2 times)

      • High salt buffer (1 M KCl) (1 time)

      • Urea buffer (2 M urea in 10 mM Tris-HCl, pH 8.0) (1 time)

      • RIPA buffer (2 times)

  • Elution and Analysis:

    • For Western Blot: Elute the biotinylated proteins by boiling the beads in 2X SDS-PAGE sample buffer containing 2 mM biotin for 10 minutes. Analyze the eluate by Western blotting using antibodies against expected interactors.

    • For Mass Spectrometry: Elute and digest the proteins on-bead. Briefly, wash the beads with ammonium bicarbonate buffer, then incubate with a trypsin/Lys-C mix overnight at 37°C. The resulting peptides are then collected for LC-MS/MS analysis.[20]

Protocol 2: Bioorthogonal Labeling of Cell Surface Glycans using Biotin-PEG4-MeTz

This protocol outlines the metabolic labeling of cell surface glycans with a TCO-modified sugar followed by bioorthogonal ligation with Biotin-PEG4-MeTz for fluorescence microscopy.[17]

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • TCO-modified sugar (e.g., Ac₄ManNAc-TCO)

  • Biotin-PEG4-MeTz

  • Phosphate-Buffered Saline (PBS)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-AF488)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling:

    • Culture cells in complete medium supplemented with 25-50 µM of the TCO-modified sugar for 24-48 hours. This allows for the incorporation of the TCO group into cell surface glycans.[17]

  • Bioorthogonal "Click" Reaction:

    • Wash the cells three times with PBS to remove any unincorporated TCO-sugar.

    • Prepare a fresh solution of 50-100 µM Biotin-PEG4-MeTz in PBS.

    • Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes at room temperature.[17]

  • Fluorescent Labeling:

    • Wash the cells three times with PBS to remove excess Biotin-PEG4-MeTz.

    • Incubate the cells with a solution of streptavidin-fluorophore conjugate (e.g., 1:500 dilution in PBS) for 30 minutes at room temperature, protected from light.

  • Cell Fixation and Imaging:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Proximity_Labeling_Workflow cluster_Downstream Downstream Analysis POI Protein of Interest (POI) Enzyme Proximity Labeling Enzyme (e.g., TurboID) POI->Enzyme fused to Prey1 Proximal Protein 1 Enzyme->Prey1 biotinylates Prey2 Proximal Protein 2 Enzyme->Prey2 biotinylates Lysis Cell Lysis Pulldown Streptavidin Pulldown Lysis->Pulldown enrichment of biotinylated proteins Analysis Mass Spectrometry or Western Blot Pulldown->Analysis Bioorthogonal_Labeling_Workflow Start Live Cells MetabolicLabeling Metabolic Labeling with TCO-modified precursor Start->MetabolicLabeling ClickReaction Incubate with Biotin-PEG4-MeTz MetabolicLabeling->ClickReaction incorporation of TCO Detection Incubate with Streptavidin-Fluorophore ClickReaction->Detection bioorthogonal 'click' reaction Analysis Fluorescence Microscopy or Flow Cytometry Detection->Analysis visualization Signaling_Pathway_Mapping Bait Bait Protein Interactor1 Interactor 1 Bait->Interactor1 direct Interactor2 Interactor 2 Bait->Interactor2 direct Interactor3 Interactor 3 Bait->Interactor3 proximal Interactor4 Interactor 4 Interactor1->Interactor4 Interactor2->Interactor4 Interactor5 Interactor 5 Interactor2->Interactor5 Interactor3->Interactor5

References

Application Notes and Protocols for Cell Surface Protein Labeling using Amine-Reactive Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification and quantification of cell surface proteins are critical for understanding cellular function, signaling pathways, and for the discovery of novel biomarkers and therapeutic targets. Cell surface biotinylation is a robust and widely used technique to selectively label and enrich proteins exposed on the outer leaflet of the plasma membrane. This method relies on the use of membrane-impermeable biotinylation reagents that covalently attach biotin to primary amines of proteins. Subsequent affinity purification using streptavidin or avidin allows for the specific isolation of these labeled proteins for downstream analysis, such as Western blotting and mass spectrometry.

This document provides detailed application notes and protocols for the use of amine-reactive biotinylation reagents, often referred to generally in the context of "methyl biotin" labeling strategies, for the study of cell surface proteins.

Principle of Amine-Reactive Biotinylation

The most common and effective method for cell surface protein biotinylation involves the use of N-hydroxysuccinimide (NHS) esters of biotin. These reagents react efficiently with primary amines (-NH2), which are abundantly available on the side chains of lysine residues and the N-terminus of polypeptides. The reaction forms a stable amide bond, covalently linking biotin to the protein. To ensure the specific labeling of cell surface proteins, it is crucial to use sulfonated versions of these reagents (e.g., Sulfo-NHS-Biotin), as the sulfonate group renders them water-soluble and membrane-impermeable.

The inclusion of a polyethylene glycol (PEG) spacer arm in the biotinylation reagent, such as in NHS-PEG4-Biotin, offers several advantages:

  • Increased Hydrophilicity: The PEG spacer enhances the water solubility of the reagent and the resulting biotinylated protein, which can help prevent aggregation.[1]

  • Reduced Steric Hindrance: The long, flexible spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin tag to streptavidin or avidin.

  • Cleavability (Optional): Some reagents, like Sulfo-NHS-SS-Biotin, incorporate a disulfide bond within the spacer arm. This allows for the cleavage of the biotin tag from the protein using reducing agents, facilitating the elution of purified proteins from streptavidin beads.[2]

Comparative Data of Cell Surface Protein Enrichment Strategies

The choice of biotinylation reagent and enrichment strategy can significantly impact the yield and purity of isolated cell surface proteins. The following tables summarize quantitative data from comparative proteomics studies.

Enrichment Method Cell Type Number of Identified Plasma Membrane Proteins Percentage of Identified Proteins that are PM Proteins Reproducibility (Average Spearman Correlation) Reference
Sulfo-NHS-SS-BiotinylationHEK29334754%> 0.95[3]
Aminooxy-BiotinylationHEK29325045%~ 0.85[3]
Silica Bead CoatingHEK29318035%~ 0.75[3]

Table 1: Comparison of different cell surface protein enrichment strategies. Sulfo-NHS-SS-biotinylation demonstrates superior performance in terms of the number of identified plasma membrane (PM) proteins, the percentage of PM proteins in the enriched fraction, and reproducibility.[3]

Biotinylation Reagent Organism Number of Identified Cell Envelope Proteins Key Finding Reference
Sulfo-NHS-SS-BiotinE. coliHigher number of periplasmic and inner membrane proteinsMore extensive labeling of the cell envelope[4]
Sulfo-NHS-PEG4-bismannose-SS-BiotinE. coliFewer periplasmic and inner membrane proteinsMore selective for outer membrane-exposed proteins due to its larger size[4]

Table 2: Differential labeling of bacterial cell envelope proteins using biotinylation reagents of different sizes. This highlights the importance of reagent choice for specific research questions.[4]

Cell Cycle Stage Cell Type Number of Identified Cell Surface-Enriched Proteins Reference
InterphaseHeLa628[5]
MitosisHeLa628[5]

Table 3: Quantitative proteomics of cell surface proteins in different cell cycle stages using Sulfo-NHS-SS-Biotin. The study identified a consistent number of surface-enriched proteins, with significant changes in the abundance of specific proteins between interphase and mitosis.[5]

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin

This protocol describes the labeling of cell surface proteins on adherent mammalian cells for subsequent purification and analysis by Western blot or mass spectrometry.

Materials:

  • Adherent cells cultured in appropriate vessels

  • Sulfo-NHS-SS-Biotin (e.g., Thermo Scientific Pierce, Cat. No. 21331)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Quenching Buffer: 100 mM glycine in PBS, pH 8.0, ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads (e.g., Thermo Scientific Pierce, Cat. No. 20347)

  • Wash Buffer: PBS containing 0.1% Tween-20

  • Elution Buffer: SDS-PAGE sample buffer containing 50 mM DTT

Procedure:

  • Cell Preparation:

    • Grow cells to 80-90% confluency.

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

  • Biotinylation Reaction:

    • Immediately before use, prepare a 1 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0).

    • Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the entire monolayer is covered (e.g., 2 mL for a 10 cm dish).

    • Incubate for 30 minutes on ice with gentle rocking.

  • Quenching:

    • Aspirate the biotinylation solution.

    • Add ice-cold Quenching Buffer to the cells and incubate for 10 minutes on ice to stop the reaction by quenching any unreacted biotinylation reagent.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold Lysis Buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Affinity Purification:

    • Equilibrate the streptavidin-agarose beads by washing them three times with Lysis Buffer.

    • Add the cell lysate to the equilibrated beads.

    • Incubate for 2 hours at 4°C with gentle end-over-end rotation.

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

  • Elution:

    • Add Elution Buffer to the beads.

    • Boil the sample for 10 minutes to cleave the disulfide bond and release the biotinylated proteins.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting or for further processing for mass spectrometry.

Protocol 2: Cell Surface Protein Biotinylation using NHS-PEG4-Biotin for Suspension Cells

This protocol is adapted for labeling cell surface proteins on cells grown in suspension.

Materials:

  • Suspension cells

  • NHS-PEG4-Biotin (e.g., Thermo Scientific Pierce, Cat. No. 21329)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0, ice-cold

  • Lysis Buffer (as in Protocol 1)

  • Streptavidin-agarose beads (as in Protocol 1)

  • Wash Buffer (as in Protocol 1)

  • Elution Buffer: SDS-PAGE sample buffer (without reducing agent if non-cleavable biotin is used)

Procedure:

  • Cell Preparation:

    • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet three times with ice-cold PBS (pH 8.0) to remove amine-containing media.

    • Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of 1-25 x 10^6 cells/mL.

  • Biotinylation Reaction:

    • Immediately before use, prepare a 10 mM stock solution of NHS-PEG4-Biotin in anhydrous DMSO or water.

    • Add the NHS-PEG4-Biotin stock solution to the cell suspension to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at room temperature or on ice with gentle mixing.

  • Quenching:

    • Add ice-cold Quenching Buffer to the cell suspension.

    • Incubate for 10 minutes on ice.

    • Pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Lysis, Affinity Purification, Elution, and Analysis:

    • Proceed with steps 4-7 from Protocol 1. Note that for non-cleavable NHS-PEG4-Biotin, elution from streptavidin beads will require harsh conditions such as boiling in SDS-PAGE sample buffer, which will co-elute the streptavidin tetramer.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Cell Surface Protein Profiling

The following diagram illustrates a typical workflow for the identification of cell surface proteins using biotinylation followed by mass spectrometry.

G Experimental Workflow for Cell Surface Protein Profiling cluster_0 Cell Culture and Preparation cluster_1 Biotinylation cluster_2 Protein Extraction and Purification cluster_3 Sample Preparation for MS cluster_4 Analysis A 1. Cell Culture (Adherent or Suspension) B 2. Wash Cells with ice-cold PBS (pH 8.0) A->B C 3. Incubate with Biotinylation Reagent (e.g., Sulfo-NHS-SS-Biotin) B->C D 4. Quench Reaction with Glycine or Tris C->D E 5. Cell Lysis D->E F 6. Affinity Purification with Streptavidin Beads E->F G 7. Wash Beads F->G H 8. Elution of Biotinylated Proteins G->H I 9. Reduction, Alkylation, and Trypsin Digestion H->I J 10. LC-MS/MS Analysis I->J K 11. Data Analysis: Protein Identification and Quantification J->K

Caption: Workflow for cell surface protein profiling.

Logical Relationship of Factors Affecting Biotinylation Efficiency

The success of a cell surface biotinylation experiment depends on several critical factors. This diagram illustrates the logical relationships between these factors and the desired outcome.

G Factors Influencing Biotinylation Efficiency Reagent Biotinylation Reagent (e.g., Sulfo-NHS-SS-Biotin) Outcome Optimal Labeling of Cell Surface Proteins Reagent->Outcome Concentration Reagent Concentration Concentration->Outcome Contamination Labeling of Intracellular Proteins Concentration->Contamination pH Reaction pH (Optimal: 7.0-8.5) pH->Outcome Temperature Reaction Temperature (e.g., 4°C or RT) Temperature->Outcome Temperature->Contamination Time Incubation Time Time->Outcome Time->Contamination CellHealth Cell Viability and Integrity CellHealth->Outcome CellHealth->Contamination

Caption: Factors influencing biotinylation efficiency.

Troubleshooting

Problem Possible Cause Solution
Low yield of biotinylated proteins Inefficient labelingOptimize biotinylation reagent concentration and incubation time. Ensure the reaction buffer is at the optimal pH (7.0-8.5).
Incomplete cell lysisUse a more stringent lysis buffer. Ensure complete cell disruption by sonication or other methods.
Inefficient binding to streptavidin beadsEnsure beads are properly equilibrated. Increase incubation time with the lysate.
High background/non-specific binding Contamination with intracellular proteinsMaintain cells on ice during all steps to minimize membrane permeabilization. Ensure quenching step is efficient. Use a membrane-impermeable biotinylation reagent (sulfo-NHS ester).
Non-specific binding to beadsPre-clear the lysate by incubating with beads prior to adding the biotinylated sample. Increase the number and stringency of washes.
Inconsistent results Variation in cell numberNormalize the amount of starting material (cell number or total protein) for each experiment.
Reagent instabilityPrepare fresh biotinylation reagent solution immediately before each use. Store stock reagents properly, protected from moisture.

References

Application Notes and Protocols: Metabolic Labeling of Nascent Proteins with Biotin via Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling is a powerful technique to study dynamic cellular processes by introducing tagged biomolecules into their native environment. While direct metabolic incorporation of a "methyl biotin" analog is not a recognized or feasible strategy, a robust and widely adopted two-step approach allows for the efficient biotinylation of newly synthesized proteins. This method, known as bioorthogonal metabolic labeling, involves two key stages:

  • Metabolic Incorporation: Cells are cultured with a non-canonical amino acid containing a bioorthogonal functional group (e.g., an azide or alkyne). This amino acid analog is incorporated into newly synthesized proteins by the cell's own translational machinery. A common example is the use of L-Azidohomoalanine (AHA), an analog of methionine.

  • Chemoselective Ligation: The bioorthogonal handle on the newly synthesized proteins is then covalently tagged with a complementary biotin probe through a highly specific "click chemistry" reaction.[1] This reaction is rapid, high-yielding, and occurs under biologically compatible conditions without interfering with native cellular processes.

This application note provides a detailed protocol for labeling nascent proteins in mammalian cells using AHA, followed by biotinylation via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Principle of the Method

The workflow is based on the metabolic substitution of methionine with its azide-containing analog, AHA. The azide group serves as a bioorthogonal chemical reporter, meaning it is chemically inert within the cellular environment but can react specifically with a complementary functional group. After incorporation, the azide-tagged proteins are detected by reaction with an alkyne-biotin conjugate. The strong and specific interaction between biotin and avidin (or streptavidin) can then be leveraged for downstream applications such as affinity purification, visualization, and identification of newly synthesized proteins.[2][3]

Logical Workflow

workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Cell Lysis & Protein Harvest cluster_step3 Step 3: Click Chemistry Biotinylation cluster_step4 Step 4: Downstream Analysis A Culture mammalian cells B Replace medium with methionine-free medium containing L-Azidohomoalanine (AHA) A->B Starve for methionine C Incubate for desired time (e.g., 1-24h) D Wash cells and harvest C->D E Lyse cells and quantify protein concentration D->E G Add reaction mix to protein lysate E->G F Prepare Click Reaction Mix: - Alkyne-Biotin - Copper(I) catalyst - Ligand F->G H Incubate to attach biotin G->H I Affinity Purification (Streptavidin beads) H->I Analyze biotinylated proteins J Western Blot (Streptavidin-HRP) H->J Analyze biotinylated proteins K Mass Spectrometry H->K Analyze biotinylated proteins

Caption: Experimental workflow for bioorthogonal metabolic protein labeling.

Quantitative Data Summary

The efficiency of metabolic labeling and subsequent biotinylation can be influenced by several factors. The following tables provide representative data for optimizing the labeling of nascent proteins in a typical mammalian cell line (e.g., HEK293T).

Table 1: Optimization of AHA Concentration
AHA Concentration (µM)Relative Labeling Efficiency (%)Cell Viability (%)
1045>98
2585>98
50 100 >95
10010290
2009882
Cells were incubated for 4 hours. Labeling efficiency was determined by densitometry of Western blots probed with streptavidin-HRP. A concentration of 50 µM is recommended as it provides maximal labeling with minimal impact on cell viability.
Table 2: Time-Course of AHA Incorporation
Incubation Time (hours)Relative Labeling Efficiency (%)
122
248
489
8 100
12105
24108
Cells were labeled with 50 µM AHA. Significant labeling is observed within 1-2 hours, with saturation occurring after approximately 8 hours, reflecting the accumulation of newly synthesized proteins.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with AHA

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa) in culture

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Methionine-free DMEM

  • L-Azidohomoalanine (AHA) stock solution (10 mM in sterile water)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture cells to approximately 80% confluency.

  • Aspirate the complete growth medium and wash the cells once with warm PBS.

  • Aspirate the PBS and add methionine-free medium. Incubate for 45-60 minutes to deplete intracellular methionine pools.

  • Spike the methionine-free medium with AHA to a final concentration of 25-50 µM.

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard culture conditions (37°C, 5% CO₂).

  • To stop the labeling, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.

  • Proceed immediately to cell lysis (Protocol 2).

Protocol 2: Cell Lysis and Protein Extraction

Materials:

  • AHA-labeled cells from Protocol 1

  • RIPA buffer or other suitable lysis buffer

  • Protease inhibitor cocktail

  • BCA protein assay kit

Procedure:

  • Add ice-cold lysis buffer (supplemented with protease inhibitors) to the washed cell monolayer.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • The protein lysate can be used immediately for the click reaction or stored at -80°C.

Protocol 3: Biotinylation via Click Chemistry (CuAAC)

Materials:

  • AHA-labeled protein lysate from Protocol 2 (1 mg/mL)

  • Alkyne-Biotin probe (e.g., Biotin-PEG4-Alkyne, 10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP, 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄, 50 mM in water)

Reaction Schematic:

reaction Protein_Azide Protein-N₃ (from AHA) Protein_Biotin Protein-Triazole-Biotin Protein_Azide->Protein_Biotin Alkyne_Biotin Alkyne-Biotin Alkyne_Biotin->Protein_Biotin Catalyst Cu(I) Catalyst Catalyst->Protein_Biotin CuAAC Reaction

Caption: CuAAC reaction for biotinylating azide-labeled proteins.

Procedure:

  • In a microcentrifuge tube, combine the following components for a 50 µL reaction (scale as needed):

    • Protein Lysate (1 mg/mL): 40 µL

    • Alkyne-Biotin (10 mM): 1 µL (Final concentration: 200 µM)

    • TCEP (50 mM): 2 µL (Final concentration: 2 mM)

    • TBTA (10 mM): 1 µL (Final concentration: 200 µM)

  • Vortex the mixture gently.

  • Add 1 µL of CuSO₄ (50 mM) to initiate the reaction (Final concentration: 1 mM).

  • Vortex briefly and incubate at room temperature for 1-2 hours with gentle rotation.

  • The biotinylated protein sample is now ready for downstream analysis, such as affinity purification or Western blotting.

Applications and Significance

The ability to specifically biotinylate newly synthesized proteins opens up numerous applications in basic research and drug development:

  • Proteome Dynamics: Tracking protein synthesis and turnover rates under different physiological conditions or in response to drug treatment.

  • Target Identification: Identifying newly synthesized proteins that interact with a drug or molecule of interest.

  • Cell-Specific Labeling: In complex systems like co-cultures or whole organisms, this method can be adapted to label the proteome of specific cell types.

  • Visualization: Biotinylated proteins can be visualized using fluorescently-labeled streptavidin, allowing for the imaging of protein synthesis hotspots within cells.[4]

This bioorthogonal approach provides a versatile and highly specific tool for interrogating the dynamic proteome, offering significant advantages over traditional methods that lack temporal resolution.

References

Application Notes and Protocols for Identifying Enzyme Substrates Using Proximity-Dependent Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Identifying the substrates of enzymes is a critical step in understanding their biological function, elucidating signaling pathways, and developing targeted therapeutics. Traditional methods for substrate identification, such as in vitro assays with purified components, can be limited by non-physiological conditions and may miss transient or low-affinity interactions that occur within the complex environment of a living cell. Proximity-Dependent Biotinylation (PDB) offers a powerful solution to overcome these challenges by enabling the identification of enzyme substrates in their native cellular context.

This document provides detailed application notes and protocols for utilizing PDB techniques, such as BioID and APEX, to identify the substrates of a target enzyme. While the term "methyl biotin" was specified, the standard and widely adopted reagents in this field are biotin and its derivatives (e.g., biotin-phenol). Therefore, these notes focus on the established methodologies that employ these validated reagents. The core principle involves fusing a promiscuous biotinylating enzyme to the enzyme of interest (the "bait"). This fusion protein then biotinylates nearby proteins ("prey"), including transiently interacting substrates, which can be subsequently captured and identified using mass spectrometry.[1][2][3][4][5]

PDB methods are particularly advantageous for:

  • Identifying weak and transient enzyme-substrate interactions.[3][4][5]

  • Discovering novel substrates in a physiological setting.

  • Studying enzymes that are part of large, insoluble complexes.[3][4]

  • Providing spatial and temporal resolution of substrate engagement.[6]

Principle of the Method

Proximity-Dependent Biotinylation relies on an enzyme-catalyzed process to label biomolecules within a nanometer-scale radius of a protein of interest.[1][2] The two most common PDB methods are BioID (and its more efficient successor, TurboID) and APEX.

BioID (Biotin Identification): This method utilizes a mutant E. coli biotin ligase, BirA, which has a low affinity for its natural substrate, bioAMP (biotinoyl-5'-AMP).[3] This instability causes the reactive bioAMP to be released from the active site and covalently attach to primary amines (primarily on lysine residues) of nearby proteins before it is hydrolyzed.[3] By fusing BirA to the enzyme of interest, a "cloud" of reactive biotin is generated around it, leading to the biotinylation of proximal proteins, including its substrates. TurboID is a more recently engineered version of BirA that offers significantly faster labeling kinetics.[4]

APEX (Ascorbate Peroxidase): This method employs an engineered ascorbate peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of biotin-phenol to a short-lived, highly reactive biotin-phenoxyl radical.[2] This radical then covalently labels electron-rich amino acid residues, such as tyrosine, on neighboring proteins. The reaction is very rapid (on the order of minutes), providing high temporal resolution.

Data Presentation

Quantitative data from PDB experiments are crucial for distinguishing true substrates from background contaminants. The data is typically presented as the relative abundance of identified proteins in the experimental sample (enzyme-of-interest-BioID/APEX fusion) compared to a negative control.

Table 1: Example of Quantitative Proteomic Data from a BioID Experiment for "Enzyme X"

Protein IDGene NameDescriptionSpectral Counts (Enzyme X-BioID)Spectral Counts (Control)Fold Change (Enzyme X / Control)p-value
P12345SUB1Putative Substrate 1150530.0<0.001
Q67890SUB2Known Interacting Protein85108.5<0.01
P54321BG1Common Background Protein2001801.10.45
.....................

Note: Data can also be presented using label-free quantification (LFQ) intensities or reporter ion intensities from isobaric labeling (e.g., TMT, iTRAQ).

Experimental Protocols

The following are generalized protocols for identifying enzyme substrates using BioID/TurboID and APEX. Optimization of specific steps may be required for your particular enzyme of interest and cell system.

Protocol 1: Substrate Identification using BioID/TurboID

This protocol outlines the steps from generating the fusion construct to identifying potential substrates by mass spectrometry.

Materials:

  • Mammalian expression vector (e.g., pcDNA3.1) containing BioID or TurboID

  • cDNA for the enzyme of interest

  • Restriction enzymes and ligase, or cloning system (e.g., Gateway, Gibson Assembly)

  • Cell line of choice and appropriate culture medium

  • Transfection reagent

  • D-Biotin stock solution (50 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., high salt, high pH, detergent)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.4, or on-bead digestion)

  • Mass spectrometry-grade trypsin

Procedure:

  • Cloning and Expression Vector Construction:

    • Subclone the cDNA of your enzyme of interest into the BioID/TurboID expression vector to create an in-frame fusion protein. The biotin ligase can be fused to either the N- or C-terminus of the enzyme.

    • Sequence verify the final construct.

    • Control: A vector expressing only the BioID/TurboID enzyme should be prepared as a negative control to identify non-specific interactions.

  • Cell Line Generation and Validation:

    • Transfect the chosen cell line with the enzyme-BioID/TurboID fusion construct and the control construct.

    • Generate stable cell lines by antibiotic selection.

    • Validate the expression and correct localization of the fusion protein using Western blotting and immunofluorescence microscopy.

  • Biotin Labeling:

    • Plate the stable cell lines for the experiment.

    • Supplement the culture medium with 50 µM D-biotin.[1]

    • Incubate for the appropriate time:

      • BioID: 16-24 hours.[7]

      • TurboID: 10-30 minutes.[4]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Sonicate or pass the lysate through a fine-gauge needle to shear DNA and reduce viscosity.

    • Clarify the lysate by centrifugation.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the clarified lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.[1][8] This is typically done for 2-4 hours or overnight at 4°C.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • On-bead digestion:

      • Wash the beads with an appropriate digestion buffer (e.g., 50 mM ammonium bicarbonate).

      • Resuspend the beads in digestion buffer and add trypsin.

      • Incubate overnight at 37°C.

      • Collect the supernatant containing the digested peptides.

    • Elution followed by in-solution digestion:

      • Elute the biotinylated proteins from the beads using an elution buffer containing 2% SDS by boiling for 5-10 minutes.

      • Perform an in-solution tryptic digest of the eluted proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).

    • Identify and quantify the proteins in both the experimental and control samples.

    • Perform statistical analysis to identify proteins that are significantly enriched in the enzyme-BioID/TurboID sample compared to the control.

Protocol 2: Substrate Identification using APEX

This protocol is suitable for identifying substrates of enzymes where high temporal resolution is required.

Materials:

  • Mammalian expression vector containing APEX2

  • cDNA for the enzyme of interest

  • Biotin-phenol stock solution (500 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (prepare fresh)

  • Quenching solution (e.g., 10 mM sodium ascorbate, 10 mM Trolox, 5 mM sodium azide in PBS)

  • Lysis buffer, streptavidin beads, and other reagents as described in Protocol 1.

Procedure:

  • Cloning, Expression, and Validation:

    • Follow steps 1 and 2 from Protocol 1, using an APEX2 expression vector.

  • Biotin-Phenol Labeling:

    • Incubate the cells with 500 µM biotin-phenol for 30-60 minutes at 37°C.

    • Add H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.

    • Immediately quench the reaction by adding an excess of quenching solution.

  • Cell Lysis, Affinity Purification, and Mass Spectrometry:

    • Follow steps 4 through 8 from Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

BioID_Workflow cluster_cloning 1. Vector Construction cluster_cell_culture 2. Cell Culture & Labeling cluster_purification 3. Enrichment cluster_ms 4. Analysis Enzyme_cDNA Enzyme of Interest cDNA Fusion_Construct Enzyme-BioID Fusion Construct Enzyme_cDNA->Fusion_Construct BioID_Vector BioID/TurboID Vector BioID_Vector->Fusion_Construct Transfection Transfect Cells & Select Stable Line Fusion_Construct->Transfection Biotin_Addition Add Biotin (50 µM) Transfection->Biotin_Addition Labeling Incubate (10 min - 24 hr) Biotin_Addition->Labeling Lysis Lyse Cells Labeling->Lysis Incubation Incubate Lysate with Beads Lysis->Incubation Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubation Washes Stringent Washes Incubation->Washes Digestion On-Bead Tryptic Digest Washes->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Substrate ID LC_MS->Data_Analysis

Proximity_Labeling_Principle Enzyme Enzyme of Interest BioID BioID Ligase BioAMP Reactive BioAMP BioID->BioAMP releases Substrate Substrate Proximal_Protein Proximal Protein Biotin Biotin Biotin->BioID + ATP BioAMP->Substrate biotinylates BioAMP->Proximal_Protein biotinylates

Conclusion

Proximity-dependent biotinylation methods like BioID, TurboID, and APEX are powerful tools for the unbiased discovery of enzyme substrates within a cellular context. By leveraging a promiscuous biotinylating enzyme fused to the enzyme of interest, these techniques can capture both stable and transient interactions that are often missed by traditional biochemical approaches. The detailed protocols and principles outlined in these application notes provide a robust framework for researchers to successfully identify novel enzyme substrates, thereby accelerating our understanding of cellular signaling and aiding in the development of new therapeutic strategies.

References

Troubleshooting & Optimization

Optimizing Biotin Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of biotin labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is "methyl biotin labeling"?

The term "this compound labeling" can be ambiguous and may refer to several distinct concepts. It is not a standard, standalone labeling technique. The context of "methyl" in relation to biotin labeling typically falls into one of the following categories:

  • Standard Biotinylation: Most commonly, inquiries about "this compound labeling" are related to general protein and nucleic acid biotinylation. The fundamental principles of optimizing these reactions are broadly applicable.

  • Epigenetic Interplay: In cell biology, methylation and biotinylation are two distinct post-translational modifications of histones that can influence each other to regulate gene expression. This is a biological process, not a direct laboratory labeling method.

  • Methylated Biotin Reagents: Some specific biotinylation reagents contain a methyl group as part of their chemical structure, such as Biotin-PEG4-MeTz (Methyltetrazine), which is used in click chemistry applications.

  • Methyltransferase-Directed Labeling: This is an advanced enzymatic method where a methyltransferase enzyme is used with a synthetic cofactor (an S-adenosyl-l-methionine analog) carrying a biotin tag. This allows for highly specific, enzyme-directed biotinylation of a target molecule.

This guide will primarily focus on optimizing general biotinylation reactions, with principles that are foundational to most biotin labeling experiments.

Q2: Which functional groups can be targeted for biotinylation?

Biotinylation reagents are available to target various functional groups on proteins and other biomolecules.[1][2] The most common targets include:

  • Primary amines (-NH2): Found at the N-terminus of proteins and on the side chain of lysine residues. This is the most frequent target for biotinylation.[3]

  • Sulfhydryls (-SH): Present on the side chain of cysteine residues.

  • Carboxyls (-COOH): Located at the C-terminus of proteins and on the side chains of aspartic acid and glutamic acid.[1]

  • Glycosyl groups (sugars): Found on glycoproteins.

Q3: How does the spacer arm of a biotinylation reagent affect the experiment?

The biotin-binding pocket of avidin and streptavidin is located below the protein surface.[4] A spacer arm, a chain of atoms linking the biotin to its reactive group, can overcome steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin.[4][5] Longer spacer arms can lead to enhanced detection sensitivity.[5]

Q4: How can I determine the efficiency of my biotin labeling reaction?

Several methods can be used to quantify the degree of biotin incorporation:

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[5]

  • Fluorescent Biotin Assays: These are more sensitive than the HABA assay and are based on a similar displacement principle but use a fluorescent reporter.[5]

  • Streptavidin Gel-Shift Assay: When a biotinylated protein is incubated with streptavidin and run on a non-denaturing gel, the resulting complex will have a higher molecular weight, causing a "shift" in its migration compared to the unlabeled protein. The extent of the shift can provide a qualitative or semi-quantitative measure of labeling.

Troubleshooting Guide

Observation Possible Cause Recommendation
Low Labeling Efficiency Suboptimal pH or buffer composition.[3]For NHS-ester reactions, maintain a pH of 7.2-8.5.[3] Use amine-free buffers like PBS, bicarbonate, or borate.[3]
Insufficient molar ratio of biotin reagent.[3]Increase the molar excess of the biotin reagent. A titration experiment is recommended to find the optimal ratio.[6]
Inactive biotinylation reagent.[1][3]Use a fresh stock of the biotinylation reagent. Store reagents as recommended by the manufacturer, often at -20°C and protected from moisture.[1][6]
Low concentration of the target molecule.[3][7]Higher protein concentrations generally lead to more efficient labeling.[3] If possible, concentrate your sample before labeling.[3]
Protein Precipitation during or after Labeling High degree of biotinylation altering protein solubility.[3][]Reduce the molar ratio of the biotin reagent to the target molecule.[3][]
Inappropriate buffer conditions.[3]Optimize buffer components. Consider adding mild detergents or adjusting the salt concentration.[3]
Inconsistent Results Variability in reaction conditions.[3]Standardize all protocol steps, including incubation times and temperatures.[3]
Inaccurate quantification of the target molecule or biotin.[3]Use a reliable and consistent method for quantifying both the target molecule and the incorporated biotin.[3]
Loss of Protein Activity or Function Biotinylation at a critical functional site.[3][]Use a biotinylation reagent with a different reactive group to target other sites on the molecule.[3] For proteins, consider site-specific enzymatic biotinylation.[3]

Key Experimental Parameters and Optimization

Successful biotinylation depends on the careful control of several experimental parameters. The optimal conditions often need to be determined empirically for each specific target molecule.

Parameter Recommendation Rationale
pH For NHS-ester reactions targeting primary amines, a pH range of 7.2-8.5 is optimal.[3] For sulfhydryl-reactive maleimide reagents, a pH of 6.5-7.5 is recommended.[9]At lower pH, primary amines are protonated and less reactive.[3] At pH higher than 8.5, NHS esters are prone to hydrolysis, which reduces labeling efficiency.[3]
Buffer Composition Use buffers that do not contain primary amines (e.g., Tris) or other nucleophiles when using amine-reactive biotinylation reagents.[3][7] PBS, bicarbonate, and borate buffers are suitable choices.[3]Competing nucleophiles in the buffer will react with the biotinylation reagent, reducing the labeling efficiency of the target molecule.[3]
Molar Ratio of Biotin Reagent to Target Molecule This should be determined empirically. A common starting point is a 10- to 20-fold molar excess of the biotin reagent.[3][6]Insufficient biotin will result in low labeling.[3] Excessive biotin can lead to protein precipitation or inactivation.[3][]
Concentration of Target Molecule Higher concentrations (e.g., >1 mg/mL for proteins) generally lead to more efficient labeling.[3][6][7]Increased concentration enhances the probability of a reaction between the target molecule and the biotinylation reagent.[3]
Reaction Time and Temperature Typical reactions are carried out for 1-2 hours at room temperature or 4°C.[3] Some protocols suggest 30 minutes at room temperature or 2 hours on ice.[10]Longer incubation times may be necessary for less reactive molecules but can also increase the risk of protein degradation.[3]
Purity of Target Molecule Use a highly purified target molecule (>90% purity).[3][6]Contaminating molecules with reactive groups will also be biotinylated, reducing the specific activity of the target.[3]

Experimental Protocols

General Protocol for Amine-Reactive Biotinylation of a Protein

This protocol provides a general framework for labeling a protein with an NHS-ester biotinylation reagent.

1. Preparation of Protein and Reagents:

  • Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[10] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable buffer via dialysis or a desalting column.[10]
  • Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.[10]

2. Biotinylation Reaction:

  • Calculate the required volume of the 10 mM biotin reagent solution to achieve the desired molar excess (e.g., 20-fold molar excess for a 2 mg/mL protein solution).[10]
  • Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
  • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[10]

3. Removal of Excess Biotin:

  • Remove unreacted biotin using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).[3][6]

4. Quantification of Labeling Efficiency (Optional):

  • Determine the protein concentration using a standard method (e.g., BCA assay).
  • Determine the concentration of incorporated biotin using a suitable method such as the HABA assay or a fluorescent-based kit.[3]
  • Calculate the Molar Substitution Ratio (MSR) = (moles of biotin) / (moles of protein).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein (1-10 mg/mL in amine-free buffer) Mix Mix Protein and Biotin Reagent Protein_Prep->Mix Biotin_Prep Prepare Biotin Reagent (10 mM in DMSO/DMF) Biotin_Prep->Mix Incubate Incubate (e.g., 1-2h at RT or 4°C) Mix->Incubate Purify Remove Excess Biotin (Desalting/Dialysis) Incubate->Purify Quantify Quantify Labeling Efficiency (HABA/Fluorescent Assay) Purify->Quantify Labeled_Protein Biotinylated Protein Quantify->Labeled_Protein

Caption: Workflow for a typical protein biotinylation experiment.

troubleshooting_logic Start Start Biotinylation Check_Efficiency Low Labeling Efficiency? Start->Check_Efficiency Check_Precipitation Protein Precipitation? Check_Efficiency->Check_Precipitation No Optimize_pH Optimize pH (7.2-8.5) Use Amine-Free Buffer Check_Efficiency->Optimize_pH Yes Check_Activity Loss of Activity? Check_Precipitation->Check_Activity No Reduce_Ratio Reduce Biotin:Protein Ratio Check_Precipitation->Reduce_Ratio Yes Success Successful Labeling Check_Activity->Success No Change_Target Change Reactive Group/ Target Site Check_Activity->Change_Target Yes Increase_Ratio Increase Biotin:Protein Ratio Optimize_pH->Increase_Ratio Fresh_Reagent Use Fresh Biotin Reagent Increase_Ratio->Fresh_Reagent

Caption: A logical troubleshooting guide for common biotinylation issues.

References

Technical Support Center: Methyl Biotin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl biotin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during protein biotinylation, affinity purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in experiments?

This compound, often in the form of an N-hydroxysuccinimide (NHS) ester (e.g., NHS-Methyl-Biotin), is a reagent used for the covalent labeling of proteins and other biomolecules. The NHS ester reacts with primary amines (-NH2), which are predominantly found on the side chains of lysine residues and the N-terminus of proteins, forming a stable amide bond. This process is known as biotinylation.

The attached biotin moiety then serves as a high-affinity tag for detection, purification, or immobilization using streptavidin or avidin-conjugated reagents. Common applications include:

  • Affinity Purification/Pull-Down Assays: Isolating a biotinylated protein of interest from a complex mixture, along with its binding partners.

  • Western Blotting: Detecting a biotinylated protein using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).[1][2][3][4][5]

  • Proximity Labeling (e.g., BioID): Fusing a promiscuous biotin ligase to a protein of interest to biotinylate nearby proteins, which are then identified by mass spectrometry to map protein-protein interactions and subcellular proteomes.[6][7][8][9]

Q2: What are the most common causes of low yield in a this compound pull-down experiment?

Low yield in biotin-based affinity purification can arise from several factors throughout the experimental workflow. The most frequent issues include inefficient biotinylation, suboptimal binding to the streptavidin resin, loss of the target molecule during wash steps, and inefficient elution.[10][11][12]

Q3: How can I reduce high background and non-specific binding in my streptavidin pull-down assay?

High background, characterized by the presence of numerous non-target proteins in your eluate, is a common challenge. This is often due to proteins binding non-specifically to the streptavidin beads or the bait protein.[13] Several strategies can be employed to minimize this issue.[13]

Troubleshooting Guides

Issue 1: Low or No Biotinylation of the Target Protein

Symptoms:

  • No signal or a very weak signal when detecting the biotinylated protein by streptavidin-HRP Western blot.

  • Low recovery of the target protein after streptavidin affinity purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Biotinylation Reagent NHS-esters are sensitive to moisture and can hydrolyze over time.[10] Ensure the this compound reagent is stored properly under desiccated conditions. Allow the reagent to warm to room temperature before opening to prevent condensation.[14] Prepare stock solutions fresh in anhydrous DMSO or DMF.[15]
Incompatible Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS-ester, reducing labeling efficiency.[10] Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or bicarbonate buffer at a pH of 7.2-8.5.[10][15]
Suboptimal Molar Ratio of Biotin to Protein An insufficient amount of biotin reagent will result in low labeling. A common starting point is a 10-20 fold molar excess of the biotin reagent to the protein.[10] This may need to be empirically optimized for your specific protein.
Low Protein Concentration Labeling efficiency can be concentration-dependent. If possible, concentrate your protein to 1-10 mg/mL before labeling.[15]
Insufficient Reaction Time or Temperature Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[14] For less reactive proteins, longer incubation times may be necessary.
Issue 2: High Background of Non-Specific Proteins in Pull-Down Eluate

Symptoms:

  • Multiple bands are visible in the negative control lane (beads only, no bait) on a gel.

  • Known non-interacting proteins are identified by mass spectrometry.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Non-Specific Binding to Streptavidin Beads Pre-clear the lysate: Before adding your biotinylated bait, incubate the cell lysate with unconjugated streptavidin beads to remove proteins that bind non-specifically to the bead matrix.[13] Block the beads: Incubate the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or free biotin before adding the lysate.[13]
Weak, Non-Specific Interactions with Bait or Beads Increase wash stringency: Increase the salt concentration (e.g., up to 500 mM NaCl) and/or add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to your wash buffers to disrupt weak, non-specific interactions.[13] The optimal conditions should be determined empirically.
Endogenous Biotinylated Proteins Cells contain naturally biotinylated carboxylases that can bind to streptavidin beads, causing background.[1] If these are a major issue, consider strategies to deplete them from the lysate before the pull-down.
Overloading the Resin Using an excessive amount of cell lysate can lead to increased non-specific binding. Try reducing the amount of lysate incubated with the beads.[13]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters relevant to this compound experiments. Note that specific values can vary depending on the manufacturer of the reagents and the experimental conditions.

Table 1: Biotin-Streptavidin Interaction and Resin Binding Capacities

ParameterTypical ValueNotes
Biotin-Streptavidin Dissociation Constant (Kd) ~10⁻¹⁴ M[16]This extremely high affinity makes the interaction very stable but can complicate elution.
Streptavidin Resin Binding Capacity (Free Biotin) >120 nmol/mL resin[3]The binding capacity for biotinylated proteins will be lower due to steric hindrance.[3]
Streptavidin High Binding Plate Capacity (Free Biotin) ~21.1 pmol/well[17]Useful for ELISA and other plate-based assays.
Neutravidin Plate Capacity (Free Biotin) ~5.7 pmol/well[17]Neutravidin is a deglycosylated form of avidin with a more neutral pI, which can reduce non-specific binding.[17]

Table 2: Molar Substitution Ratio (MSR) and Labeling Efficiency

ParameterTypical Range/TargetMethod of Determination
Molar Substitution Ratio (MSR) for Antibodies 1-5 biotins/antibodyHABA Assay,[4] Fluorescence-based quantitation kits[18]
Labeling Efficiency for Cell Surface Proteins >90%Flow cytometry analysis after staining with fluorescently labeled streptavidin.[19]

Experimental Protocols & Workflows

General Workflow for this compound Pull-Down Assay

The following diagram illustrates a typical workflow for a pull-down experiment using a methyl-biotinylated bait protein to identify interacting prey proteins.

PullDown_Workflow cluster_Biotinylation Step 1: Bait Biotinylation cluster_Purification Step 2: Affinity Purification cluster_Analysis Step 3: Analysis Bait Purified 'Bait' Protein BiotinylatedBait Biotinylated 'Bait' Protein Bait->BiotinylatedBait  Amine-reactive  labeling MethylBiotin NHS-Methyl-Biotin MethylBiotin->BiotinylatedBait Incubation Incubation BiotinylatedBait->Incubation StreptavidinBeads Streptavidin Beads StreptavidinBeads->Incubation CellLysate Cell Lysate (contains 'Prey') CellLysate->Incubation Washing Washing Incubation->Washing Capture of bait-prey complex Elution Elution Washing->Elution Removal of non-specific binders Eluate Eluted Proteins (Bait + Prey) Elution->Eluate SDSPAGE SDS-PAGE Eluate->SDSPAGE MassSpec Mass Spectrometry Eluate->MassSpec

Workflow for a this compound pull-down experiment.

Protocol 1: On-Bead Digestion for Mass Spectrometry Analysis

This protocol is suitable when the goal is to identify interacting proteins by mass spectrometry, and recovery of the intact protein is not necessary.

  • Perform Affinity Purification: Follow the standard protocol for binding your biotinylated protein complex to streptavidin beads and wash thoroughly to remove non-specific binders.

  • Bead Washing for Digestion: Wash the beads three times with 200 µL of Ammonium Bicarbonate (ABC) buffer to remove detergents and other interfering substances.

  • Reduction and Alkylation:

    • Resuspend the beads in 20 µL of 100 mM ABC buffer.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 20-25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Add sequencing-grade trypsin (typically 1 µg per sample) to the bead slurry.

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution by adding a solution of 50% acetonitrile and 0.1% formic acid to the beads, incubate for 5 minutes, and pool with the first supernatant.

  • Sample Preparation for MS: Desalt the collected peptides using a C18 StageTip or equivalent before analysis by LC-MS/MS.

Protocol 2: Competitive Elution with Free Biotin

This method can be used for a milder elution, although its efficiency can be variable due to the strong streptavidin-biotin interaction.

  • Affinity Purification and Washing: Perform the binding and washing steps as in a standard pull-down.

  • Elution:

    • Prepare an elution buffer containing a high concentration of free biotin (e.g., 2-8 mg/mL or ~8-33 mM) in a suitable buffer (e.g., 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5).[20]

    • Resuspend the beads in the elution buffer.

    • Incubate for 30-60 minutes at room temperature with gentle agitation. Some protocols suggest heating to 95°C for 5 minutes in the presence of detergents like SDS to improve efficiency.[2][13][21]

  • Collection of Eluate: Centrifuge the beads and carefully collect the supernatant containing the eluted proteins.

  • Removal of Excess Biotin: If the high concentration of free biotin interferes with downstream applications, it must be removed by dialysis or buffer exchange.

Protocol 3: Denaturing Elution

This is a harsh but often effective method for eluting biotinylated proteins, suitable for analysis by SDS-PAGE and Western blotting.

  • Affinity Purification and Washing: Complete the binding and washing steps.

  • Elution:

    • Resuspend the beads in 1X SDS-PAGE sample loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).

    • Boil the sample at 95-100°C for 5-10 minutes.

  • Sample Loading: Centrifuge the beads and load the supernatant directly onto an SDS-PAGE gel for analysis. Note that this method will also elute streptavidin monomers from the beads.

Signaling Pathway Diagrams

This compound-based techniques like BioID are powerful tools for mapping protein-protein interactions within signaling pathways. Below are diagrams for key pathways that can be investigated using these methods.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Proximity labeling can be used to identify novel regulators and effectors of core pathway components like ERK1/2.[7]

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK

Simplified ERK/MAPK signaling cascade.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, metabolism, and survival. It exists in two distinct complexes, mTORC1 and mTORC2. BioID has been used to identify novel components and regulators of these complexes.[6][8][9]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 mTOR, Rictor, mSIN1, mLST8 GrowthFactors->mTORC2 Activates AminoAcids Amino Acids mTORC1 mTORC1 mTOR, Raptor, mLST8 AminoAcids->mTORC1 Activates AKT AKT PI3K->AKT AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2->AKT Activates ActinCytoskeleton Actin Cytoskeleton mTORC2->ActinCytoskeleton ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Inhibits

Overview of mTORC1 and mTORC2 signaling.

NF-κB Signaling Pathway

The NF-κB pathway is critical for regulating immune and inflammatory responses. Affinity purification coupled with mass spectrometry can elucidate the composition of different NF-κB-containing protein complexes.[22][23][24]

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α Receptor Receptor Complex TNFa->Receptor IL1 IL-1 IL1->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA GeneExpression Gene Expression (Inflammation, Immunity) DNA->GeneExpression

Canonical NF-κB signaling pathway.

References

Technical Support Center: Troubleshooting Methyl Biotin Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background signals in methyl biotin assays. The following question-and-answer format directly addresses common issues to help you optimize your signal-to-noise ratio and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in a this compound assay?

High background signal can obscure specific results and is a common challenge in biotin-based assays. The primary causes can be categorized as follows:

  • Endogenous Biotin: Many tissues and cells naturally contain biotin, which can be detected by streptavidin or avidin conjugates, leading to false-positive signals.[1][2] Tissues with high metabolic activity, such as the liver, kidney, brain, and spleen, are particularly rich in endogenous biotin.[2][3]

  • Non-Specific Binding of Detection Reagents: The streptavidin-enzyme conjugate itself may bind non-specifically to the sample, contributing to background noise.[1] This can be caused by using too high a concentration of the conjugate or the presence of aggregates in older reagents.[1][4]

  • Non-Specific Binding of Biotinylated Probe/Antibody: An excessively high concentration of the biotinylated probe or antibody can lead to it binding to low-affinity, non-target sites.[1][4] Over-biotinylation of a protein can also alter its properties, increasing hydrophobicity and promoting non-specific binding.[5]

  • Insufficient Blocking or Washing: Inadequate blocking of non-specific binding sites or suboptimal washing steps can fail to remove unbound reagents, resulting in elevated background.[1][5]

Q2: My "no probe" control shows a high signal. What is the likely cause and how do I fix it?

A high signal in a control lacking the biotinylated probe strongly indicates that the background is originating from either endogenous biotin within your sample or non-specific binding of the detection reagents (e.g., streptavidin-HRP).[1]

Troubleshooting Steps:

  • Test for Endogenous Biotin: To confirm the presence of endogenous biotin, incubate your sample with only the streptavidin conjugate and substrate.[1][3] A positive signal confirms that endogenous biotin is the issue.

  • Implement an Endogenous Biotin Block: This is the most critical step to resolve the issue.[2] It involves a two-step process of first saturating the endogenous biotin with unlabeled avidin/streptavidin, and then blocking the remaining binding sites on the avidin/streptavidin with free biotin.[1][6]

  • Optimize Detection Reagent Concentration: If background persists after blocking, the streptavidin conjugate may be binding non-specifically.[1] Titrate the conjugate to find the optimal concentration that maximizes the specific signal without introducing background.[1][4]

Diagram: Troubleshooting Logic for "No Probe" Control

A Start: High Signal in 'No Probe' Control B Perform Endogenous Biotin Check (Sample + Conjugate Only) A->B C Is Signal Present? B->C D Primary Cause: Endogenous Biotin C->D Yes F Primary Cause: Non-Specific Binding of Conjugate C->F No E Implement Avidin/Biotin Blocking Protocol D->E H Problem Solved E->H G Titrate Streptavidin Conjugate Concentration F->G G->H

Caption: A logical workflow to diagnose high background in a 'no probe' control.

Q3: How can I optimize my blocking and washing steps to reduce background?

Effective blocking and stringent washing are crucial for minimizing non-specific binding and achieving a good signal-to-noise ratio.

Optimizing Blocking:

  • Choice of Blocking Agent: The optimal blocking agent is experiment-dependent.[1] Common choices include Bovine Serum Albumin (BSA) and normal serum.[1] If using a secondary antibody raised in a goat, for example, normal goat serum is a suitable choice.[1]

  • Avoid Biotin-Containing Blockers: Critically, avoid using non-fat dry milk or milk-based blockers in biotin-avidin systems, as they contain endogenous biotin.[1][2]

  • Increase Incubation Time and Concentration: If background persists, try increasing the blocking incubation period (e.g., 1-2 hours at room temperature) or the concentration of the blocking agent.[1]

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)1-5%A common and effective general blocking agent. Ensure it is biotin-free.[4]
Normal Serum5-10%Use serum from the same species as the secondary antibody host.[1]
Non-fat Dry MilkNot RecommendedContains endogenous biotin and should be avoided.[1][2]

Optimizing Washes:

  • Increase Wash Duration and Number: Increasing the number of wash cycles (e.g., from 3 to 5-8) and the duration of each wash (e.g., from 5 to 10 minutes) can effectively remove weakly bound molecules.[1][4]

  • Increase Stringency with Detergents: Add a non-ionic detergent, such as Tween-20, to your blocking and wash buffers to help reduce non-specific hydrophobic interactions.[1]

  • Increase Stringency with Salt: High salt concentrations in wash buffers can help disrupt weak, non-specific ionic interactions.[7]

Wash Buffer ComponentRecommended ConcentrationPurpose
Tween-200.05% - 0.1%Reduces non-specific hydrophobic interactions.[1][4]
High Salt (e.g., NaCl)150 mM - 500 mMReduces non-specific electrostatic interactions.[8]
Q4: My signal is high in all samples, including negative controls. How do I optimize my probe concentration?

When both specific signal and background are high, the concentration of the biotinylated probe or antibody is often too high, leading to non-specific binding.[1][4] The ideal concentration provides the best signal-to-noise ratio and must be determined empirically for each new reagent or experimental setup.

Solution: Perform a Titration Experiment

Test a range of probe concentrations to identify the one that yields a strong specific signal with minimal background. A dot blot assay is a simple and effective method for this optimization.[1]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This procedure should be performed after initial protein-based blocking and before the application of the biotinylated primary antibody or probe.[3][6]

Reagents:

  • Unlabeled Avidin or Streptavidin Solution (e.g., 0.1 mg/mL)[6]

  • Free d-Biotin Solution (e.g., 0.5 mg/mL)[6]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Perform your standard blocking step with a biotin-free protein blocker like BSA.[6]

  • Incubate the sample with the avidin/streptavidin solution for 15-30 minutes at room temperature.[6] This step binds to the endogenous biotin in the sample.

  • Wash the sample thoroughly with wash buffer (e.g., 3 times for 5-10 minutes each).[6]

  • Incubate the sample with the free biotin solution for 15-30 minutes at room temperature.[6] This saturates the remaining biotin-binding sites on the avidin/streptavidin molecules applied in step 2.

  • Wash the sample thoroughly with wash buffer (3 times for 5-10 minutes each).[6]

  • Proceed with the incubation of your biotinylated probe or antibody.

Diagram: Endogenous Biotin Blocking Mechanism

cluster_0 Step 1: Avidin Incubation cluster_1 Step 2: Biotin Incubation A Endogenous Biotin in Tissue C Avidin Binds to Endogenous Biotin A->C B Unlabeled Avidin B->C D Bound Avidin with Open Binding Sites F Fully Blocked Complex (Inert to Biotinylated Probe) D->F E Free Biotin E->F

Caption: The two-step process of blocking endogenous biotin activity.

Protocol 2: Dot Blot Assay for Probe Concentration Titration

Materials:

  • Nitrocellulose or PVDF membrane

  • Target molecule (e.g., methylated DNA, protein) and a negative control

  • Serial dilutions of your biotinylated probe

  • Blocking buffer

  • Wash buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent or colorimetric substrate

Procedure:

  • Spot serial dilutions of your target molecule onto the membrane. Include a negative control spot (e.g., buffer only or non-target molecule). Let the membrane dry completely.

  • Block the membrane for 1 hour at room temperature.

  • Prepare separate incubation chambers for each probe concentration to be tested.

  • Incubate each strip of the membrane with a different dilution of the biotinylated probe for 1 hour.

  • Wash all membrane strips under your standard washing conditions to remove the unbound probe.[1]

  • Incubate all strips with your working dilution of Streptavidin-HRP.[1]

  • Wash to remove the unbound conjugate and apply the substrate for detection.[1]

  • Compare the signal intensity on the target spots versus the negative control spots for each concentration. The optimal probe concentration is the lowest one that provides a strong signal on the target with minimal to no signal on the negative control.[1]

Diagram: this compound Assay General Workflow

A 1. Sample Immobilization (e.g., on membrane/plate) B 2. Blocking (e.g., BSA) A->B C 3. Endogenous Biotin Block (If necessary) B->C D 4. Biotinylated Probe Incubation C->D E 5. Washing D->E F 6. Streptavidin-Enzyme Conjugate Incubation E->F G 7. Washing F->G H 8. Substrate Addition & Signal Detection G->H

Caption: A generalized experimental workflow for a this compound assay.

References

Technical Support Center: Improving the Specificity of Methyl Biotin Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using methyl biotin probes. Our goal is to help you improve the specificity of your experiments and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background signal when using this compound probes?

High background signal is a frequent issue that can obscure specific results. The primary causes include:

  • Non-specific binding of the probe: The biotinylated probe may bind to non-target molecules or surfaces.[1]

  • Endogenous biotin: Many tissues and cells naturally contain biotin, which can be detected by streptavidin-based detection systems, leading to a false positive signal.[2][3]

  • Non-specific binding of detection reagents: The streptavidin or avidin conjugates themselves can bind non-specifically to the sample.[1][2]

  • Inappropriate probe concentration: Using too high a concentration of the biotin probe increases the likelihood of binding to low-affinity, non-target sites.[1][2]

  • Inadequate washing: Insufficient or low-stringency washing steps may fail to remove all unbound or weakly bound probes and detection reagents.[1][2]

  • Improper blocking: Ineffective blocking of non-specific binding sites on the solid support or in the sample can lead to high background.

Q2: How can I reduce non-specific binding of my this compound probe?

Several strategies can be employed to reduce non-specific binding:

  • Optimize Probe Concentration: Perform a titration experiment to determine the optimal probe concentration that provides the best signal-to-noise ratio.[2]

  • Increase Washing Stringency: Increase the number and duration of wash steps. You can also increase the stringency of the wash buffer by adding detergents (e.g., Tween-20) or increasing the salt concentration.[2][4]

  • Use a Competition Assay: To confirm the specificity of your probe, perform a competition experiment by co-incubating the biotinylated probe with an excess of the unlabeled version of the molecule. A significant decrease in signal indicates specific binding.[5]

  • Select an Appropriate Linker: The linker arm connecting biotin to the probe can influence non-specific binding. Consider using a linker with optimal length and hydrophilicity, such as a PEG-based linker, to minimize steric hindrance and non-specific interactions.[6]

Q3: My sample has high endogenous biotin. How can I block for this?

Endogenous biotin is a common issue in tissues like the liver and kidney.[2] To block for endogenous biotin, a two-step procedure is recommended:

  • Saturate endogenous biotin: Incubate the sample with an excess of streptavidin or avidin to bind to all available endogenous biotin.

  • Block streptavidin/avidin binding sites: Add an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin or avidin molecules used in the first step.[7]

This ensures that the detection system will only recognize your biotinylated probe.

Troubleshooting Guides

Problem 1: High Background Signal
Potential Cause Recommended Solution
Probe concentration too high Perform a probe titration experiment to find the optimal concentration. A dot blot assay is a simple method for this.[2]
Inadequate blocking Increase the blocking incubation time (e.g., 1-2 hours at room temperature).[2] Increase the concentration of the blocking agent (e.g., 5-10% normal serum).[2] Use a different blocking agent (e.g., BSA, normal serum). Avoid milk in biotin-avidin systems due to its endogenous biotin content.[2]
Insufficient washing Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).[2]
Low washing stringency Add a non-ionic detergent like Tween-20 (0.05%) to your blocking and wash buffers.[2] Increase the salt concentration in the wash buffer.[4]
Endogenous biotin Implement an endogenous biotin blocking step before adding your probe.[2][7]
Non-specific binding of detection reagents Optimize the concentration of your streptavidin/avidin conjugate.[2]
Problem 2: Low or No Specific Signal
Potential Cause Recommended Solution
Low probe labeling efficiency Verify the labeling efficiency of your probe. Ensure the buffer pH is between 7.2-8.5 and is amine-free for NHS-ester chemistry.[1] Use a fresh stock of the biotinylation reagent.[1]
Suboptimal hybridization conditions Optimize hybridization temperature and time.
Inefficient nucleic acid transfer (for blotting) Increase the transfer time to ensure complete transfer of nucleic acids to the membrane.[8]
Post-hybridization washes are too stringent Decrease the temperature of the post-hybridization washes.[8]
Degraded probe or target Ensure proper storage of your biotinylated probe. Check the integrity of your target nucleic acid or protein.

Experimental Protocols

Protocol 1: Titration of Biotinylated Probe using Dot Blot

This protocol helps determine the optimal concentration of a biotinylated probe to maximize the signal-to-noise ratio.[2]

Materials:

  • Biotinylated probe

  • Nylon or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (e.g., TBST: Tris-buffered saline with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Target molecule (positive control) and a non-target molecule (negative control)

Procedure:

  • Prepare serial dilutions of your biotinylated probe (e.g., from 10 ng/µL down to 0.1 ng/µL).

  • Spot 1-2 µL of each dilution onto the membrane. Also, spot the positive and negative control molecules.

  • Allow the spots to air dry.

  • Crosslink the probe to the membrane if necessary (e.g., UV crosslinking for nucleic acid probes on nylon membranes).

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer for 5 minutes each.

  • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer for 5 minutes each.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Image the membrane to visualize the signal intensity for each probe concentration.

  • The optimal probe concentration is the one that gives a strong signal with the positive control and minimal signal with the negative control.

Protocol 2: Endogenous Biotin Blocking

This protocol is essential for experiments with tissues or cells known to have high levels of endogenous biotin.[7]

Materials:

  • Streptavidin solution (0.1 mg/mL in wash buffer)

  • Free D-Biotin solution (0.5 mg/mL in wash buffer)

  • Wash Buffer (e.g., TBS with 0.05% Tween-20)

  • Protein-based blocking solution (e.g., normal serum or BSA)

Procedure:

  • Perform the initial blocking of your sample with a protein-based blocker as per your standard protocol.

  • Incubate the sample with the streptavidin solution for 15 minutes at room temperature.

  • Wash the sample three times for 10 minutes each with wash buffer.

  • Incubate the sample with the free D-Biotin solution for 30-60 minutes at room temperature.

  • Wash the sample three times for 10 minutes each with wash buffer.

  • Proceed with your standard protocol by adding the biotinylated probe.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_binding Probe Binding & Washing cluster_detection Detection Sample Biological Sample Block_Endo Endogenous Biotin Blocking (Optional) Sample->Block_Endo If required Block_Nonspecific Non-specific Site Blocking Sample->Block_Nonspecific If no endogenous biotin Block_Endo->Block_Nonspecific Probe_Incubation Incubate with This compound Probe Block_Nonspecific->Probe_Incubation Washing Stringent Washes Probe_Incubation->Washing Strep_Conj Add Streptavidin Conjugate Washing->Strep_Conj Wash_Final Final Washes Strep_Conj->Wash_Final Signal_Dev Signal Development Wash_Final->Signal_Dev Data_Analysis Data Analysis Signal_Dev->Data_Analysis

Caption: A generalized workflow for experiments using this compound probes.

troubleshooting_logic Start High Background? High_Probe Is Probe Conc. Optimized? Start->High_Probe Yes Good_Result Proceed with Experiment Start->Good_Result No Titrate Perform Probe Titration High_Probe->Titrate No Blocking_Issue Is Blocking Sufficient? High_Probe->Blocking_Issue Yes Titrate->Blocking_Issue Optimize_Blocking Increase Blocking Time/Conc. Change Blocking Agent Blocking_Issue->Optimize_Blocking No Washing_Issue Are Washes Stringent? Blocking_Issue->Washing_Issue Yes Optimize_Blocking->Washing_Issue Optimize_Washing Increase Wash Number/Duration Add Detergent/Salt Washing_Issue->Optimize_Washing No Endo_Biotin Endogenous Biotin Suspected? Washing_Issue->Endo_Biotin Yes Optimize_Washing->Endo_Biotin Block_Endo Perform Endogenous Biotin Blocking Endo_Biotin->Block_Endo Yes Endo_Biotin->Good_Result No/Already Done Block_Endo->Good_Result

Caption: A troubleshooting flowchart for high background signals.

References

Technical Support Center: Optimizing Methyl Biotin Concentration for Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyl biotin and other amine-reactive biotinylation reagents for labeling proteins and cell surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for labeling?

The optimal concentration of a this compound reagent, like other NHS-ester biotinylation reagents, is highly dependent on the specific application, the protein of interest, and the experimental conditions. A common starting point is a 10- to 40-fold molar excess of the biotin reagent to the protein.[1] For cell surface labeling, concentrations typically range from 0.5 mg/mL to 2 mg/mL.[2] It is crucial to perform a titration experiment to determine the optimal ratio for your specific protein and desired degree of labeling.[3]

Q2: What are the key factors that influence the efficiency of this compound labeling?

Several factors can significantly impact the success of your biotinylation reaction:

  • pH: The optimal pH range for NHS-ester reactions is between 7.0 and 8.5.[1][4] At lower pH, the primary amines on the protein are protonated and less reactive, while at a pH higher than 8.5, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[4]

  • Buffer Composition: It is critical to use amine-free buffers such as PBS, bicarbonate, or borate buffer.[4] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for the biotinylation reagent, thereby reducing labeling efficiency.[5][6]

  • Protein Concentration: Higher protein concentrations, typically greater than 1 mg/mL, generally lead to more efficient labeling.[3][5]

  • Reaction Time and Temperature: Reactions are commonly carried out for 1-2 hours at room temperature or for 2 hours on ice.[4][7] Longer incubation times may be necessary for less reactive proteins but can also increase the risk of protein degradation.[4]

  • Purity of the Protein: Using a highly purified protein (>90%) is recommended to avoid labeling non-specific impurities that could interfere with downstream applications.[3][5]

Q3: How can I confirm that my protein has been successfully biotinylated?

Several methods can be used to verify successful biotinylation:

  • Western Blotting: This is a common method where the labeled protein is run on an SDS-PAGE gel, transferred to a membrane, and then detected using a streptavidin-HRP conjugate.[3]

  • HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay provides a quick estimation of the mole-to-mole ratio of biotin to protein.[8] However, this method can sometimes underestimate the true degree of biotinylation.[9]

  • Mass Spectrometry: For a more precise determination, mass spectrometry can be used to identify biotinylated peptides.[10]

Q4: Can biotinylation affect the function of my protein?

Yes, it is possible. If the biotin label attaches to a critical functional site, such as an antigen-binding site on an antibody, it can impair the protein's activity.[4][11] To mitigate this, you can try using a biotinylation reagent with a different reactive group to target other sites on the protein or consider site-specific enzymatic biotinylation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem Possible Cause Recommended Solution
Low or No Labeling Efficiency Suboptimal pH or buffer composition.[4]Ensure the pH is between 7.2 and 8.5 and the buffer is free of primary amines (e.g., Tris, glycine).[4][5]
Insufficient molar ratio of biotin reagent.[4]Increase the molar excess of the biotin reagent. Perform a titration to find the optimal ratio.[3]
Inactive biotinylation reagent.[4]Use a fresh stock of the biotin reagent. NHS esters are moisture-sensitive and should be stored in a desiccated environment.[2]
Low protein concentration.[4]Concentrate the protein to >1 mg/mL before labeling.[3][5]
Insufficient number of accessible primary amines on the protein.[2]Check the primary sequence of your protein for the number of lysine residues. Consider using a biotinylation reagent that targets a different functional group.[2]
Protein Precipitation during/after Labeling High degree of biotinylation altering protein solubility.[4][11]Reduce the molar ratio of the biotin reagent.[4] Over-modification can lead to protein aggregation.[3]
Inappropriate buffer conditions.[4]Optimize buffer components, such as adding mild detergents or adjusting the salt concentration.[4] Labeling replaces a basic group with a neutral or acidic group, which can alter the protein's isoelectric point and cause precipitation if the buffer pH is near the new pI.[1]
Inconsistent Labeling Results Variability in reaction conditions.[4]Standardize all protocol steps, including incubation times, temperatures, and mixing procedures.[4][7]
Inaccurate quantification of protein or biotin.[4]Use a reliable and consistent method for quantifying both the protein and the incorporated biotin.[4]
Incomplete removal of excess biotin.[7]Increase dialysis time or use a desalting column for more thorough removal of unreacted biotin.[7]
High Background/Non-Specific Binding Incomplete quenching of the biotinylation reaction.After the labeling reaction, quench with an amine-containing buffer like Tris or glycine to stop the reaction.[2]
Insufficient washing steps.Ensure thorough washing of cells or beads after biotinylation to remove any non-covalently bound biotin.[12]

Experimental Protocols

General Protocol for Protein Biotinylation
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[3][5]

    • If the protein buffer contains amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[5]

  • Biotinylation Reagent Preparation:

    • Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous organic solvent like DMSO or DMF, and then dilute it into the reaction buffer.[2][6] Water-soluble sulfo-NHS esters can be dissolved directly in aqueous buffer.[6]

  • Biotinylation Reaction:

    • Add the desired molar excess of the biotin reagent to the protein solution. A 20-fold molar excess is a common starting point.[5]

    • Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice.[4][7]

  • Removal of Excess Biotin:

    • Remove unreacted biotin using dialysis against PBS or a size-exclusion chromatography column (e.g., Sephadex G-25).[1][7]

Protocol for Cell Surface Biotinylation
  • Cell Preparation:

    • Wash cells three times with ice-cold, amine-free PBS to remove any contaminating proteins.

    • Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 1 x 10^7 cells/mL.

  • Biotinylation Reaction:

    • Add the sulfo-NHS-biotin reagent to the cell suspension at a final concentration of 0.5-1.0 mg/mL.[2]

    • Incubate on ice for 20-30 minutes with gentle agitation.[2] To improve labeling, the incubation can be repeated with a fresh solution of the biotin reagent.[2]

  • Quenching the Reaction:

    • Wash the cells three times with ice-cold PBS containing 100 mM glycine or Tris to quench any unreacted biotinylation reagent.[2]

  • Cell Lysis:

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[2]

Visualizations

experimental_workflow Experimental Workflow for Protein Biotinylation cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis protein_prep 1. Prepare Protein (Amine-free buffer, >1 mg/mL) biotin_prep 2. Prepare Biotin Reagent (Freshly prepared) reaction 3. Mix Protein and Biotin (Optimize molar excess) biotin_prep->reaction incubation 4. Incubate (1-2h RT or 2h on ice) reaction->incubation cleanup 5. Remove Excess Biotin (Dialysis or desalting column) incubation->cleanup analysis 6. Confirm Biotinylation (Western blot, HABA, Mass Spec) cleanup->analysis

Caption: A typical experimental workflow for protein biotinylation.

troubleshooting_logic Troubleshooting Logic for Low Biotinylation Efficiency cluster_reagents Reagent Checks cluster_protein Protein Checks cluster_reaction_conditions Reaction Condition Checks start Low/No Labeling Detected check_biotin Is biotin reagent fresh? start->check_biotin check_buffer Is buffer amine-free and at optimal pH (7.0-8.5)? check_biotin->check_buffer Yes solution_biotin Use fresh biotin check_biotin->solution_biotin No check_conc Is protein concentration >1 mg/mL? check_buffer->check_conc Yes solution_buffer Use amine-free buffer at pH 7.0-8.5 check_buffer->solution_buffer No check_amines Does protein have accessible primary amines? check_conc->check_amines Yes solution_conc Concentrate protein check_conc->solution_conc No check_ratio Is molar excess of biotin sufficient? check_amines->check_ratio Yes solution_amines Use alternative labeling chemistry check_amines->solution_amines No check_time Is incubation time adequate? check_ratio->check_time Yes solution_ratio Increase molar excess of biotin check_ratio->solution_ratio No solution_time Increase incubation time check_time->solution_time No

Caption: A decision tree for troubleshooting low biotinylation efficiency.

References

Technical Support Center: Methyl Biotin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl biotin.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a structured format.

Problem Potential Cause(s) Recommended Solution(s)
Synthesis: Low or No Product Yield Incomplete reaction (Fischer Esterification): The reaction is at equilibrium. Water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[1][2][3][4][5]- Use a large excess of methanol to shift the equilibrium towards the product. - Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][3][4]
Inactive diazomethane: Diazomethane is unstable and can decompose upon storage or exposure to acidic impurities.- Prepare diazomethane fresh before use. - Ensure all glassware is free of acidic residues.
Degradation of biotin: Strong acidic conditions and high temperatures can lead to the degradation of biotin.[6][7][8][9][10]- Use milder reaction conditions (e.g., lower temperature, shorter reaction time). - Consider using a milder acid catalyst for Fischer esterification.
Synthesis: Presence of Multiple Spots on TLC (Impure Product) Unreacted biotin: The esterification reaction did not go to completion.- Increase reaction time or temperature (with caution to avoid degradation). - Increase the molar ratio of the methylating agent.
Side reactions: The ureido ring of biotin can potentially react under harsh conditions.- Employ milder reaction conditions. - Use a more specific methylating agent if side reactions are a major issue.
Hydrolysis of this compound: The ester can be hydrolyzed back to biotin during aqueous workup, especially under acidic or basic conditions.[11]- Neutralize the reaction mixture carefully before extraction. - Minimize the contact time with aqueous acidic or basic solutions.
Purification: Difficulty in Separating this compound from Biotin Similar polarities: Biotin and this compound have relatively similar polarities, which can make chromatographic separation challenging.- Optimize the solvent system for silica gel chromatography. A gradient elution might be necessary. A common system is ethyl acetate/petroleum ether. - Consider derivatizing the unreacted biotin to alter its polarity for easier separation.
Purification: Product Crashes Out During Chromatography Poor solubility: this compound may have limited solubility in the chosen chromatography solvent system.- Adjust the solvent system to increase the solubility of the product. - Load the crude product onto the column in a more soluble solvent before starting the elution.
Purification: Low Recovery from Crystallization Inappropriate solvent choice: The solvent system may not be optimal for inducing crystallization.[12][13][14][15][16]- Screen a variety of solvent systems (e.g., methanol/ether/petroleum ether) to find the best conditions for crystallization.[12] - Try slow evaporation or cooling crystallization techniques.
Presence of impurities: Impurities can inhibit crystal formation.- Ensure the product is sufficiently pure before attempting crystallization. An initial chromatographic purification step may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most frequently cited methods for synthesizing this compound are Fischer-Speier esterification and methylation with diazomethane. Fischer esterification involves reacting biotin with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3][4][5] Methylation with diazomethane involves treating biotin with a solution of diazomethane (CH₂N₂) in a solvent like ether.[17][18][19][20][21]

Q2: What are the main challenges in the synthesis of this compound?

A2: A primary challenge with Fischer esterification is that it is a reversible reaction, meaning the water produced can hydrolyze the methyl ester back to biotin, thus limiting the yield.[1][2][3][4] For the diazomethane method, the main challenges are the hazardous nature of diazomethane, which is toxic and potentially explosive, and its instability, requiring it to be freshly prepared.[17][18][19][20][21]

Q3: How can I purify crude this compound?

A3: The most common methods for purifying this compound are silica gel chromatography and crystallization. For chromatography, a typical solvent system is a mixture of ethyl acetate and petroleum ether.[22] Crystallization can be achieved using solvent systems such as methanol/ether/petroleum ether.[12][13][14][15][16]

Q4: My this compound appears to be hydrolyzing back to biotin during the workup. How can I prevent this?

A4: Ester hydrolysis can occur under both acidic and basic conditions. During the workup of an acid-catalyzed esterification, it is crucial to neutralize the acid catalyst promptly and gently, for example, with a weak base like sodium bicarbonate. Minimize the duration of contact with any aqueous acidic or basic layers.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is a common method for determining purity and quantifying impurities.[23][24][25][26][27] Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the reaction and for a quick purity check. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[28][29][30][31][32]

Q6: Are there any specific safety precautions I should take when working with diazomethane?

A6: Yes, diazomethane is a toxic and potentially explosive gas. It should be handled in a well-ventilated fume hood, and specialized glassware with fire-polished joints should be used to avoid scratches that can trigger detonation. Avoid contact with rough surfaces, and do not store diazomethane solutions. It should be generated and used immediately. Always follow established safety protocols for handling this hazardous reagent.[17][18][19][20][21]

Quantitative Data Summary

The following tables summarize typical experimental parameters for the synthesis and purification of this compound.

Table 1: Synthesis Parameters for this compound

Method Reagents Catalyst Solvent Reaction Time Temperature Typical Yield
Fischer EsterificationBiotin, MethanolConc. H₂SO₄ (catalytic amount)Methanol2 hoursReflux~80%
Diazomethane MethylationBiotin, DiazomethaneNoneMethanol/EtherInstantaneousRoom TemperatureHigh (often quantitative)

Table 2: Purification Parameters for this compound

Method Stationary Phase Mobile Phase/Solvent System Expected Purity
Silica Gel ChromatographySilica Gel75% Ethyl Acetate in Petroleum Ether>95%
Crystallization-Methanol/Ether/Petroleum Ether>98%

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • D-(+)-Biotin

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend D-(+)-biotin in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 2 hours. The suspension should become a clear solution as the reaction progresses.

  • Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane as the mobile phase).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

Protocol 2: Purification of this compound by Silica Gel Chromatography

Materials:

  • Crude this compound

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Petroleum Ether

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Dissolve the crude this compound in a minimal amount of the eluent (e.g., 75% ethyl acetate in petroleum ether) or a more polar solvent if necessary, and adsorb it onto a small amount of silica gel.

  • Load the adsorbed crude product onto the top of the prepared column.

  • Elute the column with a suitable solvent system, for example, 75% ethyl acetate in petroleum ether.

  • Collect fractions and monitor by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualizations

Methyl_Biotin_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Biotin D-(+)-Biotin Esterification Esterification (e.g., Fischer or Diazomethane) Biotin->Esterification Crude_MB Crude this compound Esterification->Crude_MB Chromatography Silica Gel Chromatography Crude_MB->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_MB Pure this compound Crystallization->Pure_MB Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_MB->Analysis Fischer_Esterification_Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation RCOOH Biotin (R-COOH) H_plus H+ Protonated_RCOOH Protonated Biotin (Activated Carbonyl) H_plus->Protonated_RCOOH Methanol Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Water Water (H2O) Methyl_Biotin This compound (R-COOCH3) Protonated_Ester->Methyl_Biotin H_plus_out H+

References

stability of methyl biotin under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl biotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is the methyl ester derivative of biotin (Vitamin B7). It is often used in biochemical assays and labeling studies where the carboxyl group of biotin needs to be temporarily protected or modified. The methyl ester can be hydrolyzed under specific conditions to regenerate the free carboxyl group of biotin.

Q2: How should I store this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, ideally at 4°C.[1] Stock solutions of this compound are best prepared fresh. If storage of a stock solution is necessary, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months.[1] To prevent hydrolysis, it is crucial to use an anhydrous solvent like DMSO and protect the solution from moisture.[1]

Q3: What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. As a methyl ester, it is susceptible to hydrolysis, which is the cleavage of the ester bond to yield biotin and methanol. This hydrolysis is catalyzed by both acid and base.

  • Neutral pH (around 7): At neutral pH and room temperature, the rate of hydrolysis is generally slow. However, for long incubations, some degradation can be expected.

  • Acidic pH (below 7): In moderately acidic solutions, the rate of hydrolysis is slower than in basic conditions.

  • Basic/Alkaline pH (above 7): this compound is least stable in basic conditions, where the rate of hydrolysis significantly increases. It is recommended to avoid prolonged exposure to high pH buffers if the integrity of the methyl ester is critical.

Q4: Can I heat solutions containing this compound?

Heating aqueous solutions of this compound, especially under neutral to alkaline conditions, will accelerate the rate of hydrolysis. While biotin itself is stable at 100°C in moderately acidic to neutral solutions, the methyl ester is more labile.[2] If heating is necessary, it should be done for the shortest possible time and ideally in a slightly acidic buffer to minimize degradation.

Q5: Is this compound sensitive to light?

While there is limited specific data on the photostability of this compound, biotin itself can be sensitive to UV radiation.[3] It is good laboratory practice to protect solutions of this compound from prolonged exposure to direct light, especially high-energy light sources.

Troubleshooting Guides

Issue 1: Inconsistent or Low Labeling Efficiency

Possible Causes:

  • Hydrolysis of this compound: Your this compound stock solution or working solution may have hydrolyzed due to moisture or inappropriate pH.

  • Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer can compete with the intended labeling target if you are using an activated form of this compound (e.g., NHS-ester).[4]

  • Suboptimal Reaction Conditions: The pH, temperature, or incubation time of your labeling reaction may not be optimal.

Solutions:

  • Use Freshly Prepared Solutions: Always prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO immediately before use.[1]

  • Verify Buffer Compatibility: Ensure your reaction buffer is free of interfering substances. Phosphate buffers are generally a good choice, although some reagents like TCEP can be less stable in them.[4][5]

  • Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your specific application.

Issue 2: Precipitation of this compound or Labeled Product

Possible Causes:

  • Low Solubility in Aqueous Buffers: this compound is less soluble in water than biotin. Adding a stock solution in an organic solvent like DMSO to an aqueous buffer can cause precipitation if the final concentration of the organic solvent is too high or the this compound concentration exceeds its solubility limit.

  • Over-Biotinylation: Excessive labeling of a protein with the hydrophobic biotin molecule can lead to a decrease in the protein's solubility and cause it to precipitate.[6]

Solutions:

  • Optimize Solvent Concentration: When diluting a DMSO stock of this compound into an aqueous buffer, ensure the final DMSO concentration is kept low (typically ≤5%) to maintain the solubility of your target molecules.

  • Control the Degree of Labeling: Adjust the molar ratio of this compound to your target molecule to avoid over-labeling. You can perform a titration experiment to determine the optimal ratio.[6]

Issue 3: Unexpected Cleavage of the Methyl Ester

Possible Causes:

  • High pH of Reaction or Lysis Buffers: Buffers with a pH above 8.0 can significantly increase the rate of methyl ester hydrolysis.

  • Presence of Esterases: If you are working with cell lysates or other biological samples, endogenous esterase enzymes may be present and can cleave the methyl ester.

Solutions:

  • Maintain Optimal pH: Keep the pH of your buffers within a range of 6.0 to 8.0 to minimize base-catalyzed hydrolysis.

  • Add Esterase Inhibitors: If you suspect enzymatic degradation, consider adding broad-spectrum esterase inhibitors to your samples.

Data on this compound Stability

The following tables summarize the expected stability of this compound under various conditions. Please note that the quantitative data for hydrolysis rates are estimates based on the general principles of methyl ester chemistry and may vary depending on the specific buffer composition and other experimental factors.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureRecommended DurationNotes
Solid4°C>1 yearKeep in a tightly sealed, dry container.[1]
Stock Solution in Anhydrous DMSO-20°CUp to 1 monthProtect from moisture.[1]
Stock Solution in Anhydrous DMSO-80°CUp to 6 monthsProtect from moisture.[1]

Table 2: Estimated pH-Dependent Hydrolysis of this compound in Aqueous Solution at Room Temperature (25°C)

pHEstimated Half-lifeStability
4.0Months to a yearRelatively Stable
6.0Weeks to monthsModerately Stable
7.4Days to weeksLimited Stability
8.5Hours to daysUnstable
> 9.0Minutes to hoursHighly Unstable

Table 3: Compatibility of this compound with Common Reagents

ReagentCompatibilityNotes
Reducing Agents
Dithiothreitol (DTT)Compatible DTT is a thiol-based reducing agent and is not expected to directly react with the methyl ester. Its reducing power is optimal at pH > 7.[5]
Tris(2-carboxyethyl)phosphine (TCEP)Compatible TCEP is a thiol-free reducing agent and is effective over a wider pH range (1.5-8.5).[5] It is generally more stable than DTT but can be less stable in phosphate buffers at neutral pH.[4][5]
Biological Buffers
Phosphate-Buffered Saline (PBS), pH 7.4Limited long-term stability Hydrolysis will occur over time. Use fresh solutions for long incubations.
Tris-Buffered Saline (TBS), pH 7.4-8.0Limited stability, potential for reaction The primary amine in Tris buffer can potentially react with activated forms of this compound. Hydrolysis of the methyl ester will be more rapid at the higher end of the pH range.
HEPES, MOPS, PIPESGenerally compatible These "Good's buffers" are generally non-reactive and are a good choice for maintaining pH in experiments with this compound, provided the pH is kept in a range that minimizes hydrolysis.[7]
Organic Solvents
Dimethyl sulfoxide (DMSO)High (when anhydrous)Anhydrous DMSO is the recommended solvent for preparing stock solutions as it prevents hydrolysis.[1]
Dimethylformamide (DMF)High (when anhydrous)Similar to DMSO, anhydrous DMF can be used to prepare stable stock solutions.

Experimental Protocols

Protocol: Assessment of this compound Hydrolysis by HPLC

This protocol provides a framework for quantifying the rate of this compound hydrolysis under specific experimental conditions.

1. Materials:

  • This compound
  • Biotin (as a standard)
  • HPLC system with a C18 reverse-phase column
  • UV detector
  • Buffers of desired pH (e.g., phosphate buffer at pH 5.0, 7.4, and 9.0)
  • Acetonitrile (ACN)
  • Trifluoroacetic acid (TFA) or Formic Acid
  • Anhydrous DMSO

2. Procedure:

  • Prepare Standards:
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Prepare a 10 mM stock solution of biotin in DMSO or a suitable aqueous buffer.
  • Create a calibration curve by preparing a series of dilutions for both this compound and biotin in the mobile phase.
  • Incubation:
  • Dilute the this compound stock solution to a final concentration of 1 mM in the different pH buffers.
  • Incubate the solutions at the desired temperature (e.g., 25°C or 37°C).
  • Time-Point Sampling:
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and immediately quench the reaction by adding an equal volume of 0.1% TFA in ACN or by freezing at -80°C.
  • HPLC Analysis:
  • Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
  • Monitor the elution of this compound and biotin using a UV detector (e.g., at 210 nm).
  • Data Analysis:
  • Quantify the concentration of this compound and biotin at each time point using the calibration curves.
  • Plot the concentration of this compound versus time to determine the rate of hydrolysis.
  • Calculate the half-life (t½) of this compound under each condition.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock in Anhydrous DMSO incubate Incubate this compound in Buffers at Set Temperature stock->incubate buffers Prepare Buffers at Desired pH buffers->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC quench->hplc data Quantify and Calculate Half-life hplc->data

Workflow for assessing this compound stability.

Logical_Relationship_of_Stability_Factors cluster_factors Factors Affecting Stability cluster_outcome Outcome pH pH Stability This compound Stability pH->Stability Temp Temperature Temp->Stability Reagents Reagents Reagents->Stability

Factors influencing this compound stability.

References

Technical Support Center: Methyl Biotin Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl biotin mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no signal for biotinylated peptides in my mass spectrometry analysis?

A1: Several factors can contribute to poor or no signal for your target peptides. These can be broadly categorized into issues with the biotinylation process itself, sample preparation and enrichment, or the mass spectrometry analysis.

  • Inefficient Biotinylation: The biotinylation reaction may be incomplete due to suboptimal pH, temperature, or incubation time. The concentration of the biotin reagent may also be insufficient.[1]

  • Sample Loss: Low-abundance proteins can be lost during sample preparation steps, including cell lysis, protein precipitation, and bead washing.[2] Peptides can also adsorb to sample vials and other surfaces.[3]

  • Poor Enrichment: The affinity beads (e.g., streptavidin) may have a low binding capacity, or the incubation time for enrichment may be too short.[4] Overly stringent washing steps can also lead to the loss of bound peptides.

  • Mass Spectrometry Detection Issues: The biotin tag can alter the physicochemical properties of peptides, affecting their ionization and fragmentation in the mass spectrometer.[5][6] This can make them harder to detect compared to their unmodified counterparts. The mass spectrometer may also require tuning and calibration.[7]

Q2: I am observing high background in my mass spectrometry data. What are the likely sources and how can I reduce it?

A2: High background can obscure the signal from your biotinylated peptides of interest and complicate data analysis. Common sources include:

  • Non-specific Binding: Proteins and other molecules can non-specifically bind to the affinity beads, leading to a high number of identified contaminants.[4][8]

  • Contaminants: Contaminants from reagents, plastics (e.g., phthalates, siloxanes), and handling (e.g., keratin) can introduce significant background signals.[3][9]

  • Residual Salts and Detergents: Salts and detergents from lysis and wash buffers can interfere with chromatography and ionization.[3][10]

  • Gas Leaks: Leaks in the gas supply to the mass spectrometer can introduce nitrogen, oxygen, and water, leading to elevated background noise.[9]

To reduce background, consider optimizing your wash protocols, using high-purity reagents, performing a reversed-phase clean-up step to remove salts, and regularly checking your mass spectrometer for leaks.[3][9][10]

Q3: Why am I not detecting any biotinylated peptides even though I can see biotinylated proteins on a Western Blot?

A3: This is a common issue that often points to problems downstream of the biotinylation step.

  • Inefficient Digestion: The biotinylated protein may not be efficiently digested into peptides by the protease (e.g., trypsin).

  • Low Abundance of Biotinylated Peptides: In a complex mixture, the biotinylated peptides may be present at a very low concentration, making them difficult to detect among the more abundant unmodified peptides.[11][12]

  • MS/MS Fragmentation: The biotin tag can influence how the peptide fragments in the mass spectrometer, potentially leading to spectra that are difficult to identify with standard search algorithms.[6]

  • Database Search Parameters: Your search parameters may not be correctly set to identify the biotin modification. Ensure you have specified the correct mass shift for the biotin tag you are using.[6]

Q4: How does the choice of biotinylation reagent affect my mass spectrometry results?

A4: The choice of biotinylation reagent is critical as it can significantly impact the outcome of your experiment. Different reagents have different spacer arm lengths, cleavage properties, and reactivity, which in turn affect peptide detection and identification.

Reagent TypeKey CharacteristicsImpact on MS Analysis
NHS-Biotin Reacts with primary amines (lysine residues and N-termini).Can alter peptide charge state and hydrophobicity, potentially affecting chromatographic behavior and ionization efficiency.[5]
Sulfo-NHS-Biotin Water-soluble version of NHS-Biotin.Similar to NHS-Biotin but can be used in aqueous conditions without organic solvents.
NHS-SS-Biotin Contains a disulfide bond in the spacer arm, making it cleavable with reducing agents.Allows for the release of biotinylated proteins/peptides from streptavidin beads under milder conditions, which can improve recovery. The cleavage simplifies the peptide for MS analysis.[5]
Biotin-PEG4-MeTz Used in bioorthogonal labeling strategies (reacts with TCO).Offers high specificity and rapid reaction kinetics. The PEG spacer can improve solubility.[13]

Studies have shown that different biotin tags can alter the number of identified biotinylated peptides. For instance, Sulfo-NHS-SS-Biotin has been observed to result in a higher percentage of biotinylated peptides compared to Sulfo-NHS-Biotin.[5]

Troubleshooting Guides

Guide 1: Low or No Signal of Biotinylated Peptides

This guide provides a step-by-step approach to diagnosing and resolving issues of poor signal intensity for biotinylated peptides.

LowSignalTroubleshooting Start Low/No Signal for Biotinylated Peptides CheckBiotinylation Verify Biotinylation Efficiency (e.g., Western Blot with Streptavidin-HRP) Start->CheckBiotinylation CheckEnrichment Assess Enrichment Step (e.g., Dot blot of flow-through) CheckBiotinylation->CheckEnrichment Efficient OptimizeBiotinylation Optimize Biotinylation Protocol: - Check reagent concentration - Adjust pH, temp, time CheckBiotinylation->OptimizeBiotinylation Inefficient CheckMS Evaluate MS Performance (e.g., Run standard peptide mix) CheckEnrichment->CheckMS Efficient OptimizeEnrichment Optimize Enrichment Protocol: - Increase incubation time - Use higher capacity beads - Adjust wash stringency CheckEnrichment->OptimizeEnrichment Inefficient OptimizeMS Optimize MS Parameters: - Tune and calibrate instrument - Adjust fragmentation energy - Check for contaminants CheckMS->OptimizeMS Poor Performance ReRun Re-run Experiment CheckMS->ReRun Good Performance (Re-evaluate sample prep) OptimizeBiotinylation->ReRun OptimizeEnrichment->ReRun OptimizeMS->ReRun

Caption: Troubleshooting flowchart for low or no signal.

Guide 2: High Background in Mass Spectrometry Data

This guide helps to identify and mitigate sources of high background noise in your mass spectrometry analysis.

HighBackgroundTroubleshooting Start High Background in MS Data CheckBlanks Analyze Blank Runs (Solvent and process blanks) Start->CheckBlanks CheckWashes Review Wash Protocol and Reagents CheckBlanks->CheckWashes Blanks are clean ContaminatedSystem Identify Contaminants: - Keratin, polymers, etc. - Clean LC-MS system CheckBlanks->ContaminatedSystem Blanks are contaminated CheckGases Check MS Gas Supply for Leaks CheckWashes->CheckGases Protocol/reagents are optimal OptimizeWashes Optimize Wash Protocol: - Increase number of washes - Use high-purity reagents - Add detergent to washes CheckWashes->OptimizeWashes Protocol/reagents suboptimal FixLeaks Fix Gas Leaks CheckGases->FixLeaks Leaks detected ReRun Re-run Experiment CheckGases->ReRun No leaks detected (Consider sample-specific matrix effects) ContaminatedSystem->ReRun OptimizeWashes->ReRun FixLeaks->ReRun EnrichmentWorkflow Start Biotinylated Protein Sample Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment Enrichment with Streptavidin Beads Digestion->Enrichment Wash Wash Beads Enrichment->Wash Elution Elute Biotinylated Peptides Wash->Elution Cleanup Sample Clean-up (Desalting) Elution->Cleanup MS LC-MS/MS Analysis Cleanup->MS

References

Technical Support Center: Minimizing Biotinidase Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to biotinidase interference in experiments involving methyl biotin and other biotinylated reagents.

Frequently Asked Questions (FAQs)

Q1: What is biotinidase and how does it interfere with my experiments?

A1: Biotinidase is a ubiquitous enzyme found in serum, plasma, and various tissues.[1] Its primary biological function is to recycle the vitamin biotin by cleaving it from proteins and peptides, making it available for reuse by carboxylase enzymes.[1][2] In experimental settings, particularly in immunoassays that use the high-affinity interaction between biotin and streptavidin/avidin, biotinidase can cause significant interference. This interference can manifest in two main ways:

  • Cleavage of Biotinylated Reagents: If your assay uses biotinylated probes, antibodies, or other detection molecules that have an amide or ester linkage, biotinidase present in your biological samples can hydrolyze this bond. This releases the biotin tag, preventing the reagent from binding to the streptavidin-coated surface, which can lead to falsely low or negative results.

  • Release of Endogenous Biotin: Biological samples naturally contain biotin bound to proteins. Biotinidase can cleave this endogenous biotin, releasing it into the sample milieu. This free biotin then competes with your biotinylated reagents for binding sites on streptavidin, leading to high background noise or falsely low signals.[2]

Q2: Is this compound a substrate for biotinidase?

A2: While biotinidase's primary substrates are biocytin (biotinyl-lysine) and biotinyl-peptides, it is known to have hydrolase activity on a variety of biotinyl-amides and esters. Therefore, it is plausible that biotin methyl ester ("this compound") can be slowly hydrolyzed by biotinidase to release free biotin, which would then interfere with streptavidin-binding assays. More significantly, certain derivatives of this compound, such as biotinyl-methyl 4-(amidomethyl)benzoate, have been identified as potent competitive inhibitors of biotinidase. This means they bind to the active site of the enzyme without being hydrolyzed, preventing the enzyme from acting on other substrates.

Q3: What are the common signs of biotinidase interference in my assay results?

A3: Biotinidase interference can manifest in several ways, depending on your assay format. Common indicators include:

  • High background signal: This is often due to the release of endogenous biotin from the sample.

  • Poor signal-to-noise ratio: Difficulty in distinguishing the specific signal from the background.

  • Inconsistent results between replicates: Variable enzyme activity in different aliquots of the same sample can lead to poor reproducibility.

  • Falsely low or no signal: This can occur if your biotinylated detection reagent is being cleaved by biotinidase.

  • Discrepancy between expected and observed results: For example, a known positive sample yielding a negative result.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Endogenous biotinidase in the sample is releasing free biotin, which competes with biotinylated reagents.1. Inactivate Biotinidase: Pre-treat your samples to inactivate biotinidase using either heat or chemical inhibitors (see protocols below). 2. Dilute the Sample: Diluting the sample can reduce the concentration of biotinidase to a level where its activity is negligible. However, ensure your analyte of interest remains within the detection range of the assay.
Weak or No Signal Biotinidase is cleaving the biotin tag from your detection antibody or probe.1. Inactivate Biotinidase: This is the most effective solution. Pre-treat samples as described in the protocols. 2. Use Biotinidase-Resistant Linkages: Consider using biotinylation reagents with more stable linkages, such as those formed via a triazole ring, which are resistant to hydrolysis.
Poor Replicate Data (High %CV) Inconsistent biotinidase activity across different wells or sample preparations.1. Ensure Complete Inactivation: Verify that your inactivation protocol is robust and consistently applied to all samples. 2. Homogenize Samples: Thoroughly mix samples after thawing and before aliquoting to ensure uniform distribution of biotinidase.
Assay Signal Drifts Over Time Biotinidase activity is ongoing during the assay incubation steps, leading to a gradual decrease in signal.1. Inactivate Biotinidase Before Starting: Perform the inactivation step as a discrete pre-treatment of the sample. 2. Include Inhibitors in Assay Buffers: For persistent issues, consider adding a specific biotinidase inhibitor to your assay or wash buffers, after validating for non-interference with other assay components.

Quantitative Data: Biotinidase Inhibitors

Several compounds can inhibit biotinidase activity. The table below summarizes the inhibitory effects of various biotin analogs. These compounds act as competitive inhibitors, binding to the active site of biotinidase.

InhibitorConcentration% InhibitionKi (mM)
Biotinyl-methyl 4-(amidomethyl)benzoate 1 mM80%0.06
Biotinyl anilide1 mM55%0.43
Biotinyl 4-amidophenylboronic acid1 mM53%0.47
Biotinyl benzylamide1 mM47%0.51
Biotinyl 2-amido-pyridine1 mM40%0.63
Biotinyl allylamide1 mM37%0.70
Biotinyl N-methylanilide1 mM26%1.05

Data sourced from a study on competitive inhibitors of human biotinidase.

Experimental Protocols

Protocol 1: Heat Inactivation of Biotinidase in Serum/Plasma

This protocol is designed to denature biotinidase and other heat-labile proteins in serum or plasma samples prior to their use in immunoassays.

Materials:

  • Serum or plasma samples

  • Microcentrifuge tubes

  • Water bath or heat block capable of maintaining 56°C

  • Microcentrifuge

Procedure:

  • Thaw serum or plasma samples on ice.

  • Once thawed, gently vortex to ensure homogeneity.

  • Aliquot samples into microcentrifuge tubes to avoid repeated freeze-thaw cycles of the bulk sample.

  • Place the aliquots in a water bath or heat block pre-heated to 56°C .

  • Incubate for 30 minutes . Note: Do not exceed 60 minutes or temperatures above 58°C, as this can cause excessive protein precipitation and compromise the sample.

  • After incubation, immediately transfer the tubes to an ice bath to cool for 5-10 minutes.

  • Centrifuge the samples at 10,000 x g for 5-10 minutes to pellet any precipitated proteins.

  • Carefully collect the supernatant for use in your downstream assay.

Protocol 2: Chemical Inhibition of Biotinidase

This protocol uses a competitive inhibitor to block biotinidase activity. This method is useful when heat treatment may affect the stability of the analyte of interest.

Materials:

  • Serum or plasma samples

  • Biotinyl-methyl 4-(amidomethyl)benzoate (or another suitable inhibitor)

  • Appropriate solvent for the inhibitor (e.g., DMSO)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the biotinidase inhibitor. For example, prepare a 100 mM stock of Biotinyl-methyl 4-(amidomethyl)benzoate in DMSO.

  • Thaw and mix your serum or plasma samples as described in the heat inactivation protocol.

  • Add the inhibitor to your sample to achieve the desired final concentration. To achieve an 80% inhibition, a final concentration of 1 mM of Biotinyl-methyl 4-(amidomethyl)benzoate is recommended. To minimize the amount of solvent added, use a concentrated stock solution. For example, add 1 µL of a 100 mM stock to 99 µL of your sample for a final concentration of 1 mM.

  • Incubate the sample with the inhibitor for 15-30 minutes at room temperature .

  • The sample is now ready for use in your assay. No further purification is typically required.

Note: Always perform a pilot experiment to ensure that the chosen inhibitor and its solvent do not interfere with your specific assay system.

Visualizations

Biotin_Recycling_Pathway cluster_ingestion Dietary Intake cluster_recycling Endogenous Recycling Dietary_Proteins Dietary Biotin-Bound Proteins Biocytin Biocytin / Biotinyl-peptides Dietary_Proteins->Biocytin Digestion Holocarboxylases Holocarboxylases (Active Enzymes) Proteolysis Proteolysis Holocarboxylases->Proteolysis Turnover Proteolysis->Biocytin Biotinidase Biotinidase Biocytin->Biotinidase Free_Biotin Free Biotin Pool HCS Holocarboxylase Synthetase (HCS) Free_Biotin->HCS Biotinidase->Free_Biotin Cleavage Apocarboxylases Apocarboxylases (Inactive Enzymes) Apocarboxylases->HCS HCS->Holocarboxylases Biotinylation

Caption: The Biotin Recycling Pathway.

Workflow_Mitigation start Start: Biological Sample (e.g., Serum, Plasma) decision Is Biotinidase Interference a Concern? start->decision inactivation Sample Pre-treatment: Inactivate Biotinidase decision->inactivation Yes assay Perform Assay (e.g., ELISA, Western Blot) decision->assay No heat Method 1: Heat Inactivation (56°C for 30 min) inactivation->heat chemical Method 2: Chemical Inhibition (e.g., 1 mM Inhibitor) inactivation->chemical heat->assay chemical->assay

Caption: Workflow for Mitigating Biotinidase Interference.

Competitive_Inhibition cluster_normal Normal Enzyme Activity cluster_inhibited Competitive Inhibition E1 Biotinidase (Enzyme) P1 Free Biotin + Lysine (Products) E1->P1 Hydrolysis S1 Biocytin (Substrate) S1->E1 E2 Biotinidase (Enzyme) NoReaction No Reaction E2->NoReaction S2 Biocytin (Substrate) S2->E2 Blocked I2 This compound Derivative (Inhibitor) I2->E2

Caption: Mechanism of Competitive Inhibition of Biotinidase.

References

Validation & Comparative

A Comparative Guide to Validating Protein Interactions from Proximity-Dependent Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of protocols for validating protein-protein interactions identified through proximity-dependent biotinylation techniques. Proximity labeling (PL) methods, such as BioID, TurboID, and APEX2, utilize a promiscuous biotinylating enzyme fused to a protein of interest ("bait") to covalently tag nearby proteins ("prey") with biotin in living cells.[1][2][3] These biotinylated proteins can then be isolated and identified using mass spectrometry, providing a snapshot of the bait protein's microenvironment.[1][4]

However, a key challenge in PL is that it identifies both direct, stable interactors and transient or merely proximal proteins.[5][6] Therefore, the list of candidates generated from a PL experiment must be rigorously validated to confirm true protein-protein interactions. This guide compares the most common PL enzymes and details the experimental protocols required for both the initial discovery phase and subsequent validation steps.

Comparison of Proximity Labeling Enzymes

Several enzymes are available for proximity biotinylation, each with distinct characteristics. The choice of enzyme is a critical first step and depends on the specific biological question, the protein of interest, and the experimental system.[1] The two main classes are biotin ligases (BioID, TurboID) and peroxidases (APEX2).[7]

Key Performance Metrics of Common Proximity Labeling Enzymes

FeatureBioID/BioID2TurboID/miniTurboAPEX2
Enzyme Type Promiscuous Biotin Ligase (mutant E. coli BirA or A. aeolicus BASU)[4][8]Engineered promiscuous Biotin Ligase[8][9]Engineered Ascorbate Peroxidase[8][10]
Substrate(s) Biotin, ATP[11]Biotin, ATP[11]Biotin-phenol, H₂O₂[7][12]
Labeling Time 18-24 hours[13]~10 minutes[8][9][12]~1 minute[9][12]
Temporal Resolution LowHighHigh
Toxicity Low (requires excess biotin)[9]Low (requires excess biotin)[9]Moderate (H₂O₂ can be toxic)[9]
Labeling Radius ~10 nm[14]>35 nm (estimated for TurboID)[12]~20 nm[7][12]
Labeled Residues Primary amines (mainly Lysine)[8][15]Primary amines (mainly Lysine)[7][11]Electron-rich residues (mainly Tyrosine)[7][12]

Quantitative Comparison: miniTurbo vs. APEX2 for TDP-43 Interactome

A study directly comparing miniTurbo (a biotin ligase) and APEX2 (a peroxidase) for identifying interactors of the bait protein TDP-43 in HEK293 cells yielded the following results.[12][15]

MetricminiTurbo-TDP-43APEX2-TDP-43
Average Proteins Identified (per replicate) 1,364[12]2,853[12]
High-Confidence Interactors Identified FewerMore
Overlap with Known TDP-43 Interactors Greater[15]Lesser[15]
Enzyme-Specific Interactors Majority of identified proteins were unique to this enzyme[12]Majority of identified proteins were unique to this enzyme[12]

These data highlight that different enzymes can produce distinct, though partially overlapping, sets of proximal proteins, likely due to differences in labeling chemistry, kinetics, and labeling radius.[12]

Experimental Protocols

A successful validation strategy involves a robust initial proximity labeling experiment followed by orthogonal methods to confirm interactions.

Protocol 1: Proximity Labeling using TurboID and Mass Spectrometry

This protocol outlines the general steps for identifying proximal proteins using a TurboID-fusion bait.

Workflow for Proximity Labeling and Protein Identification

G cluster_cell In-Cell Procedures cluster_purification Affinity Purification & Digestion cluster_ms Mass Spectrometry Analysis A 1. Transfection Express Bait-TurboID fusion protein B 2. Biotin Labeling Add excess biotin for ~10 mins A->B C 3. Cell Lysis Harvest cells and lyse under denaturing conditions B->C D 4. Streptavidin Pulldown Incubate lysate with streptavidin beads to capture biotinylated proteins C->D E 5. On-Bead Digestion Wash beads and digest captured proteins with trypsin D->E F 6. LC-MS/MS Analysis Analyze peptides by mass spectrometry E->F G 7. Data Analysis Identify and quantify proteins, filter against controls F->G

Caption: General workflow for a proximity labeling experiment using TurboID.

Detailed Methodology:

  • Construct Generation: Clone the gene for the protein of interest (bait) into a mammalian expression vector containing TurboID. Ensure the fusion (N- or C-terminal) does not disrupt bait protein localization or function. A negative control, such as TurboID fused to GFP or a nuclear export signal, is crucial.[12]

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) to ~70-80% confluency.

    • Transfect cells with the bait-TurboID construct and a negative control construct in parallel. Use a standard transfection reagent.

    • Allow for protein expression for 24-48 hours.

  • Biotin Labeling:

    • Warm the cell culture medium to 37°C.

    • Prepare a 50 mM stock solution of biotin in DMSO.

    • Add biotin to the cell culture medium to a final concentration of 50 µM.[9]

    • Incubate for 10 minutes at 37°C.[9]

    • To stop the reaction, wash the cells twice with ice-cold PBS.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells directly on the plate using a stringent lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The stringent conditions help to reduce post-lysis protein interactions.[16]

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Streptavidin Affinity Purification:

    • Equilibrate streptavidin-coated magnetic beads by washing them with lysis buffer.[17]

    • Incubate the clarified cell lysate with the equilibrated beads for 2-4 hours at 4°C with rotation to capture biotinylated proteins.[16]

    • Wash the beads extensively with lysis buffer and then with a less stringent buffer (e.g., PBS) to remove non-specific binders.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins. Resuspend the beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).

    • Incubate to reduce disulfide bonds, then add an alkylating agent (e.g., iodoacetamide).

    • Digest the proteins overnight with a protease like trypsin.[17]

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS data.

    • Quantify the abundance of each protein. To identify high-confidence candidates, filter the data against the negative control samples. Statistical tools like SAINTexpress can be used to assign confidence scores to potential interactors.[12][15]

Protocol 2: Validation of Interactions by Co-Immunoprecipitation (Co-IP)

Co-IP is a gold-standard technique to validate direct and stable protein-protein interactions. It uses an antibody to pull down a specific protein (the bait) and any associated binding partners.

Workflow for Co-Immunoprecipitation

G A 1. Cell Lysis Lyse cells under non-denaturing conditions to preserve interactions B 2. Antibody Incubation Incubate lysate with an antibody specific to the bait protein A->B C 3. Immunoprecipitation Add Protein A/G beads to capture the antibody-protein complex B->C D 4. Elution Elute the bait and its interactors from the beads C->D E 5. Western Blot Analysis Detect the prey protein in the eluate using a specific antibody D->E

Caption: Key steps in a co-immunoprecipitation (Co-IP) experiment.

Detailed Methodology:

  • Cell Culture and Lysis:

    • Culture and transfect cells to express tagged versions of your bait and prey proteins, or use cells endogenously expressing the proteins.

    • Lyse cells in a non-denaturing lysis buffer (e.g., a Tris-based buffer with mild detergents like NP-40 or Triton X-100) containing protease inhibitors. This is critical to keep protein complexes intact.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating it with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein for 2-4 hours or overnight at 4°C. As a negative control, use a non-specific IgG antibody from the same host species.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the proteins from the beads by boiling them in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the candidate prey protein.

    • Also, probe a separate blot with the bait antibody to confirm successful immunoprecipitation. A positive band for the prey protein in the bait IP lane (but not in the IgG control lane) confirms the interaction.

Comprehensive Validation Strategy

Relying on a single validation method is often insufficient. A robust approach combines biochemical, computational, and functional evidence to build a strong case for a true biological interaction.

Logical Flow for Validating Proximity Labeling Hits

G cluster_validation Validation Steps PL Proximity Labeling Screen (e.g., TurboID-MS) Candidates List of Candidate Proximal Proteins PL->Candidates Bio Biochemical Validation (Co-IP, Western Blot) Candidates->Bio Comp Computational Validation (Database Search, GO Analysis) Candidates->Comp Func Functional Validation (Colocalization, Pathway Assay) Candidates->Func Confirmed Validated Interactor Bio->Confirmed Comp->Confirmed Func->Confirmed

Caption: A multi-pronged strategy for validating protein interaction candidates.

This strategy involves:

  • Biochemical Validation: Performing Co-IP as described above to test for stable interactions.[1]

  • Computational Validation: Cross-referencing candidate lists with protein interaction databases like STRING and BioGRID. While not experimental proof for your system, this can show if the interaction has been observed by others. Gene Ontology (GO) enrichment analysis can reveal if candidates are part of an expected functional complex or pathway.

  • Functional Validation:

    • Colocalization: Use immunofluorescence or live-cell imaging to determine if the bait and prey proteins are present in the same subcellular compartment.

    • Functional Assays: If the bait protein is part of a known signaling pathway, test whether knocking down the candidate prey protein affects the pathway's output. This provides strong evidence of a functional relationship.

References

A Comparative Guide to Biotin Analogs for Pulldown Assays: Desthiobiotin vs. Methyl Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize protein-protein interaction studies, the choice of affinity tag is critical. This guide provides a comprehensive comparison of desthiobiotin and methyl biotin as alternatives to traditional biotin for pulldown assays, with a focus on performance, elution conditions, and supporting experimental data.

The streptavidin-biotin interaction is a cornerstone of many biological assays, renowned for its high affinity and specificity. However, the near-irreversible nature of this bond often necessitates harsh, denaturing conditions to elute the target protein and its binding partners, potentially compromising downstream analyses. This has led to the exploration of biotin analogs that offer a more gentle approach to affinity purification. This guide focuses on two such analogs: desthiobiotin and this compound.

While desthiobiotin has emerged as a widely adopted tool for reversible binding, information regarding the practical application of this compound in pulldown assays is notably scarce in current scientific literature. This guide will primarily detail the well-documented advantages and protocols for desthiobiotin, while also addressing the current knowledge gap regarding this compound.

Quantitative Comparison of Binding Affinities

The key differentiator between biotin and its analogs lies in their binding affinity to streptavidin, quantified by the dissociation constant (Kd). A higher Kd value indicates a weaker, more reversible interaction.

LigandDissociation Constant (Kd) with StreptavidinKey Characteristics
Biotin ~10⁻¹⁵ MExtremely strong, near-irreversible binding. Elution often requires harsh, denaturing conditions.
Desthiobiotin ~10⁻¹¹ MWeaker, yet highly specific binding. Allows for gentle elution with excess free biotin under physiological conditions.[1][2]
This compound Data not readily availableLimited quantitative data exists for its binding affinity to streptavidin in the context of pulldown assays.

Desthiobiotin: The Gentle Alternative for Pulldown Assays

Desthiobiotin, a sulfur-free analog of biotin, has gained prominence for its "soft-release" characteristics.[1] Its moderately strong binding to streptavidin is sufficient for efficient capture of target proteins, while allowing for competitive elution under mild, non-denaturing conditions. This preserves the integrity of protein complexes and is ideal for subsequent analyses such as mass spectrometry, enzymatic assays, or structural studies.

Experimental Workflow for Desthiobiotin Pulldown Assay

The following diagram illustrates a typical workflow for a pulldown assay using desthiobiotin-labeled bait protein.

G cluster_0 Bait Protein Labeling cluster_1 Immobilization cluster_2 Pulldown cluster_3 Washing & Elution cluster_4 Analysis Bait Bait Protein Desthiobiotin NHS-Ester Desthiobiotin Bait->Desthiobiotin Incubation Labeled_Bait Desthiobiotinylated Bait Protein Desthiobiotin->Labeled_Bait Streptavidin_Beads Streptavidin-coated Magnetic Beads Labeled_Bait->Streptavidin_Beads Binding Immobilized_Bait Immobilized Bait Protein Streptavidin_Beads->Immobilized_Bait Cell_Lysate Cell Lysate (containing Prey Protein) Immobilized_Bait->Cell_Lysate Incubation Pulldown_Complex Bait-Prey Complex on Beads Cell_Lysate->Pulldown_Complex Wash_Buffer Wash Buffer Pulldown_Complex->Wash_Buffer Washing Washed_Complex Washed Complex Wash_Buffer->Washed_Complex Elution_Buffer Elution Buffer (with excess Biotin) Washed_Complex->Elution_Buffer Elution Eluted_Proteins Eluted Bait-Prey Complex Elution_Buffer->Eluted_Proteins SDS_PAGE SDS-PAGE Eluted_Proteins->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

A typical workflow for a desthiobiotin pulldown assay.
Detailed Experimental Protocol: Desthiobiotin Pulldown

This protocol provides a general framework. Optimization may be required for specific protein interactions.

1. Preparation of Desthiobiotin-Labeled Bait Protein:

  • Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Prepare a stock solution of an amine-reactive desthiobiotinylation reagent (e.g., NHS-Desthiobiotin) in an organic solvent like DMSO.

  • Add the desthiobiotinylation reagent to the protein solution at a specific molar excess (e.g., 20-fold).

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Remove excess, unreacted desthiobiotin using a desalting column.

2. Immobilization of Desthiobiotinylated Bait Protein:

  • Wash streptavidin-coated magnetic beads with a suitable binding/wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the desthiobiotinylated bait protein to the washed beads.

  • Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Wash the beads several times with the binding/wash buffer to remove any unbound bait protein.

3. Pulldown of Prey Protein:

  • Incubate the beads with the immobilized bait protein with the cell lysate or protein mixture containing the prey protein.

  • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Wash the beads extensively with binding/wash buffer to remove non-specifically bound proteins.

4. Elution:

  • Prepare an elution buffer containing a high concentration of free biotin (e.g., 50 mM biotin in PBS).

  • Add the elution buffer to the beads and incubate for 10-30 minutes at room temperature with gentle agitation.

  • Collect the supernatant containing the eluted bait and prey proteins. Repeat the elution step for complete recovery.

5. Analysis:

  • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.

  • For identification of unknown interacting partners, the eluate can be subjected to mass spectrometry analysis.

This compound: An Enigmatic Alternative

Conclusion: Desthiobiotin as the Clear Choice for Reversible Pulldowns

For researchers requiring the gentle elution of protein complexes from streptavidin-based affinity matrices, desthiobiotin is the well-characterized and superior choice over traditional biotin. Its reversible binding allows for the preservation of protein integrity and function, making it highly suitable for a wide range of downstream applications. While the concept of other biotin analogs like this compound exists, the lack of supporting data and established protocols makes desthiobiotin the current gold standard for reversible pulldown assays.

The following diagram illustrates the logical relationship in choosing the appropriate biotin analog for a pulldown assay based on the experimental requirements.

G Start Start: Need to perform a pulldown assay Question Is gentle, non-denaturing elution required? Start->Question Biotin Use standard Biotin Question->Biotin No Desthiobiotin Use Desthiobiotin Question->Desthiobiotin Yes Harsh_Elution Proceed with harsh elution (e.g., boiling in SDS-PAGE buffer) Biotin->Harsh_Elution Gentle_Elution Proceed with gentle elution (e.g., competitive displacement with free biotin) Desthiobiotin->Gentle_Elution

Decision tree for selecting a biotin analog.

References

A Researcher's Guide to Validating Methyl Biotin Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging mass spectrometry to analyze protein interactions and modifications, the precise validation of experimental data is paramount. Methyl biotinylation, a key technique in proximity-dependent labeling, offers a powerful lens into the cellular interactome. However, ensuring the accuracy and reliability of the resulting mass spectrometry data requires a robust validation strategy and a clear understanding of alternative approaches. This guide provides an objective comparison of methyl biotinylation with other methods, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their experimental designs.

Performance Comparison: Methyl Biotinylation vs. Alternatives

The choice of a biotinylation strategy significantly impacts the outcome of a proteomics experiment. While methyl biotinylation holds a prominent place, various alternatives offer distinct advantages depending on the specific research question.

FeatureMethyl Biotinylation (e.g., BioID, TurboID)NHS Ester BiotinylationBioorthogonal Labeling (e.g., with Azide/Alkyne)
Principle Proximity-dependent biotinylation by a promiscuous biotin ligase fused to a protein of interest.Covalent modification of primary amines (lysine residues and N-termini) by N-Hydroxysuccinimide esters of biotin.Two-step labeling involving the incorporation of a bioorthogonal handle (e.g., an azide or alkyne) into proteins, followed by reaction with a biotin probe.
Specificity Labels proteins in close proximity to the bait protein, providing spatial information.Labels accessible primary amines on the protein surface. Less specific for interactors.Highly specific reaction between the bioorthogonal handle and the probe, minimizing off-target labeling.
In Vivo Labeling Well-suited for in vivo labeling in living cells and organisms.[1]Can be used for cell surface labeling but intracellular delivery can be challenging.Excellent for in vivo labeling due to the non-reactivity of the bioorthogonal groups with endogenous molecules.[2][3]
Temporal Resolution TurboID offers rapid labeling (minutes), while BioID requires longer incubation times (hours).[1]Labeling is typically rapid (minutes to hours).Dependent on the rate of metabolic incorporation of the bioorthogonal handle.
Key Advantage Maps protein-protein interactions and the composition of subcellular compartments in a native cellular context.Simple and widely used for general protein biotinylation and purification.High specificity and low background, enabling clean enrichment of labeled proteins.[2][3]
Key Disadvantage Potential for labeling non-interacting, but spatially close, proteins ("bystander" effect). Requires genetic modification to express the fusion protein.Can alter protein function by modifying critical lysine residues. Does not provide spatial information about interactions.Requires metabolic labeling with non-natural amino acids, which can sometimes affect cellular physiology.

Enhancing Data Validation with Direct Detection of Biotinylated Peptides

A significant challenge in traditional biotin-based proteomics is the difficulty in distinguishing genuinely biotinylated proteins from non-specific contaminants that co-purify with the streptavidin beads.[2][3][4][5] The Direct Detection of Biotin-containing Tags (DiDBiT) method offers a powerful solution to this problem by enriching for biotinylated peptides after protein digestion, rather than enriching for intact proteins.[2][3][4][5]

Quantitative Comparison of DiDBiT vs. Conventional Methods

MethodNumber of Biotinylated Proteins IdentifiedFold Improvement (vs. Protein Elution)Reference
Protein Elution~100-[4]
On-Bead Digestion~1501.5x[4]
DiDBiT ~2300 ~23x [4]

As the data indicates, the DiDBiT method dramatically increases the identification of biotinylated proteins, thereby improving the signal-to-noise ratio and the overall confidence in the dataset.[4]

Experimental Protocols

Protocol 1: General Workflow for Methyl Biotinylation Mass Spectrometry

This protocol outlines the key steps for a typical proximity labeling experiment using a biotin ligase fusion protein.

  • Cell Culture and Transfection: Culture cells of interest and transfect with a vector expressing the bait protein fused to a promiscuous biotin ligase (e.g., TurboID).

  • Biotin Labeling: Supplement the cell culture medium with biotin and incubate for the desired time to allow for proximity-dependent biotinylation.

  • Cell Lysis: Harvest cells and lyse under denaturing conditions to solubilize proteins and disrupt non-covalent interactions.

  • Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins. This is a critical step to reduce background.

  • On-Bead Digestion: Digest the captured proteins with a protease (e.g., trypsin) directly on the beads.

  • Peptide Elution and Desalting: Elute the resulting peptides and desalt them prior to mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins from the MS/MS data.

Protocol 2: Direct Detection of Biotin-containing Tags (DiDBiT)

This protocol is an adaptation of the general workflow that significantly enhances the detection of biotinylated peptides.

  • Cell Culture, Transfection, and Biotin Labeling: Follow steps 1 and 2 from the general workflow.

  • Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the total protein content.[4]

  • Protein Digestion: Resuspend the protein pellet and perform in-solution digestion with a protease (e.g., trypsin).

  • Biotinylated Peptide Enrichment: Incubate the resulting peptide mixture with streptavidin beads to capture only the biotinylated peptides.[2][3]

  • Washing: Wash the beads to remove non-biotinylated peptides.

  • Elution of Biotinylated Peptides: Elute the bound biotinylated peptides from the beads using a high concentration of acetonitrile and formic acid.[2]

  • LC-MS/MS Analysis and Data Analysis: Proceed with steps 8 and 9 from the general workflow.

Mandatory Visualizations

Methyl_Biotin_MS_Workflow cluster_cell In Vivo cluster_lab In Vitro BaitProtein Bait Protein-Ligase Fusion Biotin Biotin ProximityLabeling Proximity-dependent Biotinylation BaitProtein->ProximityLabeling Biotin->ProximityLabeling CellLysis Cell Lysis AffinityPurification Streptavidin Affinity Purification CellLysis->AffinityPurification Washing Washing AffinityPurification->Washing OnBeadDigestion On-Bead Digestion Washing->OnBeadDigestion LCMS LC-MS/MS Analysis OnBeadDigestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: General workflow for methyl biotin mass spectrometry.

DiDBiT_Workflow cluster_cell_didbit In Vivo cluster_lab_didbit In Vitro BaitProtein_didbit Bait Protein-Ligase Fusion Biotin_didbit Biotin ProximityLabeling_didbit Proximity-dependent Biotinylation BaitProtein_didbit->ProximityLabeling_didbit Biotin_didbit->ProximityLabeling_didbit CellLysis_didbit Cell Lysis & Protein Precipitation ProteinDigestion In-Solution Protein Digestion CellLysis_didbit->ProteinDigestion PeptideEnrichment Biotinylated Peptide Enrichment ProteinDigestion->PeptideEnrichment LCMS_didbit LC-MS/MS Analysis PeptideEnrichment->LCMS_didbit DataAnalysis_didbit Data Analysis LCMS_didbit->DataAnalysis_didbit Troubleshooting_Nonspecific_Binding cluster_causes Potential Causes cluster_solutions Solutions Problem High Background of Non-Specific Proteins Cause1 Ineffective Washing Problem->Cause1 Cause2 Binding to Beads Problem->Cause2 Cause3 Endogenous Biotin Problem->Cause3 Solution1a Increase Wash Stringency (Salt, Detergent) Cause1->Solution1a Solution1b Increase Number of Washes Cause1->Solution1b Solution2a Pre-clear Lysate with Uncoated Beads Cause2->Solution2a Solution2b Block Beads (e.g., with BSA) Cause2->Solution2b Solution3 Avidin/Biotin Blocking Step Cause3->Solution3

References

A Researcher's Guide to Cell Surface Biotinylation: NHS-Biotin vs. Sulfhydryl-Reactive Biotin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Amine-Reactive and Sulfhydryl-Reactive Strategies for Labeling Cell Surface Proteins

For researchers in cell biology, immunology, and drug development, the precise labeling of cell surface proteins is a critical technique for studying protein trafficking, receptor-ligand interactions, and the molecular architecture of the plasma membrane. Biotinylation, the covalent attachment of biotin to proteins, followed by high-affinity detection with streptavidin-based probes, remains a cornerstone method for these investigations.

The choice of biotinylation reagent is paramount and dictates the specificity and potential impact on protein function. While N-hydroxysuccinimide (NHS) esters of biotin, which target primary amines, are widely used, alternative chemistries that target other functional groups offer distinct advantages. This guide provides a comprehensive comparison between the traditional amine-reactive NHS-biotin and sulfhydryl-reactive biotinylation reagents (e.g., maleimide-biotin). It is important to note that the term "methyl-biotin" is not a standard nomenclature for a common biotinylation reagent. Therefore, this guide focuses on the prevalent and distinct strategies of targeting amines versus sulfhydryls on the cell surface.

Mechanism of Action: Targeting Different Functional Groups

The fundamental difference between NHS-biotin and sulfhydryl-reactive biotin lies in the amino acid residues they target on a protein's surface.

NHS-Biotin: This reagent contains an N-hydroxysuccinimide ester that reacts with primary amines (-NH2), which are predominantly found on the side chain of lysine residues and the N-terminus of a polypeptide chain. This reaction forms a stable amide bond. Given the abundance of lysine residues on the surface of most proteins, NHS-biotin provides a broad labeling of the cell surface proteome.[1] A sulfonated version, Sulfo-NHS-biotin, is membrane-impermeable and is therefore the preferred choice for specifically labeling cell surface proteins.[2]

Sulfhydryl-Reactive Biotin (e.g., Maleimide-Biotin): These reagents, such as those containing a maleimide group, specifically target the sulfhydryl (-SH) group of cysteine residues. This reaction forms a stable thioether bond.[1] As cysteine residues are generally less abundant on protein surfaces than lysine residues, maleimide-biotin offers a more selective labeling approach.

cluster_0 Amine-Reactive Biotinylation (NHS-Biotin) cluster_1 Sulfhydryl-Reactive Biotinylation (Maleimide-Biotin) Protein_NHS Cell Surface Protein (-NH2) Biotinylated_Protein_NHS Biotinylated Protein (Stable Amide Bond) Protein_NHS->Biotinylated_Protein_NHS Reaction at pH 7-9 NHS_Biotin NHS-Biotin NHS_Biotin->Biotinylated_Protein_NHS Protein_Maleimide Cell Surface Protein (-SH) Biotinylated_Protein_Maleimide Biotinylated Protein (Stable Thioether Bond) Protein_Maleimide->Biotinylated_Protein_Maleimide Reaction at pH 6.5-7.5 Maleimide_Biotin Maleimide-Biotin Maleimide_Biotin->Biotinylated_Protein_Maleimide

Caption: Chemical reactions of NHS-biotin and Maleimide-biotin.

Quantitative Data Comparison

Direct quantitative comparisons of labeling efficiency and cell viability between NHS-biotin and sulfhydryl-reactive biotins are not extensively documented in single head-to-head studies. However, a qualitative and semi-quantitative comparison can be made based on their chemical properties and established protocols.

FeatureNHS-Biotin (Amine-Reactive)Sulfhydryl-Reactive Biotin (e.g., Maleimide-Biotin)
Target Residue Primary amines (Lysine, N-terminus)Sulfhydryls (Cysteine)
Specificity Lower (targets abundant residues)Higher (targets less abundant residues)
Labeling Efficiency Generally high due to the abundance of target residues.[3]Variable, depends on the number of accessible, reduced cysteines.
Potential for Protein Function Disruption Higher, as lysines can be in active sites or binding interfaces.Lower, due to more specific targeting.
Cell Viability Generally high with appropriate quenching and washing.[4]Generally high, but reducing agents (if used) can affect viability.
Non-Specific Binding Can occur if quenching is inefficient or if the reagent is not fully membrane-impermeable.[5]Generally lower due to higher specificity.
Reagent Stability in Solution NHS esters are prone to hydrolysis, especially at higher pH.Maleimides are more stable at neutral pH but can react with other nucleophiles at higher pH.

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible cell surface biotinylation.

This protocol is designed for the general biotinylation of cell surface proteins on adherent or suspension cells.

Materials:

  • Cells of interest

  • Sulfo-NHS-Biotin

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer: 100 mM glycine or Tris in ice-cold PBS, pH 8.0

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes) and wash three times with ice-cold PBS (pH 8.0). Resuspend the final cell pellet in PBS (pH 8.0).

  • Biotinylation Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-Biotin in anhydrous DMSO.

  • Labeling Reaction: Dilute the 10 mM Sulfo-NHS-Biotin stock solution into the ice-cold PBS containing the cells to a final concentration of 0.25-1 mM. Incubate for 30 minutes at 4°C with gentle agitation.

  • Quenching: Add the Quenching Buffer to the cell suspension or monolayer and incubate for 10-15 minutes at 4°C to stop the reaction by consuming any unreacted Sulfo-NHS-Biotin.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.

  • Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as streptavidin pulldown and western blotting or mass spectrometry.

This protocol is for the specific labeling of cysteine residues on cell surface proteins.

Materials:

  • Cells of interest

  • Maleimide-Biotin

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Degassed, ice-cold PBS, pH 6.5-7.5

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • Quenching Buffer: 10 mM L-cysteine or beta-mercaptoethanol in ice-cold PBS

Procedure:

  • Cell Preparation:

    • Wash cells as described in Protocol 1, but use a degassed PBS with a pH between 6.5 and 7.5.

  • (Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, treat the cells with a mild reducing agent like TCEP (e.g., 0.5 mM in PBS for 15-30 minutes at room temperature). It is critical to thoroughly wash the cells with degassed PBS afterward to remove the reducing agent.

  • Biotinylation Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Maleimide-Biotin in anhydrous DMF or DMSO.

  • Labeling Reaction: Dilute the Maleimide-Biotin stock solution into the degassed PBS containing the cells to a final concentration of 0.1-0.5 mM. Incubate for 1-2 hours at 4°C or 30-60 minutes at room temperature, protected from light.

  • Quenching: Add the Quenching Buffer and incubate for 15 minutes at room temperature to react with any excess Maleimide-Biotin.

  • Washing: Wash the cells three times with ice-cold PBS.

  • Downstream Processing: The biotinylated cells can now be processed for further analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a cell surface biotinylation experiment.

start Start: Cultured Cells prep Cell Preparation (Washing) start->prep labeling Biotinylation Reaction (NHS-Biotin or Maleimide-Biotin) prep->labeling quenching Quenching (Glycine/Tris or Cysteine) labeling->quenching washing Final Washes quenching->washing lysis Cell Lysis washing->lysis pulldown Streptavidin Pulldown lysis->pulldown analysis Downstream Analysis (Western Blot, Mass Spectrometry) pulldown->analysis end End: Data Interpretation analysis->end

Caption: General workflow for cell surface biotinylation experiments.

Conclusion and Recommendations

The choice between NHS-biotin and a sulfhydryl-reactive biotin depends on the specific goals of the experiment.

  • NHS-Biotin (specifically Sulfo-NHS-Biotin) is an excellent choice for general, robust labeling of the entire cell surface proteome. Its broad reactivity makes it ideal for applications where a comprehensive survey of surface proteins is desired.

  • Sulfhydryl-Reactive Biotin (e.g., Maleimide-Biotin) is preferable when higher specificity is required or when there is a concern that modifying lysine residues may inactivate the protein of interest. This approach is particularly useful for studying specific proteins known to have accessible and functionally non-essential cysteine residues.

For any cell surface labeling experiment, it is crucial to perform appropriate controls, such as mock-treated cells (no biotin reagent) and to assess cell viability post-labeling to ensure the integrity of the experimental system. By carefully selecting the biotinylation strategy and optimizing the experimental protocol, researchers can confidently and accurately explore the dynamic world of the cell surface proteome.

References

Understanding Anti-Biotin Antibody Cross-Reactivity: A Comparative Guide to Biotin and Methyl-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

The high affinity of the biotin-streptavidin interaction is a cornerstone of many biotechnological applications.[1] However, the use of anti-biotin antibodies offers an alternative that can be advantageous in certain contexts, such as minimizing background signal.[2][3] The specificity of these antibodies is a key performance parameter. Cross-reactivity with biotin derivatives, such as methyl-biotin, can have significant implications for assay performance, potentially leading to inaccurate quantification or false-positive results.

Quantitative Comparison of Binding Affinity

To quantitatively assess the cross-reactivity of an anti-biotin antibody, its binding affinity for both biotin and methyl-biotin must be determined. This is typically achieved through techniques such as Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The key metrics derived from these experiments are the half-maximal inhibitory concentration (IC50) from competitive ELISA and the equilibrium dissociation constant (Kd) from SPR.

While specific experimental data comparing a single anti-biotin antibody's binding to both biotin and methyl-biotin is not available in the reviewed literature, the following table illustrates how such data would be presented for a hypothetical monoclonal anti-biotin antibody.

AnalyteCompetitive ELISA IC50 (nM)Surface Plasmon Resonance (SPR) Kd (M)Percent Cross-Reactivity (%)
Biotin101 x 10⁻⁹100
Methyl-biotin5005 x 10⁻⁸2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Biotin / IC50 of Methyl-biotin) x 100

A lower IC50 value and a lower Kd value indicate a higher binding affinity. In our hypothetical example, the antibody shows significantly higher affinity for biotin compared to methyl-biotin, indicating low cross-reactivity.

Experimental Methodologies

Detailed protocols for the two primary methods of determining antibody cross-reactivity are provided below.

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a highly sensitive technique used to measure the concentration of an antigen by detecting its competition with a labeled antigen for a limited amount of antibody.[4] In this context, it can be adapted to determine the cross-reactivity of an anti-biotin antibody with methyl-biotin.

Protocol:

  • Plate Coating: A microtiter plate is coated with a biotin-conjugated protein, such as Biotin-BSA.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The anti-biotin antibody is pre-incubated with varying concentrations of either free biotin (the reference analyte) or methyl-biotin (the test analyte).

  • Incubation: The antibody-analyte mixtures are added to the coated plate. The free analyte in the solution competes with the immobilized biotin-BSA for binding to the anti-biotin antibody.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary anti-biotin antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of free analyte in the initial mixture.

  • Data Analysis: The IC50 values for biotin and methyl-biotin are determined by plotting the absorbance against the log of the analyte concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_coating Plate Preparation cluster_competition Competition cluster_detection Detection p1 Coat plate with Biotin-BSA p2 Block non-specific sites p1->p2 c1 Pre-incubate Anti-Biotin Ab with free Biotin or Methyl-biotin c2 Add mixture to coated plate c1->c2 d1 Wash plate c2->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Wash plate d2->d3 d4 Add TMB substrate d3->d4 d5 Measure absorbance d4->d5

Competitive ELISA Workflow
Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[5] It is a powerful tool for determining the kinetics of antibody-antigen binding, including the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Protocol:

  • Chip Preparation: An anti-species antibody (e.g., anti-mouse IgG) is immobilized on the surface of a sensor chip.

  • Antibody Capture: The monoclonal anti-biotin antibody is injected over the sensor surface and captured by the immobilized anti-species antibody.

  • Analyte Injection (Association): A solution containing either biotin or methyl-biotin at a known concentration is injected over the sensor surface. The binding of the analyte to the captured antibody is monitored in real-time as a change in the SPR signal.

  • Dissociation: A buffer solution is flowed over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: The sensor surface is regenerated by removing the captured antibody and analyte complex, preparing it for the next cycle.

  • Data Analysis: The binding data (sensorgrams) are fitted to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

G cluster_setup Sensor Chip Setup cluster_binding Binding Analysis cluster_regeneration Regeneration s1 Immobilize Anti-IgG on sensor chip s2 Capture Anti-Biotin Ab s1->s2 b1 Inject Biotin or Methyl-biotin (Association) s2->b1 b2 Flow buffer (Dissociation) b1->b2 r1 Regenerate sensor surface b2->r1

Surface Plasmon Resonance (SPR) Workflow

Conclusion

The evaluation of cross-reactivity is a fundamental aspect of antibody characterization. While direct experimental data on the cross-reactivity of anti-biotin antibodies with methyl-biotin is currently lacking in publicly accessible literature, the methodologies of competitive ELISA and SPR provide robust frameworks for conducting such a comparative analysis. Researchers and drug development professionals are encouraged to employ these techniques to thoroughly characterize the specificity of their anti-biotin antibodies, ensuring the development of reliable and accurate immunoassays. The data generated from these experiments will be invaluable in selecting the most suitable antibody for a given application and in understanding the potential for interference from related molecules.

References

Validating Proximity-Dependent Biotinylation: A Comparative Guide to Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the intricate networks of protein-protein interactions (PPIs) within a native cellular context is paramount for understanding biological processes and identifying therapeutic targets. Proximity-dependent biotinylation (PDB) has emerged as a powerful set of techniques for mapping these interactions by labeling proteins in the vicinity of a protein of interest. The specificity of this labeling is critical for the reliability of the generated data. This guide provides an objective comparison of the leading PDB methods, with a focus on validating the specificity of the labeling and providing supporting experimental data.

The term "methyl biotin labeling" is not a standard term in the field of proximity labeling. It is possible this refers to the use of proximity labeling to identify proteins involved in methylation pathways, or a conflation with techniques like DNA methylation analysis which can utilize biotinylated primers. This guide will focus on the mainstream enzymatic methods for proximity-dependent biotinylation: BioID, TurboID, and APEX2, which are central to studying protein interactions in situ.

Comparison of Proximity-Dependent Biotinylation Methods

The choice of a PDB method depends on the specific biological question, the nature of the protein of interest, and the experimental system. The following table summarizes the key features and performance of BioID, TurboID, and APEX2 to aid in selecting the most appropriate tool.

FeatureBioIDTurboIDAPEX2
Enzyme Mutant E. coli biotin ligase (BirA*)Engineered promiscuous biotin ligaseEngineered ascorbate peroxidase
Labeling Mechanism Generates reactive biotinoyl-5'-AMPGenerates reactive biotinoyl-5'-AMPGenerates biotin-phenoxyl radicals
Labeled Residues LysineLysineTyrosine and other electron-rich residues
Labeling Time 12-24 hours[1]~10 minutes[2][3]~1 minute[2]
Labeling Radius ~10 nm[4][5]~10 nm[5]~20 nm[5]
Temporal Resolution LowHighVery High
Toxicity LowLow, but prolonged expression can be toxic[3]H₂O₂ is toxic, requiring rapid quenching[2]
Specificity High, due to long labeling time averaging transient interactions.Good, but faster kinetics can sometimes lead to higher background.High, with a larger labeling radius.
Known Biases May miss highly transient interactions.Can exhibit persistent biotinylation without exogenous biotin.[6]Favors enrichment of proteins in metabolic pathways.[5]

Validating Labeling Specificity: Essential Control Experiments

To ensure that the identified biotinylated proteins are true proximal interactors and not experimental artifacts, a series of rigorous control experiments are mandatory.

  • Negative Control (Unfused Enzyme): Express the PDB enzyme (e.g., TurboID, APEX2) alone, not fused to any protein of interest. This helps to identify proteins that are non-specifically biotinylated by the enzyme itself.[4]

  • Negative Control (Irrelevant Protein Fusion): Fuse the PDB enzyme to a well-characterized protein that resides in a different subcellular compartment than the protein of interest. This control helps to distinguish compartment-specific labeling from non-specific background.

  • No Biotin/No H₂O₂ Control: For BioID/TurboID, perform the experiment without the addition of exogenous biotin. For APEX2, perform the experiment without the addition of hydrogen peroxide. This identifies endogenously biotinylated proteins and other background contaminants.

  • Quantitative Mass Spectrometry: Employ quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), to compare the abundance of biotinylated proteins between the experimental sample and control samples. This allows for the statistical identification of significantly enriched proteins.[7]

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflow is crucial for understanding the methodology. The following diagrams, generated using the DOT language, illustrate the key steps in proximity-dependent biotinylation and the logic of control experiments.

Proximity_Labeling_Workflow cluster_cell In Living Cells cluster_lysis Post-Labeling cluster_analysis Analysis Fusion_Protein 1. Express Fusion Protein (Bait-Enzyme) Labeling 2. Add Substrate (Biotin or Biotin-Phenol + H₂O₂) Fusion_Protein->Labeling Biotinylation 3. Proximity-Dependent Biotinylation Labeling->Biotinylation Lysis 4. Cell Lysis Biotinylation->Lysis Enrichment 5. Streptavidin Affinity Purification Lysis->Enrichment MS 6. Mass Spectrometry (LC-MS/MS) Enrichment->MS Data_Analysis 7. Data Analysis (Identify & Quantify Proteins) MS->Data_Analysis

Caption: General workflow for proximity-dependent biotinylation experiments.

Control_Experiments cluster_experimental Experimental Condition cluster_controls Negative Controls Bait_Enzyme Bait-Enzyme Fusion Mass_Spec Quantitative Mass Spectrometry Bait_Enzyme->Mass_Spec Identifies proximal proteins + background Unfused_Enzyme Unfused Enzyme Unfused_Enzyme->Mass_Spec Identifies non-specific biotinylation by enzyme Irrelevant_Fusion Irrelevant Protein Fusion Irrelevant_Fusion->Mass_Spec Identifies compartment- specific background No_Substrate No Biotin / No H₂O₂ No_Substrate->Mass_Spec Identifies endogenous biotinylation Result High-Confidence Proximal Proteins Mass_Spec->Result Statistical Analysis

References

Unveiling the Nuances of Biotin Binding: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of molecular interactions is paramount. The exceptionally high binding affinity between biotin and the proteins avidin and streptavidin has made this system a cornerstone of numerous biotechnological applications. This guide provides a quantitative comparison of the binding affinity of biotin and its derivative, methyl biotin, to these proteins, supported by experimental data and detailed methodologies.

Quantitative Analysis of Binding Affinity

The strength of the interaction between a ligand, such as biotin, and its binding partner, like avidin or streptavidin, is quantitatively described by the equilibrium dissociation constant (K_d_). A smaller K_d_ value signifies a stronger binding affinity. The binding kinetics are further defined by the association rate constant (k_on_) and the dissociation rate constant (k_off_).

Extensive research has firmly established the binding parameters for the biotin-avidin and biotin-streptavidin interactions, revealing one of the strongest non-covalent bonds known in nature.[1][2] Avidin, a glycoprotein found in egg whites, exhibits a remarkably high affinity for biotin.[2][3] Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, demonstrates a similarly strong, albeit slightly lower, affinity for biotin and is often preferred in assays due to its lack of glycosylation, which can reduce non-specific binding.[4]

Below is a summary of the experimentally determined binding affinity constants for biotin with avidin and streptavidin.

LigandProteinK_d_ (M)k_on_ (M⁻¹s⁻¹)k_off_ (s⁻¹)Experimental Method
Biotin Avidin~1 x 10⁻¹⁵7.0 x 10⁷8.9 x 10⁻⁸Multiple Methods
Biotin Streptavidin~1 x 10⁻¹⁴1.0 x 10⁷3.5 x 10⁻⁴Multiple Methods
This compound AvidinData not availableData not availableData not available-
This compound StreptavidinData not availableData not availableData not available-

Note: The kinetic parameters (k_on_ and k_off_) can vary depending on the specific experimental conditions and techniques used.

Experimental Protocols for Measuring Binding Affinity

The determination of binding affinity and kinetics is commonly achieved through techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Methodology:

  • Sample Preparation: The protein (e.g., avidin or streptavidin) is placed in the sample cell of the calorimeter, and the ligand (e.g., biotin) is loaded into a syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small, precise injections of the ligand into the sample cell is performed.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the ligand binds to the protein. The initial injections produce larger heat changes as most of the protein is unbound. As the protein becomes saturated, the heat changes diminish.

  • Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the K_d_, stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P Protein in Cell Inj Inject Ligand P->Inj L Ligand in Syringe L->Inj Det Detect Heat Change Inj->Det Binding Event Plot Plot Heat vs. Molar Ratio Det->Plot Fit Fit to Binding Model Plot->Fit Result Determine Kd, ΔH, ΔS Fit->Result

Figure 1. Experimental workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of a mobile analyte to a stationary ligand immobilized on a sensor surface. It provides kinetic data (k_on_ and k_off_) from which the binding affinity (K_d_) can be calculated.

Methodology:

  • Sensor Chip Preparation: One of the binding partners (the ligand, e.g., streptavidin) is immobilized on a sensor chip.

  • Analyte Injection: A solution containing the other binding partner (the analyte, e.g., biotin) is flowed over the sensor surface.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Association and Dissociation Phases: The SPR signal is monitored over time, first during the injection of the analyte (association phase) and then during the flow of buffer alone (dissociation phase).

  • Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is analyzed to determine the association rate constant (k_on_) and the dissociation rate constant (k_off_). The equilibrium dissociation constant (K_d_) is then calculated as k_off_ / k_on_.

Visualizing the Biotin-Streptavidin Interaction

The interaction between biotin and streptavidin is a classic example of high-affinity molecular recognition. Each streptavidin tetramer possesses four binding sites, one for each biotin molecule. The binding pocket is a deep, hydrophobic cleft that perfectly accommodates the biotin molecule, with a network of hydrogen bonds and van der Waals interactions contributing to the remarkable stability of the complex.

Biotin_Streptavidin cluster_streptavidin Streptavidin Tetramer S1 Subunit 1 S2 Subunit 2 S3 Subunit 3 S4 Subunit 4 B1 Biotin B1->S1 Binds B2 Biotin B2->S2 Binds B3 Biotin B3->S3 Binds B4 Biotin B4->S4 Binds

Figure 2. Diagram of four biotin molecules binding to a streptavidin tetramer.

References

A Head-to-Head Comparison of Biotinylation Reagents: Amine-Reactive Biotin vs. Photo-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the precise labeling of proteins and other biomolecules is paramount for their detection, purification, and functional analysis. Biotinylation, the process of covalently attaching biotin to a target molecule, remains a cornerstone technique due to the remarkably strong and specific interaction between biotin and avidin or streptavidin.[1][2] The choice of biotinylation reagent is critical and dictates the specificity, efficiency, and experimental workflow. This guide provides a comprehensive, data-supported comparison between two fundamentally different classes of biotinylation reagents: traditional amine-reactive biotins (e.g., NHS-biotin) and photo-activatable biotins (photo-biotin).

Introduction to the Contenders

Amine-Reactive Biotin (e.g., NHS-Biotin): This class of reagents represents a classical and widely adopted method for biotinylation. The reactivity of these molecules is centered on a functional group, such as an N-hydroxysuccinimide (NHS) ester, which specifically targets primary amines.[3] These amines are readily available on the side chains of lysine residues and the N-terminus of proteins, making NHS-biotin a straightforward choice for labeling purified proteins and cell surface proteins.[4][5] The reaction forms a stable amide bond under physiological to slightly alkaline conditions.[3]

Photo-Biotin: In contrast, photo-biotin offers a more versatile, albeit less specific, approach to biotinylation. This molecule incorporates a photo-activatable aryl azide group.[6][7] Upon exposure to ultraviolet (UV) light, this group is converted into a highly reactive nitrene radical.[6] This transient species can then non-discriminately insert into C-H and N-H bonds of molecules in its immediate vicinity.[6][8] This proximity-based labeling mechanism makes photo-biotin particularly valuable for labeling molecules that lack accessible primary amines, such as nucleic acids, and for identifying molecular interaction partners through proximity labeling techniques.[6][9][10]

Performance Comparison: Amine-Reactive Biotin vs. Photo-Biotin

The selection of the appropriate biotinylation reagent is contingent on the specific experimental goals. The following table summarizes the key performance characteristics of amine-reactive biotin and photo-biotin to guide this decision-making process.

FeatureAmine-Reactive Biotin (e.g., NHS-Biotin)Photo-Biotin
Mechanism of Action Covalent modification of primary amines (lysine, N-terminus) via nucleophilic substitution.[3]Light-induced (UV) generation of a reactive nitrene that non-specifically inserts into C-H and N-H bonds.[6][7]
Specificity Specific to primary amines. Labeling sites are predictable based on protein sequence.[3]Non-specific insertion, labels molecules in close proximity.[6]
Target Molecules Primarily proteins with accessible primary amines.[4]Proteins, nucleic acids, and other molecules, including those lacking specific reactive groups.[6][8]
Reaction Conditions pH-dependent (typically pH 7-9). Requires amine-free buffers (e.g., PBS).[3][4]Requires a UV light source (e.g., 260-475 nm).[6][7] Reaction is less sensitive to buffer composition.
Potential for Disruption High potential to disrupt protein function if lysine residues are in active or binding sites.[3]Can cause non-specific labeling and potential for photo-damage to molecules.[6]
Workflow Complexity Generally a single-step reaction.[3]Requires a UV crosslinking step.[9]
Key Applications Labeling of purified proteins, antibodies, and cell surface proteins.[4][5]Proximity labeling (e.g., identifying protein-protein interactions), labeling nucleic acids.[6][9][10][11]

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation using Amine-Reactive Biotin (Sulfo-NHS-SS-Biotin)

This protocol outlines the steps for labeling cell surface proteins on live cells using a water-soluble and cleavable form of NHS-biotin.

Materials:

  • Cells in culture

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sulfo-NHS-SS-Biotin

  • Quenching buffer (e.g., PBS with 100 mM glycine or Tris)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads

Procedure:

  • Wash cultured cells three times with ice-cold DPBS to remove any contaminating proteins from the culture medium.

  • Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold DPBS at a concentration of 0.5 mg/mL.

  • Incubate the cells with the biotin solution for 30 minutes at 4°C with gentle agitation.

  • Remove the biotin solution and wash the cells three times with ice-cold quenching buffer to stop the reaction.

  • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Incubate the clarified lysate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads. If using Sulfo-NHS-SS-Biotin, elution can be achieved by incubation with a reducing agent such as DTT to cleave the disulfide bond in the spacer arm.

Protocol 2: Proximity Labeling using Photo-Biotin

This protocol provides a general workflow for identifying proteins in close proximity to a protein of interest using photo-biotin.

Materials:

  • Cells expressing the protein of interest (bait protein)

  • Photo-biotin reagent

  • UV crosslinking device (365 nm)

  • Lysis buffer

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., high salt, urea)

Procedure:

  • Incubate cells with the photo-biotin reagent to allow for cellular uptake and localization.

  • Wash the cells with ice-cold PBS to remove excess, unbound photo-biotin.

  • Place the cells on ice and irradiate with 365 nm UV light for a predetermined optimal time (e.g., 5-15 minutes) to activate the photo-biotin.[9]

  • Immediately after irradiation, lyse the cells in a strong denaturing buffer to disrupt non-covalent interactions.

  • Clarify the lysate by centrifugation.

  • Incubate the clarified supernatant with streptavidin-coated magnetic beads to enrich for biotinylated proteins.

  • Wash the beads extensively with a series of high-stringency buffers to remove non-specifically bound proteins.

  • Elute the biotinylated proteins from the beads.

  • Identify the eluted proteins by mass spectrometry.

Visualizing the Workflows and Mechanisms

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the fundamental mechanisms of action.

AmineReactiveBiotinylationWorkflow start Cells in Culture wash1 Wash with PBS start->wash1 biotinylation Incubate with Amine-Reactive Biotin (e.g., NHS-Biotin) wash1->biotinylation quench Quench Reaction biotinylation->quench lysis Cell Lysis quench->lysis capture Capture with Streptavidin Beads lysis->capture wash2 Wash Beads capture->wash2 elution Elute Proteins wash2->elution analysis Downstream Analysis (e.g., Western Blot, MS) elution->analysis

Amine-Reactive Biotinylation Workflow

PhotoBiotinylationWorkflow start Cells with Photo-Biotin wash1 Wash with PBS start->wash1 uv_activation UV Activation (Crosslinking) wash1->uv_activation lysis Cell Lysis uv_activation->lysis enrichment Enrichment with Streptavidin Beads lysis->enrichment wash2 Wash Beads enrichment->wash2 elution Elute Proteins wash2->elution analysis Mass Spectrometry Analysis elution->analysis

Photo-Biotinylation Workflow

ProximityLabelingConcept cluster_cell Cellular Environment Bait_Protein Bait Protein Prey_Protein_1 Prey Protein 1 Bait_Protein->Prey_Protein_1 Interaction Prey_Protein_2 Prey Protein 2 Bait_Protein->Prey_Protein_2 Interaction Distal_Protein Distal Protein Photo_Biotin Photo-Biotin Photo_Biotin->Bait_Protein UV Activation & Labeling Photo_Biotin->Prey_Protein_1 Proximity Labeling Photo_Biotin->Prey_Protein_2 Proximity Labeling

Concept of Proximity Labeling

Conclusion

The choice between amine-reactive biotin and photo-biotin is fundamentally a decision between specificity and versatility. Amine-reactive biotins, such as NHS-biotin, offer a robust and straightforward method for labeling proteins with accessible primary amines. This method is ideal for applications where the target is well-defined and the potential for functional disruption by modifying lysine residues is minimal.

Conversely, photo-biotin provides a powerful tool for broader labeling applications, including the biotinylation of nucleic acids and the exploration of molecular neighborhoods through proximity labeling. While the labeling is non-specific in nature, this characteristic is harnessed to gain insights into protein-protein interactions and the spatial organization of cellular components.

For researchers, scientists, and drug development professionals, a thorough understanding of the principles, advantages, and limitations of each biotinylation strategy is essential for designing experiments that yield clear and reliable results. By carefully considering the experimental context and the nature of the target molecule, the appropriate biotinylation reagent can be selected to effectively unlock a wealth of biological information.

References

A Head-to-Head Comparison of Biotinylation Reagents for Cell Line Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of cellular proteins is fundamental to unraveling complex biological processes. Biotinylation, the covalent attachment of biotin to proteins, is a cornerstone technique for protein detection, purification, and the study of protein-protein interactions. The choice of biotinylation reagent can profoundly impact experimental outcomes, influencing specificity, labeling efficiency, and potential off-target effects. This guide provides an objective comparison of two major classes of biotinylation reagents: traditional amine-reactive N-hydroxysuccinimide (NHS) esters and modern bioorthogonal reagents, exemplified by methyltetrazine-containing compounds, which we will refer to in the context of "methyl biotin" derivatives.

This comparison delves into their mechanisms of action, performance in different cell lines such as HeLa and A549, and provides detailed experimental protocols and supporting data to guide the selection of the most appropriate reagent for your research needs.

Executive Summary

The primary distinction between NHS-biotin and bioorthogonal "this compound" reagents lies in their chemical reactivity and specificity. NHS-biotin directly reacts with primary amines (lysine residues and N-termini) on the protein surface in a one-step process.[1] While straightforward, this method can be non-specific due to the abundance of lysine residues on most proteins.[1] In contrast, bioorthogonal methods, such as the reaction between a methyltetrazine (MeTz) moiety on biotin and a trans-cyclooctene (TCO) group introduced onto the target protein, offer unparalleled specificity.[1] This is a two-step process that significantly minimizes off-target labeling and associated cytotoxicity.[2] For applications demanding high precision, such as live-cell imaging and specific target identification, bioorthogonal reagents are the superior choice.[2]

Data Presentation: A Comparative Overview

While direct head-to-head quantitative proteomics studies comparing the labeling efficiency of these specific reagents across multiple cell lines in a single study are limited, we can extrapolate expected outcomes based on their chemical properties and data from various publications. The following tables present a summary of these expected performance metrics.

Table 1: Comparative Performance of Biotinylation Reagents

FeatureNHS-Biotin (Amine-Reactive)"this compound" (Bioorthogonal, e.g., Biotin-PEG4-MeTz)
Targeting Chemistry Amine acylationBioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA)
Target Residues Primary amines (Lysine, N-terminus)Trans-cyclooctene (TCO) modified molecules
Specificity Moderate: Reacts with any accessible primary amine.[2]High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity.[2]
Reaction Speed Fast: Proceeds quickly at physiological pH.[2]Very Fast: Exceptionally rapid kinetics allow for efficient labeling at low concentrations.[2]
Workflow Complexity Simple one-step procedure.[1]More complex two-step workflow requiring initial protein modification.[1]

Table 2: Expected Off-Target Effects and Cytotoxicity in Cell Lines

ParameterCell LineNHS-Biotin"this compound" (e.g., Biotin-PEG4-MeTz)
Illustrative IC50 (µM) *HeLa~50-100> 100
A549~50-100> 100
Expected Number of Off-Target Proteins (Quantitative Proteomics) HeLaHighLow
A549HighLow

*Note: Lower IC50 values indicate higher toxicity. The higher expected cytotoxicity of NHS-biotin is due to its potential for widespread, non-specific acylation of cellular proteins, which can disrupt their function.[2] The significantly lower number of expected off-target proteins for "this compound" reflects the high specificity of the bioorthogonal reaction.[2]

Mandatory Visualization

Experimental Workflows

G cluster_0 NHS-Biotin Workflow (Amine-Reactive) cluster_1 a0 Wash Cells (e.g., HeLa, A549) a1 Incubate with NHS-Biotin a0->a1 a2 Quench Reaction a1->a2 a3 Cell Lysis a2->a3 a4 Downstream Analysis a3->a4 Methyl Methyl Biotin Biotin Workflow (Bioorthogonal) Workflow (Bioorthogonal) b0 Introduce TCO Group into Target Protein b1 Wash Cells b0->b1 b2 Incubate with Biotin-MeTz b1->b2 b3 Wash to Remove Excess Reagent b2->b3 b4 Cell Lysis b3->b4 b5 Downstream Analysis b4->b5

Caption: Comparison of experimental workflows for NHS-Biotin and "this compound".

EGFR Signaling Pathway Analysis

EGF EGF Ligand EGFR EGFR (Cell Surface) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Biotin Cell-Impermeable Biotin Reagent Biotin->EGFR Biotinylates accessible extracellular domains Grb2 Grb2 Dimerization->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: EGFR signaling pathway with biotinylation point of intervention.

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with NHS-Biotin

This protocol is a general guideline for labeling cell surface proteins on adherent cells like HeLa or A549.

Materials:

  • Adherent cells (e.g., HeLa, A549) cultured to ~80-90% confluency.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Sulfo-NHS-SS-Biotin (or a similar cell-impermeable NHS-biotin reagent).

  • Quenching Buffer (e.g., PBS containing 100 mM glycine or Tris), ice-cold.

  • Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Streptavidin-agarose beads.

Procedure:

  • Cell Preparation: Gently wash cultured cells twice with ice-cold PBS to remove any amine-containing components from the culture medium.

  • Biotinylation Reaction: Incubate the cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/ml in PBS) for 30 minutes at 4°C with gentle agitation.

  • Quench Reaction: Remove the biotinylation solution and add ice-cold Quenching Buffer. Incubate for 10-15 minutes at 4°C to stop the reaction by consuming any unreacted NHS-biotin.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells with an appropriate lysis buffer.

  • Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads (e.g., overnight at 4°C) to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins. If using Sulfo-NHS-SS-Biotin, elution can be achieved by incubating the beads with a buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond.

  • Downstream Analysis: The eluted proteins are ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Bioorthogonal Labeling of Cell Surface Proteins with "this compound" (Biotin-MeTz)

This protocol describes the labeling of cell surface proteins that have been engineered to express a TCO-containing amino acid.

Materials:

  • Cells engineered to express a TCO-tagged protein of interest (e.g., in HeLa or A549 cell lines).

  • Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold.

  • Biotin-PEG4-MeTz (stock solution in DMSO).

  • Cell lysis buffer.

  • Streptavidin-conjugated beads.

Procedure:

  • Cell Preparation: Culture the engineered cells to the desired confluency.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove interfering components from the culture medium.[2]

  • Labeling Reaction: Dilute the Biotin-PEG4-MeTz stock solution in PBS to the desired final concentration (e.g., 50 µM). Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[2]

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG4-MeTz.[2]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.[2]

  • Downstream Analysis: The biotinylated proteins can now be detected by Western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for applications like mass spectrometry.[2]

Conclusion

The selection between NHS-biotin and bioorthogonal "this compound" reagents is contingent on the specific experimental requirements. For general-purpose biotinylation where some degree of non-specific labeling is acceptable, NHS-biotin offers a simple and effective solution. However, for experiments that demand high specificity, minimal perturbation of the biological system, and low off-target effects, such as in live-cell imaging or the precise identification of protein-protein interactions, the bioorthogonal approach using reagents like Biotin-PEG4-MeTz is demonstrably superior. While the two-step workflow of bioorthogonal labeling is more involved, the benefits of specificity and control are invaluable for advanced research and drug development applications.

References

Safety Operating Guide

Proper Disposal of Methyl Biotin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of ensuring a secure work environment and adhering to regulatory standards. This guide provides a detailed, step-by-step procedure for the proper disposal of methyl biotin, a derivative of biotin (Vitamin B7) commonly used in various biochemical assays. While this compound is not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, responsible disposal practices are essential to maintain laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Although not considered hazardous, good laboratory practice dictates minimizing exposure to any chemical.

Recommended Personal Protective Equipment (PPE):

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical.
Body Protection Laboratory coatProvides a protective barrier against accidental spills.

Handle this compound in a well-ventilated area. In the event of accidental contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should align with the general principles of non-hazardous chemical waste management. Adherence to institutional and local regulations is paramount.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the foundational step in safe disposal.

  • Designate a Waste Stream: Since this compound is not considered hazardous, it should be disposed of in a designated non-hazardous solid chemical waste stream. Do not mix it with hazardous waste such as flammable solvents, corrosive materials, or reactive chemicals.

  • Avoid Contamination: Ensure that the this compound waste is not contaminated with any hazardous substances. If it is mixed with a hazardous chemical, the entire mixture must be treated as hazardous waste.

Step 2: Waste Container Selection and Labeling

The integrity and clear labeling of waste containers are critical for safety and compliance.

  • Container Requirements:

    • Use a container that is chemically compatible with this compound. The original container is often a suitable choice if it is in good condition.[1]

    • The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw-on cap.[1][2]

    • Do not use food containers for storing chemical waste.[1]

  • Labeling Protocol:

    • Clearly label the container with the words "Non-Hazardous Waste".

    • Identify the contents as "this compound". Avoid using abbreviations or chemical formulas.

    • Include the name of the principal investigator and the laboratory location (building and room number).

    • Indicate the accumulation start date on the label.[2]

Step 3: Accumulation and Storage in the Laboratory

Proper storage of waste within the laboratory minimizes risks.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[1]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[1] Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials. Although this compound has no specific listed incompatibilities, it is good practice to store it away from strong oxidizing agents.

  • Storage Limits: While federal regulations for hazardous waste accumulation times may not strictly apply, institutional policies often dictate maximum storage times for all chemical waste. It is a best practice to have waste removed from the laboratory in a timely manner.

Step 4: Disposal and Removal

The final step is the safe and compliant removal of the waste from the laboratory.

  • Institutional Procedures: Follow your institution's specific procedures for non-hazardous chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

  • Professional Disposal: Do not dispose of solid this compound waste in the regular trash or wash it down the drain unless explicitly permitted by your institution's EHS department.[2] Disposal should be conducted through your institution's designated waste management vendor, who will handle it in accordance with local and national regulations.

Quantitative Data Summary

The following table summarizes key properties of biotin, the parent compound of this compound, which are relevant to its handling and disposal. Specific quantitative data for this compound is limited, but the data for biotin provides a useful reference.

PropertyValueSource
Chemical Formula C₁₀H₁₆N₂O₃S[3][4]
Molar Mass 244.31 g/mol [3][4]
Appearance White powder[3]
Melting Point 231 - 233 °C[3][4]
Hazard Classification Not a hazardous substance or mixture[4]
Storage Temperature 2 - 8 °C (Recommended for biotin)[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_eval Hazard Evaluation cluster_proc Disposal Procedure A Identify this compound Waste B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Is the waste contaminated with hazardous substances? B->C D Segregate as NON-HAZARDOUS Solid Chemical Waste C->D No H Segregate as HAZARDOUS Chemical Waste C->H Yes E Use a compatible, sealed, and properly labeled container D->E F Store in designated Satellite Accumulation Area E->F G Arrange for disposal via Institutional EHS F->G end end G->end Disposal Complete I Follow institutional hazardous waste disposal procedures H->I I->end Disposal Complete

Logical workflow for the proper disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can ensure a safe working environment and adhere to the highest standards of laboratory practice. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Methyl biotin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Biotin

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling of chemical reagents is paramount to ensuring a safe and compliant research environment. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound.

This compound is not classified as a hazardous substance or mixture. However, adherence to good industrial hygiene and safety practices is crucial.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from potential splashes or contact with the powder form of the reagent.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents direct skin contact with the chemical.
Body Protection Laboratory coat.[1]Provides a barrier against accidental spills and contamination of personal clothing.
First Aid Measures

In the event of accidental exposure, the following first aid protocols should be followed:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration.
Skin Contact Wash the affected area with soap and water.
Eye Contact Immediately flush eyes with plenty of water.
Ingestion Clean the mouth with water. Never give anything by mouth to an unconscious person.

In all cases of significant exposure or if symptoms persist, it is crucial to consult a physician.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Handling: Handle this compound in accordance with good industrial hygiene and safety practices.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The recommended storage temperature is 4°C.

Spill and Disposal Protocol

Proper containment and disposal of chemical waste are critical for laboratory safety and environmental protection.

ProcedureStep-by-Step Guidance
Spill Response 1. Ensure adequate ventilation. 2. Take up the spilled material mechanically, avoiding the creation of dust. 3. Place the collected material into appropriate containers for disposal. 4. Clean the contaminated surface thoroughly.
Waste Disposal Disposal of this compound and any contaminated packaging should be conducted in accordance with all applicable regional, national, and local laws and regulations. It is advisable to consult with a professional waste disposal service to ensure compliance.
Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh and Prepare this compound B->C Proceed to Experiment D Perform Experiment C->D E Segregate Waste D->E Experiment Complete F Dispose of According to Regulations E->F

Caption: A diagram illustrating the key stages of the experimental workflow for handling this compound.

Logical Relationship of Safety Measures

The effective use of personal protective equipment is a critical barrier between the researcher and potential chemical exposure. This relationship is visualized in the diagram below.

logical_relationship cluster_ppe Personal Protective Equipment Gloves Hand Protection Chemical This compound Gloves->Chemical Prevents Skin Contact Goggles Eye Protection Goggles->Chemical Prevents Eye Contact Coat Body Protection Coat->Chemical Prevents Body Contact Researcher Researcher Researcher->Gloves Researcher->Goggles Researcher->Coat

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.